molecular formula C21H45NO7P+ B11937085 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Katalognummer: B11937085
Molekulargewicht: 454.6 g/mol
InChI-Schlüssel: WNRCJJWBAXNAPE-HXUWFJFHSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a useful research compound. Its molecular formula is C21H45NO7P+ and its molecular weight is 454.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C21H45NO7P+

Molekulargewicht

454.6 g/mol

IUPAC-Name

2-[hydroxy-[(2R)-2-hydroxy-3-tridecanoyloxypropoxy]phosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C21H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22(2,3)4/h20,23H,5-19H2,1-4H3/p+1/t20-/m1/s1

InChI-Schlüssel

WNRCJJWBAXNAPE-HXUWFJFHSA-O

Isomerische SMILES

CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)O

Kanonische SMILES

CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O

Herkunft des Produkts

United States

Foundational & Exploratory

What is 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0)

Executive Summary

This compound, commonly referred to as LPC(13:0), is a specific lysophosphatidylcholine (LPC) distinguished by its 13-carbon odd-chain fatty acid. As a member of the lysophospholipid class, it is an intermediate in phosphatidylcholine metabolism and an active signaling molecule.[1] LPCs are generated through the enzymatic action of phospholipase A2 (PLA2) on phosphatidylcholines.[2] Beyond their structural role, LPCs, including LPC(13:0), are implicated in a multitude of cellular processes such as immune cell activation, inflammation, and cell proliferation.[1] Elevated levels of LPCs are associated with pathological states including atherosclerosis, cancer, and neurodegenerative diseases.[2][3] This guide provides a comprehensive overview of the physicochemical properties, biological significance, and key experimental methodologies relevant to LPC(13:0) for professionals in research and drug development.

Introduction: Situating LPC(13:0) in the Lysophospholipid Landscape

Lysophosphatidylcholines (LPCs) are amphiphilic molecules derived from the hydrolysis of phosphatidylcholines (PCs), the most abundant phospholipid class in eukaryotic cell membranes.[1][4] This conversion, primarily catalyzed by phospholipase A2 (PLA2), removes the fatty acid from the sn-2 position of the glycerol backbone, yielding an LPC and a free fatty acid.[5]

This compound (LPC 13:0) is a monoacylglycerophosphocholine, notable for its odd-chain tridecanoic acid at the sn-1 position.[6] While most endogenous fatty acids possess an even number of carbons, the presence of odd-chain fatty acids, and consequently odd-chain LPCs like LPC(13:0), often relates to specific metabolic pathways, such as the catabolism of certain amino acids and microbial fermentation in the gut.[7] This makes LPC(13:0) a molecule of particular interest for studying diet-host-microbiome interactions and their downstream physiological effects.

Physicochemical Properties of LPC(13:0)

The structural characteristics of LPC(13:0) dictate its behavior in aqueous and lipid environments, influencing its role in membrane dynamics and cellular signaling.[3] Its amphiphilic nature, with a polar phosphocholine headgroup and a hydrophobic acyl tail, allows it to insert into and perturb lipid bilayers.

PropertyValueSource
IUPAC Name [(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[6]
Molecular Formula C21H44NO7P[6][8]
Molecular Weight 453.5 g/mol [6]
CAS Number 20559-17-5[6]
Lipid Class Monoacylglycerophosphocholine[6]
Common Synonyms 13:0 Lyso PC, LPC(13:0/0:0)[3][6]

Biosynthesis and Metabolic Turnover

The cellular concentration of LPC(13:0) is tightly regulated by a dynamic cycle of synthesis and degradation. Understanding this metabolic flux is critical, as dysregulation is often linked to disease.[2]

Biosynthesis:

  • Phospholipase A2 (PLA2): The primary route for LPC generation is the hydrolysis of the sn-2 fatty acid from phosphatidylcholine (PC), specifically PC(13:0/X:X), by PLA2 enzymes.[5]

  • Lecithin-Cholesterol Acyltransferase (LCAT): In plasma, LCAT can transfer a fatty acid from PC to cholesterol, also producing an LPC molecule.[1]

Catabolism & Remodeling:

  • Lysophosphatidylcholine Acyltransferase (LPCAT): LPCs are rapidly re-acylated back into PCs by LPCAT enzymes in a process known as the Lands cycle. This is a key mechanism for maintaining membrane homeostasis and regulating LPC signaling.[2][4]

  • Autotaxin (ATX): LPC can be hydrolyzed by autotaxin to yield lysophosphatidic acid (LPA), another potent signaling lipid, and choline.[2]

  • Lysophospholipase: These enzymes can remove the remaining fatty acid from LPC to produce glycerophosphocholine (GPC).[2]

LPC_Metabolism cluster_products PC Phosphatidylcholine (PC) (e.g., PC 13:0/X:X) LPC 1-Tridecanoyl-2-hydroxy-sn- glycero-3-phosphocholine (LPC 13:0) PC->LPC PLA2 / LCAT FFA Free Fatty Acid (from sn-2 position) LPC->PC LPCAT LPA Lysophosphatidic Acid (LPA) LPC->LPA Autotaxin (ATX) GPC Glycerophosphocholine (GPC) LPC->GPC Lysophospholipase AcylCoA Acyl-CoA

Fig. 1: Metabolic pathways of LPC biosynthesis and catabolism.

Biological Functions and Signaling Cascades

LPC(13:0) acts as a pleiotropic signaling molecule, exerting its effects through various receptor-mediated and direct biophysical mechanisms.[2] Its functions range from modulating inflammation to influencing cell survival.

Receptor-Mediated Signaling: LPCs are known agonists for several receptor families, initiating intracellular signaling cascades.[5]

  • G Protein-Coupled Receptors (GPCRs): Receptors such as G2A have been identified as LPC receptors, though this remains an area of active research.[5] Activation can trigger downstream pathways involving Rho, leading to cytoskeletal rearrangement and cell migration.

  • Toll-Like Receptors (TLRs): LPCs can activate TLRs, particularly TLR2 and TLR4, leading to the activation of inflammatory pathways through transcription factors like nuclear factor kappa-B (NF-κB).[5][9] This results in the expression of pro-inflammatory cytokines and chemokines.

Other Signaling Mechanisms:

  • Protein Kinase C (PKC) Modulation: LPCs can directly influence the activity of PKC isoforms.[1] Low micromolar concentrations of LPC have been shown to activate PKC, while higher concentrations can be inhibitory.[1] This suggests a role for LPC in fine-tuning cellular responses to other stimuli.

  • Ion Channel Activation: LPCs can modulate the activity of various ion channels, including transient receptor potential (TRP) channels, which can impact processes like nociception (pain signaling).[9]

LPC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPC LPC (13:0) GPCR GPCR (e.g., G2A) LPC->GPCR binds TLR TLR (e.g., TLR4) LPC->TLR binds G_Protein G-Proteins GPCR->G_Protein activates MyD88 MyD88 TLR->MyD88 activates PKC PKC Activation G_Protein->PKC ERK ERK MyD88->ERK NFkB_path IKK -> IκB MyD88->NFkB_path Gene_Expression Gene Expression (Cytokines, Chemokines) ERK->Gene_Expression NFkB NF-κB NFkB_path->NFkB activates NFkB->Gene_Expression

Fig. 2: Simplified overview of major LPC signaling pathways.

Pathophysiological Implications:

  • Atherosclerosis: LPC is a major component of oxidized low-density lipoprotein (ox-LDL) and is found in high concentrations in atherosclerotic plaques, where it promotes endothelial dysfunction and inflammation.[2][9]

  • Cancer: Altered LPC metabolism has been observed in various cancers.[3] LPCs can promote cell proliferation and survival, making them potential biomarkers and therapeutic targets.[1][3]

  • Neurodegeneration: Studies suggest a link between altered levels of LPC(13:0) and the progression of diseases like Alzheimer's and Parkinson's.[3] In experimental models, LPCs are used to induce demyelination to mimic diseases like multiple sclerosis.[10]

Methodologies for Investigation

Accurate and robust methodologies are essential for elucidating the role of LPC(13:0) in biological systems.

Handling and Storage: LPC(13:0) is typically supplied as a powder.[11] Due to the hygroscopic nature of the phosphocholine headgroup and the potential for oxidation of any trace unsaturated contaminants, it is critical to store the compound under inert gas (e.g., argon) at -20°C or below.[11] For creating stock solutions, use high-purity solvents like ethanol or chloroform.

Protocol 1: Quantification of LPC(13:0) in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.[12][13]

  • Rationale: This method provides high specificity by separating lipids chromatographically before detecting them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This is crucial for distinguishing LPC(13:0) from other isobaric lipid species.[12]

  • Step-by-Step Methodology:

    • Internal Standard Spiking: Prior to extraction, spike the sample (e.g., plasma, cell lysate) with a known amount of a non-endogenous internal standard. The ideal choice is a deuterated LPC or an LPC with a different odd-chain length (e.g., LPC 17:0) to account for variations in extraction efficiency and instrument response.[12]

    • Lipid Extraction: Perform a biphasic liquid-liquid extraction. A modified Folch (chloroform:methanol) or Bligh-Dyer (chloroform:methanol:water) extraction is standard. An improved method that avoids acid-catalyzed decomposition of other lipid classes is recommended for comprehensive lipidomics.[14]

      • Add chloroform:methanol (2:1, v/v) to the sample.

      • Vortex thoroughly and incubate.

      • Add water to induce phase separation.

      • Centrifuge to pellet debris and separate the aqueous (upper) and organic (lower) phases.

      • Carefully collect the lower organic phase containing the lipids.

    • Solvent Evaporation and Reconstitution: Dry the extracted lipids under a stream of nitrogen gas. Reconstitute the lipid film in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).

    • LC Separation: Inject the sample onto a reverse-phase C18 or C8 column. Use a gradient elution with mobile phases typically consisting of water with an additive (e.g., formic acid, ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).[15]

    • MS/MS Detection: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode.[13] Set the mass spectrometer to perform a precursor ion scan for m/z 184, which is the characteristic phosphocholine headgroup fragment, or use Multiple Reaction Monitoring (MRM) for the specific transition of the LPC(13:0) parent ion to the m/z 184 fragment.[13]

    • Quantification: Calculate the concentration of LPC(13:0) by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of LPC(13:0).

Protocol 2: In Vitro Assay for LPC-Induced Cellular Response

This protocol provides a framework for assessing the effect of LPC(13:0) on a specific cellular outcome, such as cytokine release or signaling pathway activation.

  • Rationale: Cell-based assays are essential for determining the direct biological activity of LPC(13:0) and dissecting the underlying molecular mechanisms. The choice of cell line (e.g., macrophages for inflammation, endothelial cells for vascular studies) is critical and depends on the research question.

  • Step-by-Step Methodology:

    • Cell Culture: Culture the chosen cell line to an appropriate confluency (typically 70-80%) in standard growth medium.

    • Serum Starvation (Optional): To reduce background signaling from growth factors in serum, replace the growth medium with a low-serum or serum-free medium for 2-24 hours before treatment.

    • LPC(13:0) Preparation: Prepare a stock solution of LPC(13:0) in a suitable vehicle (e.g., ethanol or BSA-conjugated medium). Causality Insight: LPC is poorly soluble in aqueous media and can form micelles at high concentrations; conjugating it to fatty acid-free Bovine Serum Albumin (BSA) ensures its monomeric delivery to cells, mimicking its physiological transport in plasma.

    • Cell Treatment: Dilute the LPC(13:0) stock solution to the desired final concentrations in the cell culture medium. Include a "vehicle control" group that receives the same concentration of BSA/ethanol without the lipid. Typical treatment concentrations can range from 1 µM to 50 µM.[1]

    • Incubation: Incubate the cells with LPC(13:0) for a predetermined time, which can range from minutes (for signaling phosphorylation events) to hours (for gene expression or cytokine release).

    • Endpoint Analysis:

      • For Signaling: Lyse the cells and perform Western blotting to detect the phosphorylation of target proteins (e.g., p-ERK, p-IκB).

      • For Gene Expression: Isolate RNA and perform RT-qPCR to measure the expression of target genes (e.g., IL-6, TNF-alpha).

      • For Cytokine Release: Collect the cell culture supernatant and measure secreted cytokine levels using an ELISA or multiplex bead array.

Conclusion and Future Perspectives

This compound is more than a simple metabolic intermediate; it is a bioactive lipid with significant implications for cellular signaling and pathophysiology. Its odd-chain nature provides a unique window into the interplay between diet, metabolism, and disease. For researchers and drug development professionals, LPC(13:0) serves as a valuable biomarker and a potential target for therapeutic intervention.[3] Future research should focus on elucidating its specific receptor interactions, defining its role in the context of the gut microbiome's production of odd-chain fatty acids, and exploring the therapeutic potential of modulating its metabolic pathways in diseases ranging from atherosclerosis to cancer.

References

An In-depth Technical Guide to 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Lysophospholipid

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (LPC) family, is a glycerophospholipid distinguished by a tridecanoyl (13:0) fatty acid at the sn-1 position and a hydroxyl group at the sn-2 position of the glycerol backbone. This seemingly simple molecule plays a multifaceted role in cellular processes, acting as a signaling molecule and a metabolic intermediate. Its unique amphiphilic nature, with a hydrophilic phosphocholine head group and a hydrophobic acyl chain, dictates its behavior in aqueous environments and its interaction with biological membranes. This guide provides a comprehensive technical overview of its structure, physicochemical properties, biological significance, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The precise arrangement of its functional groups underpins the bioactivity of this compound. Its stereospecific sn-glycero-3-phosphocholine backbone is crucial for its recognition by and interaction with enzymes and receptors.

Caption: Chemical structure of this compound.

PropertyValueSource
Molecular Formula C₂₁H₄₄NO₇P--INVALID-LINK--[1]
Molecular Weight 453.5 g/mol --INVALID-LINK--[1]
IUPAC Name [(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate--INVALID-LINK--[1]
Synonyms 13:0 Lyso-PC, 1-Tridecanoyl-sn-glycero-3-phosphocholine--INVALID-LINK--[1]
CAS Number 20559-17-5--INVALID-LINK--[1]
Computed XLogP3 3.9--INVALID-LINK--[1]
Appearance White to off-white powder--INVALID-LINK--[2]
Purity ≥99%--INVALID-LINK--[2]

Biochemical and Physiological Significance

Lysophospholipids, including this compound, are not merely byproducts of phospholipid metabolism but are now recognized as critical signaling molecules.[3] They are primarily generated through the enzymatic hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2), which removes the fatty acid from the sn-2 position.

Role in Cellular Signaling

LPCs can influence a variety of cellular processes, including cell proliferation, inflammation, and apoptosis.[4] Their effects are often mediated through G protein-coupled receptors (GPCRs), although other mechanisms of action are also being investigated. The balance between LPCs and their corresponding phosphatidylcholines is tightly regulated, and disruptions in this equilibrium are associated with various pathological conditions.

signaling_pathway PC Phosphatidylcholine PLA2 Phospholipase A₂ PC->PLA2 Hydrolysis LPC 1-Tridecanoyl-2-hydroxy- sn-glycero-3-phosphocholine GPCR G Protein-Coupled Receptor LPC->GPCR Activation PLA2->LPC Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) GPCR->Downstream Cellular Cellular Responses (Proliferation, Inflammation, etc.) Downstream->Cellular

Caption: Simplified signaling pathway involving lysophosphatidylcholines.

Implications in Disease and as a Biomarker

Alterations in the plasma levels of specific lysophosphatidylcholines have been implicated in several diseases, making them promising biomarker candidates.

  • Neurodegenerative Diseases: Studies have suggested a link between altered LPC levels and the progression of Alzheimer's disease.[3][5][6] Specifically, lower concentrations of certain long-chain PUFA-containing LPCs have been observed in the plasma and cerebrospinal fluid of Alzheimer's patients.[3] While the exact role of this compound in this context is still under investigation, its use as an internal standard in lipidomic studies is crucial for accurately quantifying these changes.[7][8][9]

  • Cancer: The metabolic profile of cancer cells is often distinct from that of healthy cells, and changes in lipid metabolism are a hallmark of many cancers.[4][10] Decreased plasma levels of certain LPCs have been observed in patients with breast cancer, suggesting a potential role as a diagnostic or prognostic biomarker.[10]

Synthesis and Preparation

The synthesis of this compound can be approached through both chemical and enzymatic methods. The choice of method often depends on the desired purity, yield, and stereospecificity.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and mild approach to producing lysophospholipids. A common strategy involves the selective deacylation of a diacyl-phosphatidylcholine at the sn-2 position using a specific phospholipase A2.

Step-by-Step Enzymatic Synthesis Protocol (Conceptual):

  • Substrate Preparation: Dissolve 1,2-ditridecanoyl-sn-glycero-3-phosphocholine in a suitable buffer system, often containing a detergent to facilitate enzyme access to the substrate.

  • Enzyme Addition: Introduce a purified phospholipase A2 to the reaction mixture. The choice of PLA2 is critical as different isoforms exhibit varying substrate specificities.

  • Incubation: Maintain the reaction at an optimal temperature and pH for the chosen enzyme, with gentle agitation to ensure proper mixing.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the formation of the lysophospholipid and the disappearance of the starting material.

  • Purification: Once the reaction reaches completion, purify the this compound from the reaction mixture using chromatographic techniques, such as silica gel column chromatography.

enzymatic_synthesis Start 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine Enzyme Phospholipase A₂ Start->Enzyme Product This compound Enzyme->Product Purification Chromatographic Purification Product->Purification Final Pure Product Purification->Final

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Synthesis

Chemical synthesis provides a versatile route to produce a wide range of lysophospholipids. A common approach involves the acylation of a protected sn-glycero-3-phosphocholine derivative.

A facile, solvent-free method for the synthesis of lysophosphocholines has been developed using a sn-glycero-3-phosphocholine-kieselguhr complex.[11] This method allows for shorter reaction times and the recycling of the kieselguhr.[11] Fatty acids with chain lengths of C8–C18 have been shown to form 1-acyl-sn-glycero-3-phosphocholines.[11]

Analytical Methodologies

Accurate and sensitive quantification of this compound in biological matrices is essential for its study as a biomarker and for quality control in its applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Quantification by LC-MS/MS

This method offers high selectivity and sensitivity for the analysis of lysophospholipids in complex biological samples like plasma.[7][8][9][12][13]

Step-by-Step LC-MS/MS Protocol for Quantification in Plasma:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma (e.g., 10 µL), add an internal standard solution. For the quantification of other LPCs, this compound (13:0 Lyso-PC) is often used as the internal standard due to its non-natural occurrence in most biological systems.[7][8][9]

    • Perform a lipid extraction using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase system typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid and ammonium formate to improve ionization.

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • For this compound, the precursor ion will be its [M+H]⁺ ion (m/z 454.3).

    • A characteristic product ion for phosphocholine-containing lipids is the phosphocholine head group fragment at m/z 184.1.[7][8][9] The transition of m/z 454.3 → 184.1 would be monitored for quantification.

analytical_workflow Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extraction Lipid Extraction Spike->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

Caption: Analytical workflow for the quantification of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development.

  • Internal Standard in Lipidomics: Due to its odd-chain fatty acid, which is not abundant in most biological systems, it serves as an excellent internal standard for the accurate quantification of other lysophosphatidylcholines in metabolomic and lipidomic studies.[7][8][9]

  • Drug Delivery Systems: Lysophospholipids can be incorporated into liposomal formulations to modulate their physicochemical properties, such as stability and drug release profiles.[14][15][16][17] The inclusion of lysolipids can increase the permeability of the lipid bilayer, which can be advantageous for the controlled release of encapsulated drugs.[15]

  • Biochemical Reagent: It is used as a reagent in various biochemical assays and as a standard for the development and validation of analytical methods.[18][19]

Conclusion

This compound is a lysophospholipid of significant interest due to its roles in cellular signaling, its potential as a biomarker for various diseases, and its utility as a research tool. A thorough understanding of its structure, properties, and the methodologies for its synthesis and analysis is crucial for advancing research in lipidomics, diagnostics, and drug development. As our understanding of the intricate roles of individual lipid species grows, the importance of well-characterized molecules like this compound will undoubtedly continue to expand.

References

An In-Depth Technical Guide to 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, a unique lysophospholipid that is garnering increasing interest in the scientific community. As a Senior Application Scientist, my objective is to present not just a collection of data, but a synthesized resource that explains the causality behind experimental choices and provides actionable protocols. This document delves into the core characteristics, synthesis, analysis, and biological significance of this molecule, with the aim of empowering researchers to effectively utilize it in their studies.

Section 1: Core Molecular Identity and Physicochemical Properties

This compound, also known by its lipid nomenclature LPC(13:0/0:0), is a lysophosphatidylcholine (LPC) containing a saturated fatty acid with 13 carbons (tridecanoic acid) at the sn-1 position. The absence of an acyl chain at the sn-2 position, leaving a hydroxyl group, is characteristic of lysophospholipids.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Identifiers and Properties:

PropertyValueSource
CAS Number 20559-17-5[1][2]
Molecular Formula C21H44NO7P[2]
Molecular Weight 453.55 g/mol [1][2]
IUPAC Name [(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[2]
Synonyms 13:0 Lyso PC, PC(13:0/0:0), 1-tridecanoyl-sn-glycero-3-phosphocholine[1]
Physical Form Solid[3]
Purity Typically >99%[3]
Storage Temperature -20°C[1]
Stability Stable for at least one year when stored properly.[1] As with other lipids containing ester bonds, it is susceptible to hydrolysis under acidic or basic conditions. The choline headgroup makes it hygroscopic.

Section 2: Synthesis and Purification

The synthesis of specific lysophosphatidylcholines like LPC(13:0) requires a regioselective approach to ensure the acyl chain is at the desired sn-1 position. Both chemical and enzymatic methods can be employed.

Chemo-enzymatic Synthesis Approach

A common and effective strategy involves the use of enzymes to achieve high regioselectivity, which can be challenging with purely chemical methods.

Workflow for Chemo-enzymatic Synthesis:

G start sn-Glycerol-3-phosphocholine (GPC) step1 Enzymatic Acylation with Tridecanoic Anhydride (Lipase selective for sn-1 position, e.g., Novozym 435) start->step1 product This compound (LPC 13:0) step1->product purification Purification (HPLC) product->purification final_product Pure LPC 13:0 purification->final_product

Caption: Chemo-enzymatic synthesis workflow for LPC(13:0).

Protocol: Enzymatic Synthesis of 1-Tridecanoyl-sn-glycero-3-phosphocholine

This protocol is a representative method based on established principles of lysophospholipid synthesis.[4]

  • Solubilization of GPC: Dissolve sn-glycero-3-phosphocholine (GPC) in a suitable organic solvent system. Due to its polar nature, a mixture of solvents may be necessary.

  • Acylation Reaction:

    • Add tridecanoic anhydride as the acyl donor.

    • Introduce a lipase with sn-1 regioselectivity, such as Novozym 435 (immobilized Candida antarctica lipase B).

    • The reaction is typically carried out under mild conditions (e.g., 40-50°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to determine the consumption of GPC and the formation of the desired LPC.

  • Enzyme Removal: Once the reaction reaches completion, remove the immobilized enzyme by filtration.

  • Purification: The crude product is then purified using high-performance liquid chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

Purification is crucial to separate the desired sn-1 isomer from any unreacted starting materials, diacylated byproducts, and the sn-2 isomer that may form due to acyl migration.

Protocol: HPLC Purification of LPC(13:0)

This is a general protocol for the purification of lysophosphatidylcholines by reverse-phase HPLC.[5][6]

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of methanol and water, often with a modifier like ammonium acetate or formic acid to improve peak shape and ionization for mass spectrometry detection.

  • Gradient Elution: Start with a higher aqueous concentration and gradually increase the organic solvent (methanol) to elute compounds based on their hydrophobicity. The LPC(13:0) will elute based on the hydrophobicity of its C13 acyl chain.

  • Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.

  • Fraction Collection: Collect the fractions corresponding to the peak of LPC(13:0).

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.

Section 3: Analytical Characterization

Accurate identification and quantification of LPC(13:0) are paramount for its use in research. Mass spectrometry is the primary analytical tool.

Mass Spectrometry Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the analysis of LPCs.

Key Mass Spectrometry Parameters:

ParameterDescription
Precursor Ion (m/z) [M+H]+: 454.3
Characteristic Fragment Ion (m/z) 184.1 (phosphocholine headgroup)
Mode Positive ion mode is typically used for LPC analysis.

Workflow for Mass Spectrometry-based Quantification:

G sample Biological Sample (e.g., Plasma) is_spike Spike with LPC(13:0) Internal Standard sample->is_spike extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE) is_spike->extraction analysis LC-MS/MS Analysis (Precursor ion scan for m/z 184.1) extraction->analysis quant Quantification (Ratio of endogenous LPCs to LPC(13:0)) analysis->quant

Caption: Workflow for using LPC(13:0) as an internal standard.

Protocol: Use of LPC(13:0) as an Internal Standard in Plasma Lipidomics

This protocol is adapted from established methods for high-throughput lipid analysis.[7][8]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 10 µL aliquot of plasma, add a known amount of LPC(13:0) internal standard solution (e.g., in chloroform:methanol).

  • Lipid Extraction:

    • Perform a single-phase extraction using a chloroform:methanol (2:1, v/v) mixture.

    • Vortex thoroughly and centrifuge to pellet proteins.

    • Collect the supernatant containing the lipid extract.

  • Sample Analysis by LC-ESI-MS/MS:

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for injection (e.g., methanol/chloroform).

    • Inject the sample into an LC-MS/MS system.

    • Use a reverse-phase column for separation.

    • Operate the mass spectrometer in positive ion mode with a precursor ion scan for m/z 184.1. This will specifically detect all LPC species, including the internal standard.

  • Data Analysis:

    • Identify the peaks corresponding to the endogenous LPCs and the LPC(13:0) internal standard based on their mass-to-charge ratios.

    • Quantify the endogenous LPCs by calculating the ratio of their peak areas to the peak area of the LPC(13:0) internal standard.

Section 4: Biological Role and Applications

While research on the specific biological functions of LPC(13:0) is ongoing, the broader class of LPCs is known to be involved in a multitude of cellular processes.

Cell Signaling

LPCs are important signaling molecules that can exert their effects through various mechanisms, including the activation of G-protein coupled receptors (GPCRs).[9]

Potential Signaling Pathways for LPCs:

G LPC Lysophosphatidylcholine (LPC) GPCR G-Protein Coupled Receptor (e.g., G2A, GPR4) LPC->GPCR G_protein G-Protein Activation GPCR->G_protein effector Downstream Effectors (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->effector second_messenger Second Messengers (cAMP, IP3, DAG) effector->second_messenger cellular_response Cellular Responses (Inflammation, Proliferation, Migration, Apoptosis) second_messenger->cellular_response

Caption: Generalized signaling pathway for lysophosphatidylcholines.

LPCs have been shown to modulate the activity of various cell types:

  • Endothelial Cells: LPCs can induce the expression of adhesion molecules, contributing to inflammatory responses in the vasculature.[10]

  • Immune Cells: They can act as chemoattractants for monocytes and T-cells and can modulate macrophage function.

  • Cancer Cells: Altered levels of specific LPC species have been observed in various cancers, suggesting a role in tumor progression.

Applications in Research
  • Internal Standard: Due to its non-endogenous nature in most mammalian systems, LPC(13:0) is an excellent internal standard for the accurate quantification of other LPC species in lipidomics studies.[7][11]

  • Cell-Based Assays: It can be used to investigate the cellular effects of odd-chain lysophospholipids.

Protocol: Representative Cell-Based Assay to Investigate LPC Effects on Endothelial Cell Activation

This protocol provides a framework for assessing the impact of LPC(13:0) on endothelial cells.

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach confluence.

  • LPC Treatment:

    • Prepare a stock solution of LPC(13:0) in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in cell culture media to the desired final concentrations.

    • Treat the HUVECs with different concentrations of LPC(13:0) for a specified period (e.g., 6-24 hours). Include a vehicle control.

  • Analysis of Endothelial Activation Markers:

    • Quantitative PCR (qPCR): After treatment, isolate RNA from the cells and perform qPCR to measure the mRNA expression levels of adhesion molecules such as VCAM-1 and ICAM-1.

    • Western Blotting: Lyse the cells and perform western blotting to analyze the protein expression of these adhesion molecules.

    • ELISA: Measure the secretion of inflammatory cytokines (e.g., IL-6, IL-8) into the cell culture supernatant using ELISA kits.

  • Data Analysis: Compare the expression levels of activation markers in the LPC(13:0)-treated cells to the vehicle-treated control cells.

Section 5: Conclusion and Future Directions

This compound is a valuable tool for researchers in the field of lipidomics and cell biology. Its primary application as an internal standard is well-established, enabling robust and accurate quantification of lysophosphatidylcholines in complex biological samples. The exploration of its specific biological functions, particularly as an odd-chain lysophospholipid, is an emerging area of research. Future studies are warranted to elucidate its precise roles in cell signaling and its potential as a biomarker or therapeutic target in various diseases. This guide provides the foundational knowledge and practical protocols to facilitate such investigations.

References

Unraveling the Enigma: A Technical Guide to the Biological Role of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0), a specific lysophosphatidylcholine species. While direct research on LPC 13:0 is nascent, this document synthesizes our current understanding of lysophospholipids as a class to infer its potential biological significance. We delve into the metabolic origins and fate of LPCs, explore the critical structure-activity relationships that govern their function, and detail the canonical signaling pathways they modulate, primarily through G-protein coupled receptors. This guide is designed to be a foundational resource, equipping researchers with the theoretical framework and practical methodologies to investigate the nuanced role of LPC 13:0 in cellular physiology and disease.

Introduction: The Lysophosphatidylcholine Landscape

Lysophosphatidylcholines (LPCs) are not merely metabolic intermediates but have emerged as crucial signaling molecules that orchestrate a wide array of cellular responses.[1] Generated predominantly from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2), LPCs are amphiphilic molecules characterized by a glycerol backbone, a single fatty acyl chain, and a phosphocholine headgroup.[2] Their biological activities are intimately linked to the length and degree of saturation of their acyl chain, which dictates their interaction with target proteins and their physical properties within cellular membranes.[3][4] While LPCs have been implicated in a range of physiological and pathological processes, including inflammation, atherosclerosis, and cancer, the specific contributions of individual LPC species are still being actively investigated.[5][6]

This guide focuses on a lesser-studied species, this compound (LPC 13:0). Bearing a saturated 13-carbon fatty acid, its biological role is not yet well-defined in the literature. However, by understanding the principles of LPC biology, we can formulate hypotheses and design experiments to elucidate its function. LPC 13:0 is often utilized as an internal standard in mass spectrometry-based lipidomics, a testament to its relative low abundance or inertness in many biological systems under baseline conditions.[7][8][9] Nevertheless, its potential as a biomarker in neurodegenerative diseases and cancer warrants a deeper investigation into its bioactivity.[10]

Metabolism and Homeostasis of Lysophosphatidylcholines

The cellular and circulating levels of LPCs are tightly regulated by a complex interplay of synthesizing and catabolizing enzymes. This intricate network ensures that these potent signaling molecules are present at the right time and place to exert their effects.

Anabolic Pathways: The Genesis of LPCs

The primary route of LPC formation is the enzymatic hydrolysis of phosphatidylcholines (PCs) by phospholipase A2 (PLA2). This reaction cleaves the fatty acid from the sn-2 position of the glycerol backbone, yielding an LPC and a free fatty acid.

Another significant pathway for LPC generation involves the action of lecithin-cholesterol acyltransferase (LCAT). In this reaction, a fatty acid from PC is transferred to cholesterol, forming a cholesteryl ester and an LPC.

Catabolic Pathways: The Fate of LPCs

LPCs have a transient existence in biological systems and are rapidly metabolized through two main pathways:

  • Reacylation: Lysophosphatidylcholine acyltransferases (LPCATs) catalyze the transfer of a fatty acid to the free hydroxyl group of LPC, reforming PC. This "Lands cycle" is crucial for membrane phospholipid remodeling.

  • Hydrolysis: Autotaxin, a lysophospholipase D, hydrolyzes LPC to lysophosphatidic acid (LPA), another potent lipid mediator, and choline.[1]

The balance between these anabolic and catabolic processes dictates the local concentration of LPCs and, consequently, their signaling output.

LPC_Metabolism cluster_synthesis Synthesis cluster_catabolism Catabolism PC Phosphatidylcholine (PC) LPC 1-Tridecanoyl-2-hydroxy- sn-glycero-3-phosphocholine (LPC 13:0) PC->LPC PLA2 / LCAT FFA Free Fatty Acid PC->FFA PLA2 LPC->PC LPCAT LPA Lysophosphatidic Acid (LPA) LPC->LPA ATX Choline Choline LPC->Choline ATX PLA2 Phospholipase A2 (PLA2) LCAT Lecithin-Cholesterol Acyltransferase (LCAT) LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) ATX Autotaxin (ATX)

Figure 1: Overview of Lysophosphatidylcholine (LPC) Metabolism.

Structure-Activity Relationship: The Influence of the Acyl Chain

The biological effects of LPCs are not uniform; they are profoundly influenced by the length and saturation of the fatty acid at the sn-1 position.[3][11]

  • Chain Length: Studies have shown that both shorter and longer fatty acid chains can be less potent in inducing cellular responses compared to those of intermediate length, such as palmitoyl (16:0) LPC.[11] The 13-carbon chain of LPC 13:0 places it in the category of medium-chain fatty acids. Its activity relative to more common LPC species like 16:0 or 18:1 LPC would need to be empirically determined.

  • Saturation: The presence of double bonds in the acyl chain also modulates LPC activity. Saturated LPCs, like LPC 13:0, have been shown to primarily exert pro-inflammatory effects, whereas polyunsaturated LPCs can have anti-inflammatory functions.[7] For instance, saturated LPCs can induce a more significant increase in intracellular calcium compared to their unsaturated counterparts.[12]

Table 1: Influence of LPC Acyl Chain Characteristics on Biological Activity

Acyl Chain PropertyGeneral Effect on Biological ActivityReference
Chain Length Optimal activity often observed with intermediate chain lengths (e.g., C16). Shorter and longer chains may be less potent.[11]
Saturation Saturated LPCs are often associated with pro-inflammatory responses.[7]
Unsaturation Polyunsaturated LPCs can exhibit anti-inflammatory properties.[7]

Signaling Pathways: The G-Protein Coupled Receptor Connection

LPCs exert many of their effects by acting as ligands for specific G-protein coupled receptors (GPCRs).[13] Two well-characterized LPC receptors are G2A (GPR132) and GPR4.

G2A (GPR132) Signaling

G2A is a receptor for which LPC is a high-affinity ligand.[14] However, some evidence suggests that LPC may regulate G2A signaling by modulating its cell surface expression rather than acting as a direct agonist.[13][15] G2A activation can lead to the coupling of multiple G proteins, including Gαs, Gαq, and Gα13, resulting in diverse downstream effects.[14]

  • Gαs Coupling: Leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).

  • Gαq Coupling: Activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

  • Gα13 Coupling: Activates RhoA, a small GTPase involved in regulating the actin cytoskeleton, cell migration, and proliferation.

G2A signaling has been implicated in apoptosis and immune cell migration.[14][16]

G2A_Signaling cluster_plasma_membrane Plasma Membrane cluster_downstream Downstream Signaling LPC LPC (e.g., LPC 13:0) G2A G2A (GPR132) LPC->G2A Gas Gαs G2A->Gas Gaq Gαq G2A->Gaq Ga13 Gα13 G2A->Ga13 AC Adenylyl Cyclase Gas->AC Activates PLC Phospholipase C Gaq->PLC Activates RhoA RhoA Ga13->RhoA Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Responses Cellular Responses (Apoptosis, Migration) PKA->Cellular_Responses IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Cellular_Responses PKC->Cellular_Responses RhoA->Cellular_Responses

Figure 2: G2A (GPR132) Signaling Pathway.
GPR4 Signaling

GPR4 is another GPCR that is activated by LPC.[17] It is also recognized as a proton-sensing receptor, and its activity can be modulated by acidic pH.[2][18] GPR4 signaling is primarily coupled to Gs and G13 proteins.

  • Gs/cAMP Pathway: Similar to G2A, GPR4 can activate the adenylyl cyclase/cAMP pathway.

  • G13/Rho Pathway: GPR4 activation can also lead to the activation of the Rho signaling pathway, influencing cell adhesion and cytoskeletal organization.[19]

GPR4 is highly expressed in endothelial cells and has been shown to play a role in inflammation and cancer progression.[18]

GPR4_Signaling cluster_plasma_membrane Plasma Membrane cluster_downstream Downstream Signaling LPC LPC (e.g., LPC 13:0) GPR4 GPR4 LPC->GPR4 H Protons (H⁺) H->GPR4 Activates Gs Gs GPR4->Gs G13 G13 GPR4->G13 AC Adenylyl Cyclase Gs->AC Activates Rho Rho G13->Rho Activates cAMP cAMP AC->cAMP Cellular_Responses Cellular Responses (Inflammation, Adhesion) cAMP->Cellular_Responses SRE Serum Response Element (SRE) Rho->SRE SRE->Cellular_Responses

Figure 3: GPR4 Signaling Pathway.

Experimental Methodologies for Investigating LPC 13:0

To elucidate the specific biological role of LPC 13:0, a combination of analytical and cell-based assays is required.

Extraction and Quantification of LPC 13:0

Accurate quantification of LPC 13:0 in biological samples is the first step in understanding its physiological relevance.

Protocol: Lipid Extraction from Cells and Tissues

  • Sample Preparation:

    • Cells: Wash cell pellets with ice-cold PBS and record the cell number.

    • Tissues: Flash-freeze tissues in liquid nitrogen and pulverize to a fine powder. Weigh the frozen powder.[20]

  • Extraction:

    • Add ice-cold methanol to the sample.

    • Add chloroform to achieve a chloroform:methanol ratio of 2:1 (v/v).

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Add water to induce phase separation.

    • Centrifuge to separate the organic (lower) and aqueous (upper) phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the lipid film in a suitable solvent for analysis (e.g., methanol or isopropanol).

Protocol: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.

  • Chromatographic Separation: Use a suitable C18 reversed-phase column to separate different LPC species based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Employ electrospray ionization (ESI) in positive ion mode.

    • Use multiple reaction monitoring (MRM) for targeted quantification. The precursor ion for LPCs is the molecular ion [M+H]⁺, and a characteristic product ion is m/z 184.07, corresponding to the phosphocholine headgroup.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., LPC 13:0-d4) for accurate quantification, correcting for extraction efficiency and matrix effects.

Cell-Based Assays to Determine Biological Activity

Protocol: Intracellular Calcium Mobilization Assay

  • Cell Culture: Culture cells of interest (e.g., endothelial cells, immune cells) in a suitable medium.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Establish a baseline fluorescence reading, then add LPC 13:0 at various concentrations.

  • Detection: Monitor the change in fluorescence over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates a rise in intracellular calcium.

Protocol: Cell Migration Assay (Transwell Assay)

  • Cell Preparation: Starve cells in a serum-free medium to reduce basal migration.

  • Assay Setup:

    • Place a Transwell insert with a porous membrane into a well of a culture plate.

    • Add a chemoattractant (e.g., LPC 13:0) to the lower chamber.

    • Seed the starved cells into the upper chamber.

  • Incubation: Incubate the plate for a sufficient time to allow cell migration through the pores.

  • Quantification:

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells under a microscope.

Conclusion and Future Directions

While this compound remains a relatively understudied lysophospholipid, this guide provides a robust framework for its investigation. Based on the established principles of LPC biology, it is plausible that LPC 13:0, as a saturated medium-chain LPC, could play a role in inflammatory processes and cellular signaling through GPCRs like G2A and GPR4. Its potential as a biomarker in disease further underscores the need for dedicated research into its specific functions.

Future studies should focus on:

  • Systematic screening of LPC 13:0's activity on a panel of cell types, particularly those involved in inflammation and cancer.

  • Receptor binding studies to determine its affinity and efficacy at known LPC receptors.

  • In vivo studies using animal models to investigate its physiological and pathological roles.

By applying the methodologies outlined in this guide, the scientific community can begin to unravel the enigmatic role of LPC 13:0 and its potential as a therapeutic target or diagnostic marker.

References

An In-depth Technical Guide to 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: Nomenclature, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a specific lysophosphatidylcholine (LPC), a class of phospholipids characterized by a single fatty acid chain attached to the glycerol backbone.[1] Lysophosphatidylcholines are derived from phosphatidylcholines and are present as minor phospholipids in cell membranes and blood plasma.[2] They are key signaling molecules involved in a variety of physiological and pathological processes, making them a subject of intense research in drug development and disease diagnostics. This guide provides a comprehensive overview of the nomenclature, chemical properties, and biological context of this compound.

Part 1: Nomenclature and Identification

The precise and unambiguous identification of lipid species is crucial for scientific communication and data reproducibility. This compound is known by several synonyms and systematic names across different databases and classification systems.

Systematic and Common Names

The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) for this molecule is [(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate.[3] However, in the field of lipidomics, shorthand notations are more commonly used. The most prevalent shorthand for this lipid is LPC(13:0) or PC(13:0/0:0) .[3][4] The "13:0" denotes a tridecanoyl acyl chain with 13 carbon atoms and zero double bonds.

Summary of Identifiers

For ease of reference and cross-database searching, the following table summarizes the key identifiers for this compound.

Identifier TypeValueSource
IUPAC Name [(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphatePubChem[3]
Common Synonyms 1-tridecanoyl-sn-glycero-3-phosphocholine, 13:0 Lyso PC, LysoPC(13:0)PubChem[3], Avanti Polar Lipids[4]
Lipid Shorthand LPC(13:0), PC(13:0/0:0)PubChem[3], LIPID MAPS[5]
CAS Number 20559-17-5PubChem[3]
PubChem CID 24779450PubChem[3]
LIPID MAPS ID LMGP01050001LIPID MAPS[5]
ChEBI ID CHEBI:187987PubChem[3]
Molecular Formula C21H44NO7PPubChem[3]
Molecular Weight 453.55 g/mol Sigma-Aldrich

Part 2: Chemical Properties and Structure

Chemical Structure

This compound consists of a glycerol backbone where the sn-1 position is esterified with tridecanoic acid, the sn-2 position has a hydroxyl group, and the sn-3 position is attached to a phosphocholine head group.

Physicochemical Properties

This lysophospholipid is an amphiphilic molecule, possessing both a hydrophilic phosphocholine head group and a hydrophobic tridecanoyl tail.[1] This property allows it to interact with both aqueous and lipid environments, and at certain concentrations, it can form micelles or lipid bilayers.[1]

Part 3: Biological Significance and Applications

Lysophosphatidylcholines, as a class, are bioactive lipids with diverse biological functions.[6] They are produced primarily through the action of phospholipase A2 on phosphatidylcholines.[2][7]

Role in Cellular Signaling and Inflammation

LPCs are known to be involved in various signaling pathways.[8] They can act as signaling molecules by binding to G protein-coupled receptors and Toll-like receptors.[7][9] This interaction can trigger a cascade of downstream events, including the migration of immune cells like lymphocytes and macrophages, and the production of pro-inflammatory cytokines.[7][9]

Involvement in Disease Pathophysiology

The roles of LPCs in various diseases are an active area of research:

  • Atherosclerosis: LPC is a major component of oxidized low-density lipoprotein (oxLDL) and plays a significant role in the progression of atherosclerosis by affecting endothelial cells and vascular smooth muscle cells.[7][9]

  • Cancer: Altered levels of LPCs have been observed in different types of tumors, suggesting their involvement in tumor invasion and metastasis.[7][9]

  • Neurological Disorders: LPCs can induce demyelination and have been used in laboratory settings to mimic the effects of demyelinating diseases like multiple sclerosis.[2] There is also emerging evidence linking altered levels of specific LPCs, including those with a 13:0 acyl chain, to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1]

  • Diabetes: LPCs can have dual roles in diabetes, with some studies suggesting they can induce insulin resistance, while others indicate they may decrease blood glucose levels.[7][9]

Potential as Biomarkers and in Drug Development

The association of specific LPC species with various diseases has led to investigations into their potential as diagnostic and prognostic biomarkers.[1] For instance, altered levels of LPC(13:0) are being explored as a potential biomarker for certain cancers and neurodegenerative diseases.[1]

In drug development, synthetic analogues of LPCs, such as alkyl-lysophospholipids (ALPs), are being investigated as anti-cancer agents.[2] These compounds often exert their effects by inserting into the plasma membrane and inducing apoptosis.[2]

Part 4: Lipid Classification

To understand the relationship of this compound to other lipids, it is essential to understand its classification.

G Lipids Lipids Glycerophospholipids Glycerophospholipids Lipids->Glycerophospholipids Glycerophosphocholines Glycerophosphocholines Glycerophospholipids->Glycerophosphocholines Monoacylglycerophosphocholines Monoacylglycerophosphocholines Glycerophosphocholines->Monoacylglycerophosphocholines TargetLipid This compound (LPC 13:0) Monoacylglycerophosphocholines->TargetLipid

Caption: Hierarchical classification of this compound.

Conclusion

This compound, a specific lysophosphatidylcholine, is a molecule of significant interest in lipid research. Its well-defined nomenclature and identifiers are crucial for consistent scientific investigation. As a member of the LPC family, it is implicated in a wide array of biological processes and disease states, highlighting its potential as a biomarker and a target for therapeutic intervention. Further research into the specific roles of this and other individual LPC species will undoubtedly continue to provide valuable insights for researchers, scientists, and drug development professionals.

References

An In-Depth Technical Guide to Lyso-PC(13:0): Physicochemical Properties, Biological Roles, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (Lyso-PCs) are a class of phospholipids that play crucial roles as signaling molecules and metabolic intermediates. Among these, Lyso-PC(13:0), also known as 1-tridecanoyl-sn-glycero-3-phosphocholine, is a saturated lysophospholipid with an odd-chain fatty acid. Its unique structure confers specific physicochemical properties that influence its biological activity and make it a valuable tool in lipidomics research and drug development. This guide provides a comprehensive overview of the physical and chemical properties of Lyso-PC(13:0), its known biological significance, and detailed protocols for its analysis.

Physicochemical Properties of Lyso-PC(13:0)

The distinct characteristics of Lyso-PC(13:0) arise from its amphiphilic nature, possessing a polar phosphocholine headgroup and a nonpolar 13-carbon acyl chain.

PropertyValueSource(s)
Synonyms 1-tridecanoyl-sn-glycero-3-phosphocholine, PC(13:0/0:0)[1][2][3]
Molecular Formula C21H44NO7P[3]
Molecular Weight 453.55 g/mol [3]
Exact Mass 453.286 u[1]
CAS Number 20559-17-5[1][3]
Appearance Crystalline solid[2]
Melting Point Not explicitly available for 13:0. Related saturated Lyso-PCs have melting points that increase with chain length.
Solubility Sparingly soluble in ethanol, DMSO, and dimethylformamide. Soluble in chloroform.[2][4] Approximately 2 mg/mL in PBS (pH 7.2).[2][2][4]
Critical Micelle Concentration (CMC) Not explicitly available for 13:0. The CMC of lysophospholipids is dependent on acyl chain length, with longer chains having lower CMCs. For comparison, the CMC of 1-dodecanoyl-sn-glycero-3-phosphocholine (12:0) is 0.70 mM, and for 1-tetradecanoyl-sn-glycero-3-phosphocholine (14:0) is 0.070 mM.[5][5]
Stability and Storage Stable for at least one year when stored as a solid at -20°C.[2] Aqueous solutions are not recommended for storage for more than one day.[2][2]

Biological Significance and Cellular Roles

Lysophosphatidylcholines, including odd-chain species like Lyso-PC(13:0), are not merely byproducts of membrane metabolism but are active signaling molecules implicated in a variety of cellular processes.

Signaling Pathways: Lyso-PCs can act as ligands for G protein-coupled receptors (GPCRs), such as G2A, GPR4, and the OGR1 family.[3][6] Activation of these receptors can trigger downstream signaling cascades involving adenylyl cyclase, phospholipase C, and Rho, influencing processes like cell proliferation, migration, and inflammation.[3] The specific roles of odd-chain Lyso-PCs in modulating these pathways are an active area of research.

Inflammatory Responses: Lyso-PCs are known to augment inflammation by affecting adhesion molecules, growth factors, monocytes, and macrophages.[2] The length and saturation of the acyl chain can influence the specific inflammatory response.[7]

Metabolic Regulation: As an intermediate in phospholipid metabolism, Lyso-PC(13:0) is involved in the Lands cycle, a deacylation-reacylation pathway that remodels the fatty acid composition of cellular membranes.

PC Phosphatidylcholine (PC) LysoPC Lyso-PC(13:0) PC->LysoPC deacylation LysoPC->PC reacylation GPC Glycerophosphocholine (GPC) LysoPC->GPC hydrolysis FA Fatty Acid PLA2 PLA2 FA->PLA2 AcylCoA Acyl-CoA LPCAT LPCAT AcylCoA->LPCAT PLA2->PC LPCAT->LysoPC Lysophospholipase Lysophospholipase Lysophospholipase->LysoPC

Figure 1: Simplified metabolic pathway of Lyso-PC(13:0) within the Lands cycle.

Applications in Research and Drug Development

The well-defined structure and properties of Lyso-PC(13:0) make it a valuable tool in several research and development areas.

Internal Standard in Mass Spectrometry: Due to its rarity in most biological systems, Lyso-PC(13:0) is widely used as an internal standard for the quantification of other lysophosphatidylcholines and phospholipids in lipidomics studies using mass spectrometry.[5][8] Its distinct mass allows for accurate normalization of experimental data.

Drug Delivery Systems: Lysophospholipids, in general, are being investigated for their potential role in drug delivery systems, particularly in the formation of lipid nanoparticles (LNPs).[9][10] Their amphiphilic nature can aid in the encapsulation and delivery of therapeutic agents. While specific data on Lyso-PC(13:0) in LNP formulations is limited, the principles of using lysolipids to modulate nanoparticle properties are applicable.

Analytical Methodologies

Accurate quantification of Lyso-PC(13:0) is crucial for its use as an internal standard and for studying its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol: Quantification of Lysophosphatidylcholines using Lyso-PC(13:0) as an Internal Standard by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of lysophosphatidylcholines from a biological matrix, such as plasma.

1. Sample Preparation and Lipid Extraction:

  • Objective: To efficiently extract lipids from the sample matrix while minimizing degradation.

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of a 10 µg/mL solution of Lyso-PC(13:0) in methanol (as internal standard).

    • Add 500 µL of ice-cold methanol, vortex for 30 seconds.

    • Add 1000 µL of methyl-tert-butyl ether (MTBE), vortex for 1 minute.

    • Add 250 µL of water, vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.

    • Dry the organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Objective: To separate and detect different lysophosphatidylcholine species, including the internal standard.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate to 60% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example for a triple quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for each Lyso-PC species and the internal standard. For Lyso-PC(13:0), the transition is typically m/z 454.3 -> 184.1.

3. Data Analysis:

  • Objective: To quantify the endogenous lysophosphatidylcholines relative to the internal standard.

  • Procedure:

    • Integrate the peak areas for the MRM transitions of each analyte and the internal standard.

    • Calculate the response ratio of the analyte to the internal standard.

    • Quantify the concentration of each analyte using a calibration curve prepared with known concentrations of authentic standards.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Add Lyso-PC(13:0) Internal Standard Sample->IS_Addition Extraction Lipid Extraction (e.g., MTBE/Methanol) IS_Addition->Extraction Drying Dry Down Extraction->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_Separation Chromatographic Separation (C18) Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification

Figure 2: General workflow for the quantification of lysophosphatidylcholines using Lyso-PC(13:0) as an internal standard.

Synthesis of Lyso-PC(13:0)

While commercially available, understanding the synthesis of Lyso-PC(13:0) provides insight into its structure and potential for modification. A common approach is the enzymatic acylation of glycerophosphocholine (GPC).

Protocol: Enzymatic Synthesis of 1-acyl-sn-glycero-3-phosphocholine

This protocol describes a general method for the enzymatic synthesis of lysophosphatidylcholines.

1. Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • Tridecanoic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous solvent (e.g., 2-methyl-2-butanol)

  • Molecular sieves

2. Procedure:

  • To a round-bottom flask, add GPC, tridecanoic acid (in slight molar excess), and immobilized lipase.

  • Add anhydrous solvent and molecular sieves to maintain a low water activity.

  • Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter to remove the immobilized enzyme.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting Lyso-PC(13:0) using silica gel column chromatography.

Conclusion

Lyso-PC(13:0) is a valuable and versatile molecule for researchers in lipidomics and drug development. Its well-defined physical and chemical properties, coupled with its biological relevance as a signaling molecule and its utility as an internal standard, underscore its importance. This guide has provided a comprehensive overview of Lyso-PC(13:0), from its fundamental characteristics to practical analytical methodologies. As research into the specific roles of odd-chain lysophospholipids continues to expand, the significance of Lyso-PC(13:0) is poised to grow, offering new insights into cellular function and potential therapeutic applications.

References

An In-Depth Technical Guide to 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, a unique lysophosphatidylcholine (LPC) with an odd-chain fatty acid. While the broader class of LPCs has been the subject of extensive research for their roles in cellular signaling and disease, the history of this specific 13-carbon variant is intrinsically linked to the advancement of lipidomics as a field. This guide will delve into its likely advent as a synthetic internal standard, its synthesis, its emerging biological relevance, and detailed methodologies for its analysis.

Introduction: The Emergence of an Analytical Tool

The story of this compound, also known as 13:0 Lyso-PC, is not one of a serendipitous discovery in a natural system, but rather a tale of rational design to solve an analytical challenge. The broader family of lysophospholipids, once considered mere metabolic intermediates, gained prominence as bioactive signaling molecules.[1][2] This surge in interest necessitated precise and accurate quantification methods.

The advent of mass spectrometry-based lipidomics highlighted a critical need for internal standards that could be distinguished from the endogenous lipidome.[2] Given that most naturally occurring fatty acids possess an even number of carbon atoms, odd-chain fatty acids like tridecanoic acid (13:0) became ideal candidates for creating these standards.[3] Thus, this compound was likely first synthesized to serve as a reliable internal standard for the quantification of other, more biologically abundant, lysophosphatidylcholines in complex biological samples.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C21H44NO7P[5]
Molecular Weight 453.55 g/mol [6]
CAS Number 20559-17-5[6]
Appearance White to off-white powder-
Purity >99% (may contain up to 10% of the 2-LPC isomer)[6]
Storage Temperature -20°C[6]

Synthesis of this compound

The synthesis of lysophosphatidylcholines can be achieved through both chemical and enzymatic routes.

Chemo-enzymatic Synthesis

A common and efficient method involves the enzymatic hydrolysis of a diacyl phosphatidylcholine precursor.[7] This approach offers high regioselectivity.

cluster_0 Chemo-enzymatic Synthesis Workflow Start 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine PLA2 Phospholipase A2 (PLA2) Start->PLA2 Substrate Hydrolysis Regioselective Hydrolysis at sn-2 position PLA2->Hydrolysis Product This compound Hydrolysis->Product Byproduct Tridecanoic Acid Hydrolysis->Byproduct cluster_1 Chemical Synthesis Workflow GPC sn-Glycero-3-phosphocholine (GPC) Protection Protection of sn-2 hydroxyl group GPC->Protection Acylation Acylation with Tridecanoyl Chloride or Tridecanoic Anhydride Protection->Acylation Protected_LPC Protected 1-Tridecanoyl-LPC Acylation->Protected_LPC Deprotection Deprotection of sn-2 hydroxyl group Protected_LPC->Deprotection Final_Product This compound Deprotection->Final_Product cluster_2 Generalized LPC Signaling Pathway LPC Lysophosphatidylcholine (e.g., LPC 13:0) GPCR G Protein-Coupled Receptor (e.g., G2A, OGR1) LPC->GPCR Binds to Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) GPCR->Downstream Cellular_Response Cellular Responses: - Inflammation - Proliferation - Apoptosis Downstream->Cellular_Response cluster_3 Lipid Extraction Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Internal Standard (if not the analyte of interest) Sample->Spike Homogenize Homogenize with Chloroform:Methanol Spike->Homogenize Phase_Separation Induce Phase Separation (add Chloroform and Saline) Homogenize->Phase_Separation Collect_Lower Collect Lower Organic Phase Phase_Separation->Collect_Lower Dry Dry under Nitrogen Collect_Lower->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

An In-depth Technical Guide on 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: From Endogenous Presence to Analytical Quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as LPC(13:0), is a lysophosphatidylcholine containing a 13-carbon saturated fatty acid. While its presence in biological systems is not as prominent as its even-chained counterparts, its unique properties make it a subject of significant interest, particularly in the field of lipidomics where it serves as a crucial internal standard. This technical guide provides a comprehensive overview of LPC(13:0), starting from its endogenous origins and biosynthesis to its detailed analytical quantification. We will explore the metabolic pathways that give rise to odd-chain fatty acids, the precursors of LPC(13:0), and discuss the physiological and pathological relevance of lysophosphatidylcholines. Furthermore, this guide will offer detailed, step-by-step protocols for the extraction and quantification of LPC(13:0) from biological matrices using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Introduction: The Significance of an Odd-Chain Lysophospholipid

Lysophosphatidylcholines (LPCs) are a class of signaling lipids that play pivotal roles in a myriad of biological processes, including inflammation, cell proliferation, and apoptosis.[1] They are generated from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2.[2] While the majority of naturally occurring LPCs contain even-numbered carbon chains in their fatty acid moiety, odd-chain LPCs, such as LPC(13:0), represent a minor but intriguing fraction.

The primary significance of LPC(13:0) in the scientific community stems from its widespread use as an internal standard in mass spectrometry-based lipidomics.[3][4] Its low endogenous abundance in most mammalian tissues makes it an ideal candidate for spiking into biological samples at a known concentration to enable accurate quantification of other, more abundant, lipid species. However, the story of LPC(13:0) is not confined to the analytical laboratory. The presence of its precursor, tridecanoic acid (a 13-carbon saturated fatty acid), in the diet and its production by gut microbiota suggest that LPC(13:0) may have subtle, yet undiscovered, endogenous roles.[5]

This guide will navigate the multifaceted nature of LPC(13:0), providing the necessary technical depth for researchers to understand its origins, confidently employ it as an analytical tool, and explore its potential biological functions.

Biosynthesis and Metabolism: The Genesis of an Odd-Chain Fatty Acid

The biosynthesis of LPC(13:0) is intrinsically linked to the availability of its precursor, tridecanoic acid (13:0). Unlike even-chain fatty acids, which are synthesized from the sequential addition of two-carbon units from acetyl-CoA, the synthesis of odd-chain fatty acids begins with a three-carbon primer, propionyl-CoA.[5]

The main sources of propionyl-CoA in mammals are:

  • Dietary Intake: Tridecanoic acid is found in small amounts in dairy products and certain fermented foods.[5][6][7]

  • Gut Microbiota: Anaerobic bacteria in the colon can produce propionate, which is then converted to propionyl-CoA.[5]

  • Catabolism of Amino Acids: The breakdown of certain amino acids, such as isoleucine, valine, and methionine, can yield propionyl-CoA.

Once formed, propionyl-CoA enters the fatty acid synthesis pathway, leading to the formation of odd-chain fatty acids, including tridecanoic acid. This fatty acid can then be incorporated into phosphatidylcholines and subsequently hydrolyzed by phospholipase A2 to form LPC(13:0).

The metabolism of exogenous LPC(13:0) is expected to follow the general pathways of other LPCs. It can be reacylated to form phosphatidylcholine (PC(13:0/X:X)) or further broken down into glycerophosphocholine and tridecanoic acid by lysophospholipases.[8]

cluster_0 Sources of Propionyl-CoA cluster_1 Fatty Acid Synthesis Dietary Tridecanoic Acid Dietary Tridecanoic Acid Propionyl-CoA Propionyl-CoA Dietary Tridecanoic Acid->Propionyl-CoA Gut Microbiota Gut Microbiota Gut Microbiota->Propionyl-CoA Amino Acid Catabolism Amino Acid Catabolism Amino Acid Catabolism->Propionyl-CoA Fatty Acid Synthase Fatty Acid Synthase Propionyl-CoA->Fatty Acid Synthase Primer Tridecanoic Acid (13:0) Tridecanoic Acid (13:0) Fatty Acid Synthase->Tridecanoic Acid (13:0) Phosphatidylcholine (PC) Phosphatidylcholine (PC) Tridecanoic Acid (13:0)->Phosphatidylcholine (PC) Incorporation LPC(13:0) LPC(13:0) Phosphatidylcholine (PC)->LPC(13:0) Phospholipase A2

Biosynthesis pathway of LPC(13:0).

Analytical Methodologies: Precise Quantification of LPC(13:0)

The accurate quantification of LPC(13:0), whether as an internal standard or a low-abundance endogenous molecule, is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Sample Preparation: Lipid Extraction

The first critical step is the efficient extraction of lipids from the biological matrix. The Bligh and Dyer method, or variations thereof, is commonly employed.

Protocol: Lipid Extraction from Plasma/Serum

  • Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Store at -80°C until analysis.

  • Internal Standard Spiking: To a 50 µL aliquot of plasma, add a known amount of LPC(13:0) internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Solvent Addition: Add 1 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Phase Separation: Add 300 µL of chloroform and vortex for 30 seconds. Then, add 300 µL of water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

Start Start Plasma Sample Plasma Sample Start->Plasma Sample Add Internal Standard (LPC(13:0)) Add Internal Standard (LPC(13:0)) Plasma Sample->Add Internal Standard (LPC(13:0)) Add Chloroform:Methanol (1:2) Add Chloroform:Methanol (1:2) Add Internal Standard (LPC(13:0))->Add Chloroform:Methanol (1:2) Vortex Vortex Add Chloroform:Methanol (1:2)->Vortex Add Chloroform & Water Add Chloroform & Water Vortex->Add Chloroform & Water Vortex & Centrifuge Vortex & Centrifuge Add Chloroform & Water->Vortex & Centrifuge Collect Lower Organic Phase Collect Lower Organic Phase Vortex & Centrifuge->Collect Lower Organic Phase Dry under Nitrogen Dry under Nitrogen Collect Lower Organic Phase->Dry under Nitrogen Reconstitute for LC-MS/MS Reconstitute for LC-MS/MS Dry under Nitrogen->Reconstitute for LC-MS/MS End End Reconstitute for LC-MS/MS->End

Lipid extraction workflow.

LC-MS/MS Analysis

Reversed-phase liquid chromatography is typically used to separate LPCs based on their hydrophobicity. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and multiple reaction monitoring (MRM) is used for quantification.

Table 1: Typical LC-MS/MS Parameters for LPC(13:0) Analysis

ParameterValue
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase BAcetonitrile/Isopropanol (50:50) with 0.1% formic acid and 10 mM ammonium formate
Gradient30% to 100% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionQ1: m/z 466.3 → Q3: m/z 184.1
Collision Energy25-35 eV
Dwell Time50 ms

The characteristic fragmentation of LPCs in positive ion mode is the neutral loss of the fatty acyl chain and the production of a phosphocholine headgroup fragment at m/z 184.1. This highly specific transition is used for quantification.[4]

Physiological and Pathological Roles: A Broader Perspective

While specific roles for endogenous LPC(13:0) are yet to be fully elucidated, the broader family of LPCs are known to be potent signaling molecules with diverse effects.[9][10][11][12]

  • Inflammation: LPCs are major components of oxidized low-density lipoprotein (ox-LDL) and can act as pro-inflammatory mediators, promoting the expression of adhesion molecules on endothelial cells and recruiting immune cells to sites of inflammation.[1]

  • Cell Signaling: LPCs can activate G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that influence cell growth, differentiation, and survival.[1]

  • Membrane Permeability: At high concentrations, the detergent-like properties of LPCs can disrupt cell membranes, leading to cytotoxicity.

  • Disease Biomarkers: Altered levels of specific LPC species have been associated with various diseases, including cardiovascular disease, cancer, and neurological disorders.[13][14][15][16][17] For instance, reduced plasma LPC levels have been linked to the occurrence and poor outcomes of ischemic stroke.[16]

The study of odd-chain lipids, including LPC(13:0), is an emerging area of research. As analytical techniques become more sensitive, it may be possible to detect and quantify low-abundance endogenous odd-chain LPCs and unravel their specific contributions to health and disease.

Conclusion and Future Directions

This compound is a molecule of dual identity. It is an indispensable tool for the accurate quantification of lipids in complex biological samples, and at the same time, it represents a class of low-abundance, odd-chain lipids whose endogenous roles are beginning to be explored. This technical guide has provided a comprehensive framework for understanding the biosynthesis, analytical quantification, and broader physiological context of LPC(13:0).

Future research should focus on developing even more sensitive analytical methods to detect and quantify endogenous levels of LPC(13:0) and other odd-chain lipids in various tissues and disease states. Elucidating the specific enzymatic pathways responsible for their synthesis and degradation in mammals will be crucial. Furthermore, investigating the interactions of odd-chain LPCs with cellular receptors and signaling pathways may reveal novel therapeutic targets for a range of diseases. As our understanding of the lipidome continues to expand, the significance of once-overlooked molecules like LPC(13:0) is sure to grow.

References

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine metabolic pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metabolic Pathway of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Authored by: A Senior Application Scientist

Abstract

This compound, a specific lysophosphatidylcholine (LPC) containing a 13-carbon saturated acyl chain (C13:0), is a key intermediate in phospholipid metabolism. While less common endogenously than its even-chained counterparts, its metabolic pathway provides a critical model for understanding the broader class of LPCs. These molecules are not merely byproducts of membrane turnover but are potent signaling lipids implicated in a spectrum of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, catabolism, and signaling functions of LPCs, with a specific focus on the principles governing this compound. We will explore the enzymatic cascades, the rationale behind experimental designs for its study, and detailed protocols for its quantification, providing researchers and drug development professionals with a robust framework for investigating this critical metabolic nexus.

Introduction to Lysophosphatidylcholines (LPCs)

Lysophosphatidylcholines are amphipathic molecules derived from phosphatidylcholines (PCs), the most abundant phospholipid class in eukaryotic cell membranes.[1] An LPC is formed when one of the two fatty acyl chains is removed from the glycerol backbone of a PC. The specific molecule of interest, this compound, indicates that the tridecanoyl (C13:0) group is at the sn-1 position, and the hydroxyl group is at the sn-2 position.

The balance between PCs and LPCs is tightly regulated and crucial for maintaining membrane integrity and cellular homeostasis.[2][3] Disruption of this balance is associated with numerous disease states.[5] LPCs exert their biological effects by activating specific G protein-coupled receptors (GPCRs), such as G2A, and Toll-like receptors, thereby triggering downstream signaling cascades involved in inflammatory responses and oxidative stress.[1]

Due to the relative rarity of odd-chain fatty acids in mammals, LPC C13:0 is not a highly abundant species. This characteristic makes it an excellent internal standard for analytical studies, as it can be introduced into a biological sample to accurately quantify the more common, endogenously produced LPCs without interference.[6]

The Core Metabolic Hub: Synthesis and Catabolism

The metabolism of this compound is governed by a dynamic enzymatic network, primarily the Lands cycle, which describes the continuous deacylation and reacylation of phospholipids.[1][7]

Anabolic Pathways: Synthesis

The primary routes for the generation of LPC C13:0 originate from its parent molecule, a phosphatidylcholine containing a tridecanoyl group at the sn-1 position and another fatty acid at the sn-2 position (PC 13:0/X:X).

  • Phospholipase A₂ (PLA₂) Catalyzed Hydrolysis: This is the main pathway for LPC production.[1][8][9] PLA₂ enzymes specifically hydrolyze the ester bond at the sn-2 position of phosphatidylcholine. This reaction releases a free fatty acid and yields a 1-acyl-LPC. For the formation of our target molecule, the substrate would be 1-tridecanoyl-2-acyl-sn-glycero-3-phosphocholine. The choice of this pathway is critical in inflammatory responses, where PLA₂ activity is often upregulated, leading to an increased production of LPCs and pro-inflammatory eicosanoids from the released fatty acids (like arachidonic acid).[8]

  • Lecithin-Cholesterol Acyltransferase (LCAT) Activity: In blood plasma, LCAT plays a crucial role in reverse cholesterol transport. It catalyzes the transfer of a fatty acid, typically from the sn-2 position of PC, to cholesterol, forming a cholesteryl ester and an LPC.[1][7] This process is a major source of circulating LPCs.

G cluster_lcat LCAT Pathway PC 1-Tridecanoyl-2-acyl-sn- glycero-3-phosphocholine (PC) LPC 1-Tridecanoyl-2-hydroxy-sn- glycero-3-phosphocholine (LPC C13:0) PC->LPC Phospholipase A₂ (PLA₂) + H₂O PC->LPC LCAT FFA Free Fatty Acid (from sn-2) PC->FFA Chol Cholesterol CE Cholesteryl Ester Chol->CE LCAT G cluster_lpcat Reacylation (Lands Cycle) LPC 1-Tridecanoyl-2-hydroxy-sn- glycero-3-phosphocholine (LPC C13:0) PC 1-Tridecanoyl-2-acyl-sn- glycero-3-phosphocholine (PC) LPC->PC LPCAT LPA Lysophosphatidic Acid (LPA) LPC->LPA Autotaxin (ATX) (LysoPLD) Choline Choline LPC->Choline GPC Glycerophosphocholine (GPC) LPC->GPC Lysophospholipase A1 + H₂O FFA Tridecanoic Acid (C13:0) LPC->FFA AcylCoA Acyl-CoA AcylCoA->PC G Start Start: Human Plasma Sample Spike Spike with Internal Standard (LPC C13:0) Start->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract Centrifuge Centrifugation (Separate Supernatant) Extract->Centrifuge Analyze LC-MS/MS Analysis (MRM Mode) Centrifuge->Analyze Quantify Data Processing: Peak Integration & Quantification Analyze->Quantify End Result: Concentration of LPCs Quantify->End

References

The Multifaceted Role of Lysophosphatidylcholines in Cellular Signaling: From Membrane Component to Potent Mediator

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholines (LPCs), once considered mere intermediates in phospholipid metabolism, are now recognized as critical lipid signaling molecules with pleiotropic effects on a vast array of cellular processes. Generated through the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2), LPCs exert their influence by engaging with specific G protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), and by directly modulating membrane properties and enzyme activities.[1][2] Their signaling cascades are implicated in fundamental physiological and pathological states, including inflammation, immune cell trafficking, atherosclerosis, chronic pain, and cancer.[2][3][4] This guide provides a comprehensive technical overview of LPC metabolism, its receptor-mediated signaling pathways, its diverse functional roles, and the state-of-the-art methodologies required to investigate its complex biology. We aim to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore the therapeutic potential of targeting the LPC signaling axis.

The LPC Lifecycle: Synthesis and Metabolic Fate

The cellular concentration of LPC is a tightly regulated balance between its synthesis and catabolism. Understanding this lifecycle is fundamental to interpreting its signaling functions, as dysregulation at any point can lead to pathological accumulation or depletion.

1.1. Synthesis Pathways LPCs are primarily generated from membrane phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cells, through two main enzymatic reactions:

  • Phospholipase A2 (PLA2): Various isoforms of PLA2, including secretory (sPLA2) and lipoprotein-associated (Lp-PLA2), hydrolyze the sn-2 acyl group of PC to produce LPC and a free fatty acid.[2] This pathway is a key source of LPC during inflammatory responses.[2][3]

  • Lecithin-Cholesterol Acyltransferase (LCAT): In plasma, LCAT catalyzes the transfer of a fatty acid from PC to cholesterol, generating LPC as a byproduct.[1]

1.2. Catabolic Pathways The bioactivity of LPC is terminated or altered through several enzymatic routes:

  • Lysophosphatidylcholine Acyltransferase (LPCAT): LPC can be re-acylated by LPCATs to reform PC in what is known as the Lands cycle. This remodeling pathway is crucial for maintaining membrane phospholipid composition.[2]

  • Autotaxin (ATX): LPC is a primary substrate for the lysophospholipase D activity of autotaxin, which hydrolyzes it to produce lysophosphatidic acid (LPA), another potent lipid mediator heavily implicated in cancer and fibrosis.[2][5][6][7]

  • Lysophospholipases: Other lysophospholipases can hydrolyze the remaining fatty acid from LPC, yielding glycerophosphorylcholine (GPC).[2]

The interplay between these enzymes dictates the local and systemic concentrations of various LPC species, which are defined by the length and saturation of their single acyl chain (e.g., LPC 16:0, LPC 18:1).[2]

G PC Phosphatidylcholine (PC) LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2  + FFA PC->LPC LCAT  + Cholesteryl Ester Cholesterol Cholesterol LPC->PC LPCAT  + Acyl-CoA LPA Lysophosphatidic Acid (LPA) LPC->LPA Autotaxin (ATX) GPC Glycerophosphorylcholine LPC->GPC Lysophospholipase  + FFA FFA Free Fatty Acid CholesterylEster Cholesteryl Ester PLA2 PLA2 LCAT LCAT LPCAT LPCAT ATX ATX Lysophospholipase Lysophospholipase

Caption: Metabolic pathways for LPC synthesis and catabolism.

Receptors and Downstream Signaling Cascades

LPC orchestrates cellular responses by activating a complex network of signaling pathways, primarily through cell surface receptors. While some effects are receptor-independent, the specific engagement of GPCRs and TLRs is central to its biological function.

2.1. Key LPC Receptors Several receptors have been identified as responsive to LPC, with varying degrees of specificity and affinity.

Receptor FamilySpecific Receptor(s)Key Downstream EffectorsPrimary Cellular Responses
GPCRs G2A (GPR132)Gαs, Gαq, Gα13, Rho, ERK/MAPKT-cell/macrophage migration, apoptosis, inflammation.[2][8][9][10]
GPR4Gαs, Gα13Chemotaxis, pH sensing.[2][11][12]
GPR55, GPR119-Implicated but less characterized for LPC signaling.[11][13]
Toll-Like Receptors TLR2, TLR4NF-κB, MyD88Innate immune activation, pro-inflammatory cytokine release.[2][14]

2.2. G2A: The Archetypal LPC Receptor G2A (G protein-coupled receptor G2 accumulation) is the most extensively studied LPC receptor.[10] Its activation by LPC is complex; some studies support a direct ligand-receptor interaction, while others suggest LPC regulates G2A signaling by promoting its translocation from intracellular compartments to the plasma membrane.[8][10] Regardless of the precise mechanism, LPC-G2A signaling is critical for:

  • Immune Cell Migration: G2A is required for LPC-induced chemotaxis of T-lymphocytes and macrophages, guiding them to sites of inflammation.[2][10]

  • Apoptosis: In certain contexts, G2A activation can induce apoptosis through pathways involving both Gα13 and Gαs.[9]

  • Inflammation: The LPC/G2A axis drives the expression of adhesion molecules and pro-inflammatory cytokines.[3]

Interestingly, G2A has also been identified as a proton-sensing receptor, with some evidence suggesting LPC acts as an antagonist to its pH-dependent activity.[12] This functional duality highlights the complexity of LPC signaling.

2.3. Major Downstream Pathways Activation of LPC receptors converges on several canonical signaling pathways:

  • MAPK/ERK Pathway: LPC binding to GPCRs often leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly ERK1/2.[4][8] This pathway is integral to LPC-mediated cell migration and proliferation.

  • NF-κB Pathway: LPC, acting through both GPCRs and TLRs, is a potent activator of the NF-κB transcription factor.[3] This is a primary mechanism by which LPC induces the expression of pro-inflammatory genes, including adhesion molecules (ICAM-1, VCAM-1) and cytokines (IL-6, TNF-α).[3][14]

  • Protein Kinase C (PKC): LPC can modulate PKC activity in a concentration-dependent manner, where low concentrations activate and high concentrations inhibit the enzyme.[1] This can be both a receptor-mediated and a direct membrane effect, influencing a wide range of cellular processes.[1][15]

G cluster_membrane Plasma Membrane LPC LPC G2A G2A Receptor LPC->G2A TLR TLR2/4 LPC->TLR G_proteins Gαq / Gα13 / Gαs G2A->G_proteins MyD88 MyD88 TLR->MyD88 PLC PLC G_proteins->PLC Ca2+ Rho Rho G_proteins->Rho ERK ERK/MAPK G_proteins->ERK NFkB NF-κB PLC->NFkB Ca2+ Response Cellular Responses (Migration, Inflammation, Apoptosis) Rho->Response Nucleus Nucleus ERK->Nucleus MyD88->NFkB NFkB->Nucleus Nucleus->Response

Caption: Overview of LPC signaling pathways via G2A and TLRs.

Functional Consequences of LPC Signaling

The activation of LPC signaling pathways has profound effects on cellular behavior, contributing significantly to both health and disease.

3.1. Inflammation and Atherosclerosis LPC is a hallmark of inflammatory processes and a key component of oxidized low-density lipoprotein (oxLDL), making it a central player in the pathogenesis of atherosclerosis.[2][3] Its pro-inflammatory actions include:

  • Leukocyte Recruitment: Promoting the expression of endothelial adhesion molecules (VCAM-1, ICAM-1) that capture circulating monocytes and T-cells.[3][16]

  • Macrophage Activation: Stimulating macrophage chemotaxis, phagocytosis, and polarization towards a pro-inflammatory M1 phenotype.[14][16][17]

  • Cytokine Production: Inducing the release of inflammatory mediators like IL-1β, IL-6, and TNF-α from various cell types, including adipocytes and endothelial cells.[3][14]

3.2. Cancer Biology The role of LPC in cancer is complex and context-dependent.

  • Pro-Tumorigenic Role via LPA: The most significant pro-cancer role of LPC is indirect, serving as the primary substrate for ATX to produce LPA.[7] The ATX-LPA axis is a well-established driver of cancer cell proliferation, survival, migration, and therapy resistance.[5][6][7]

  • Direct Anti-Tumor Effects: Conversely, some studies report direct anti-cancer effects of LPC. For example, specific LPC species can inhibit lung cancer cell proliferation by altering fatty acid metabolism.[18] Saturated LPCs have also been shown to reduce the metastatic capacity of melanoma cells, potentially by increasing membrane rigidity and disrupting the formation of focal adhesions.[19]

  • Biomarker Potential: Plasma levels of LPCs are often altered in patients with cancer, suggesting their potential use as metabolic biomarkers.[6][19]

3.3. The Nervous System In the nervous system, LPC is primarily associated with pathology:

  • Chronic Pain: Excessive accumulation of LPC following nerve tissue injury contributes to membrane hyperexcitability and is increasingly recognized as a key factor in the development and maintenance of chronic pain.[2]

  • Demyelination: LPC is widely used experimentally as a demyelinating agent, as it can induce oligodendrocyte damage and impair the barrier function of the brain microvasculature.[14]

Methodologies for Investigating LPC Signaling

Rigorous investigation of LPC signaling requires robust and validated experimental protocols. The causality behind experimental choices is critical for generating reliable data.

4.1. LPC Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: Accurate quantification of specific LPC species in biological samples (plasma, tissues, cell culture media) is the first step in correlating LPC levels with a biological phenomenon. LC-MS provides the necessary sensitivity and specificity to separate and measure individual LPC species, which may have distinct biological activities.[2][20]

Protocol: LPC Extraction and Quantification

  • Sample Preparation (Lipid Extraction):

    • To 100 µL of plasma or cell lysate, add 10 µL of an internal standard mix (e.g., LPC 17:0, not naturally abundant). The internal standard is crucial for correcting for extraction efficiency and instrument variability, forming the basis of a self-validating system.

    • Add 1 mL of a cold (-20°C) 2:1 (v/v) methanol:chloroform solution.

    • Vortex vigorously for 2 minutes and incubate on ice for 30 minutes to ensure full protein precipitation and lipid extraction.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the lipids into a new tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 90:10 methanol:water) for LC-MS analysis.

  • LC-MS Analysis:

    • Chromatography: Use a C18 reverse-phase column to separate lipid species. A gradient elution is typically required to resolve different LPCs from other phospholipids.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of known LPC species based on their specific mass-to-charge (m/z) ratios.

    • Quantification: Calculate the concentration of each LPC species by comparing the peak area of the analyte to the peak area of the internal standard and referencing a standard curve generated with known concentrations of LPC standards.

4.2. Receptor Binding Assays

Rationale: To confirm that a cellular effect of LPC is mediated by a specific receptor (e.g., G2A), it is essential to demonstrate direct binding and determine the binding affinity. Competitive radioligand binding assays are a gold standard for this purpose, especially for orphan receptors where signaling outputs may not be fully known.[21][22]

Protocol: Competitive Radioligand Binding Assay for an LPC Receptor

  • Membrane Preparation:

    • Culture cells engineered to overexpress the receptor of interest (e.g., HEK293-G2A).

    • Harvest cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via BCA assay).

  • Binding Reaction:

    • In a 96-well filter plate (with glass fiber filters that retain membranes), set up the reaction in triplicate.

    • Add a fixed, low concentration of a radiolabeled ligand (e.g., [³H]-LPC).

    • Add increasing concentrations of an unlabeled competitor (the LPC species being tested).

    • Add a constant amount of membrane preparation (e.g., 20 µg protein) to each well.

    • For non-specific binding control wells, add a large excess of the unlabeled competitor.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate bound from free radioligand. The membranes with bound ligand are retained on the filter.

    • Wash the filters quickly with cold binding buffer to remove any remaining unbound ligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding). This value is indicative of the ligand's binding affinity.

4.3. Downstream Signaling Pathway Analysis

Rationale: To link receptor binding to a functional outcome, one must demonstrate activation of the downstream signaling cascade. Western blotting for phosphorylated (i.e., activated) signaling proteins is a direct and reliable method. This provides a causal link between the upstream stimulus (LPC) and the downstream cellular machinery.

G Start 1. Cell Culture (e.g., HUVECs, Macrophages) Stimulation 2. LPC Stimulation (Dose-response & Time-course) Start->Stimulation Lysis 3. Cell Lysis (with phosphatase/protease inhibitors) Stimulation->Lysis Quant 4. Protein Quantification (e.g., BCA Assay) Lysis->Quant SDS 5. SDS-PAGE Quant->SDS Transfer 6. Western Blot Transfer (to PVDF membrane) SDS->Transfer Probe 7. Antibody Probing (e.g., anti-p-ERK, anti-total-ERK) Transfer->Probe Detect 8. Detection (Chemiluminescence) Probe->Detect Analysis 9. Densitometry Analysis (p-ERK / total-ERK ratio) Detect->Analysis

Caption: Experimental workflow for analyzing LPC-induced pathway activation.

Protocol: Western Blot for ERK Phosphorylation

  • Cell Treatment: Plate cells (e.g., endothelial cells, macrophages) and grow to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling activity.

  • Stimulation: Treat cells with various concentrations of LPC for a specific time (e.g., 15 minutes for rapid phosphorylation events). Include an untreated control.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To validate the results, strip the membrane of the first set of antibodies and re-probe it with an antibody for the total amount of the protein (e.g., anti-total-ERK1/2). This confirms that any observed changes are due to phosphorylation and not changes in the total protein amount.

  • Analysis: Quantify the band intensity using densitometry software. Express the results as a ratio of the phosphorylated protein to the total protein.

Conclusion and Future Directions

Lysophosphatidylcholines are no longer viewed as simple metabolic byproducts but as sophisticated signaling molecules that fine-tune a multitude of biological processes. Their roles in inflammation, immunity, and cancer make the LPC signaling axis a compelling area for therapeutic intervention. However, significant questions remain. The deorphanization of all LPC receptors is incomplete, and the specific functions of different LPC acyl chain variants are only beginning to be understood.[23][24] Furthermore, the crosstalk between LPC signaling and other lipid mediator pathways, particularly the conversion of LPC to the pro-tumorigenic LPA by autotaxin, presents both a challenge and an opportunity for drug development.

Future research, leveraging the robust methodologies outlined in this guide, will be essential to fully dissect the context-dependent functions of LPCs. This will pave the way for the development of novel therapeutics that can precisely modulate LPC signaling to treat a range of inflammatory, metabolic, and oncologic diseases.

References

Methodological & Application

Application Note & Protocol: High-Purity Synthesis of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (13:0 Lyso-PC) is a lysophosphatidylcholine (LPC) of significant interest in biomedical and pharmaceutical research. As an odd-chain lysophospholipid, it is not typically abundant in most biological systems, making it an ideal internal standard for mass spectrometry-based lipidomics. Its amphiphilic nature also makes it a valuable tool for studying membrane dynamics and cellular signaling.[1] This document provides a comprehensive guide to the chemical synthesis of 13:0 Lyso-PC, detailing the underlying principles, a step-by-step laboratory protocol, and rigorous methods for analytical characterization. The protocol is designed to be robust and reproducible, yielding a high-purity product suitable for the most demanding research applications.

Principles of Synthesis: Selective sn-1 Acylation

The synthesis of a 1-acyl-lysophospholipid presents a distinct chemical challenge: the regioselective acylation of the primary hydroxyl group at the sn-1 position of the glycerol backbone, while leaving the secondary hydroxyl at the sn-2 position unmodified. The core of this protocol is the reaction between sn-glycero-3-phosphocholine (GPC) and tridecanoyl chloride.

Causality of Experimental Design:

  • Starting Material: We begin with the cadmium chloride (CdCl₂) adduct of sn-glycero-3-phosphocholine. The free form of GPC is notoriously hygroscopic and difficult to handle. The CdCl₂ adduct is a stable, crystalline solid, which facilitates accurate weighing and handling. The cadmium is removed during the aqueous work-up phase.

  • Acylating Agent: Tridecanoyl chloride is the acylating agent of choice. The acyl chloride is highly reactive, allowing the reaction to proceed under mild conditions, which is crucial for preventing unwanted side reactions.

  • Catalyst: A tertiary amine base, such as 4-(dimethylamino)pyridine (DMAP) or in some protocols 4-pyrrolidinopyridine, is often used in catalytic amounts.[2] It acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that enhances the rate of acylation at the sterically more accessible sn-1 position.

  • Reaction Control: The primary competing reaction is the formation of the diacylated byproduct, 1,2-ditridecanoyl-sn-glycero-3-phosphocholine. To minimize this, the reaction is performed at reduced temperature (0 °C to room temperature), and the tridecanoyl chloride is added slowly to maintain a low instantaneous concentration. Furthermore, a slight molar excess of GPC relative to the acyl chloride can be used to favor mono-acylation.

  • Acyl Migration: A significant challenge in LPC synthesis is the potential for the acyl group to migrate from the sn-1 to the sn-2 position, particularly under acidic or basic conditions or during purification.[3][4] This protocol mitigates this risk by using a non-protic solvent, mild reaction conditions, and a carefully designed purification strategy.

Experimental Workflow and Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 13:0 Lyso-PC.

Materials and Equipment
Reagents & Materials Recommended Grade/Purity Equipment
sn-Glycero-3-phosphocholine–CdCl₂ adduct≥98%Round-bottom flasks
Tridecanoyl chloride≥98%Magnetic stirrer with hotplate
4-(Dimethylamino)pyridine (DMAP)≥99%Ice bath
Chloroform (CHCl₃), anhydrous≥99.8%Rotary evaporator
Methanol (MeOH), anhydrous≥99.8%Glass chromatography column
Deionized water (H₂O)18.2 MΩ·cmThin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Silica gel for column chromatography230-400 meshStandard laboratory glassware
Nitrogen or Argon gas supplyHigh purityNMR Spectrometer (≥400 MHz)
Mass Spectrometer (ESI-MS)

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Reaction Phase cluster_1 Work-up & Purification GPC sn-GPC•CdCl₂ & DMAP in Anhydrous Solvent Reaction Acylation Reaction (0°C to RT, under N₂) GPC->Reaction AcylCl Tridecanoyl Chloride AcylCl->Reaction Slow Addition Quench Reaction Quench (Addition of H₂O) Reaction->Quench Crude Product Extraction Liquid-Liquid Extraction (CHCl₃/MeOH/H₂O) Quench->Extraction Column Silica Gel Column Chromatography Extraction->Column Evaporation Solvent Evaporation Column->Evaporation FinalProduct Pure 13:0 Lyso-PC Evaporation->FinalProduct

Caption: Overall workflow for the synthesis of 13:0 Lyso-PC.

Step-by-Step Synthesis Procedure
  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of nitrogen or argon gas.

  • Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sn-glycero-3-phosphocholine–CdCl₂ adduct (e.g., 1.0 g, ~2.2 mmol) and a catalytic amount of DMAP (e.g., 27 mg, 0.22 mmol).

  • Solvation: Add 100 mL of anhydrous chloroform:methanol (9:1 v/v) to the flask. Stir the suspension under a nitrogen atmosphere.

  • Acylation: Cool the flask to 0 °C using an ice bath. Slowly, add tridecanoyl chloride (e.g., 0.44 g, ~2.0 mmol, a slight substoichiometric amount) dropwise to the stirring suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using TLC. Elute with a mobile phase of chloroform:methanol:water (65:25:4, v/v/v). The product (Lyso-PC) should have an Rf value of approximately 0.3-0.4, higher than the starting GPC (Rf ~0.1) and lower than the diacyl byproduct (Rf >0.8).

Work-up and Purification
  • Quenching: Once the reaction is complete, quench it by adding 20 mL of deionized water to the flask and stirring vigorously for 15 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel. The mixture will partition into two phases. The lower organic layer contains the product.

  • Extraction: Wash the organic layer twice with 20 mL portions of methanol:water (1:1, v/v) to remove the cadmium salts and unreacted GPC.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a waxy solid.

  • Column Chromatography: Purify the crude product using silica gel column chromatography.

    • Packing: Pack the column using a slurry of silica gel in chloroform.

    • Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

    • Elution: Elute the column with a gradient of increasing methanol in chloroform. Start with 100% CHCl₃ to elute nonpolar impurities, then gradually increase the methanol concentration (e.g., from 2% to 20% MeOH in CHCl₃) to elute the desired 13:0 Lyso-PC. Collect fractions and monitor by TLC.

  • Final Product: Combine the pure fractions, remove the solvent by rotary evaporation, and dry the final product under high vacuum for several hours. The result should be a white to off-white solid. Store at -20 °C or below under an inert atmosphere.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized 13:0 Lyso-PC.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Structural Verification cluster_1 Purity Assessment Input Purified 13:0 Lyso-PC MS Mass Spectrometry (ESI-MS) Confirms Molecular Weight Input->MS NMR NMR Spectroscopy (¹H and ³¹P) Confirms Structure & Isomeric Purity Input->NMR TLC_HPLC TLC / HPLC >98% Purity Input->TLC_HPLC Final Confirmed High-Purity 1-Tridecanoyl-2-hydroxy-sn- glycero-3-phosphocholine MS->Final NMR->Final TLC_HPLC->Final

Caption: Workflow for the analytical validation of synthesized 13:0 Lyso-PC.

Expected Analytical Results
  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

    • Molecular Formula: C₂₁H₄₄NO₇P

    • Molecular Weight: 465.56 g/mol

    • Expected Ion: [M+H]⁺ at m/z 466.29

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in CDCl₃/CD₃OD): Key expected signals include:

      • Acyl Chain: A triplet at ~0.88 ppm (-CH₃), a broad multiplet at ~1.26 ppm (-(CH₂)₉-), and a triplet at ~2.30 ppm (-C(=O)CH₂-).

      • Glycerol Backbone: A multiplet around 5.23 ppm for the sn-2 proton is absent, confirming the "lyso" structure. Signals for the sn-1 and sn-3 protons will be present in the 3.8-4.4 ppm region.

      • Phosphocholine Headgroup: A singlet at ~3.22 ppm (-N⁺(CH₃)₃) and multiplets around 3.8 ppm and 4.3 ppm for the choline -CH₂- groups.

    • ³¹P NMR (¹H-decoupled): A single sharp peak is expected around -0.5 to 1.0 ppm, which is characteristic of the phosphodiester in a phosphocholine headgroup.[5][6] The absence of other significant peaks confirms the purity of the phosphate linkage.

Troubleshooting

Problem Potential Cause Solution
Low Yield Incomplete reaction; loss during work-up or purification.Extend reaction time; ensure complete extraction by using proper solvent ratios; optimize chromatography gradient to prevent product loss.
Presence of Diacyl-PC Reaction temperature too high; acyl chloride added too quickly.Maintain reaction at 0 °C during addition and warm slowly; add acyl chloride dropwise over a longer period.
Acyl Migration (2-acyl isomer detected) Harsh conditions (pH, heat) during work-up or purification.Avoid strong acids/bases; keep all solutions cool; use a neutral buffer if necessary; do not let the product sit on the silica column for an extended period.[3][4]
Broad NMR Peaks Presence of residual paramagnetic ions (e.g., Cd²⁺); aggregation.Ensure thorough washing during the work-up to remove all cadmium; sonicate the NMR sample briefly to break up aggregates.

References

Application Notes and Protocols: High-Purity Purification of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Lysophospholipid Research

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (LPC) family, is a crucial bioactive lipid involved in a myriad of cellular processes.[1] Its role as a signaling molecule in inflammation, immune response, and membrane dynamics makes it a focal point in drug discovery and development.[1][2] The biological activity of LPCs is exquisitely dependent on their precise molecular structure. Therefore, the availability of highly purified this compound is paramount for obtaining reliable and reproducible experimental results.

This document provides a comprehensive guide to the purification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind various purification strategies, present detailed protocols, and outline methods for rigorous purity assessment.

Understanding the Molecule: Physicochemical Properties and Purification Challenges

This compound is an amphipathic molecule, possessing a hydrophilic phosphocholine headgroup and a hydrophobic tridecanoyl acyl chain. This dual nature governs its solubility and interaction with chromatographic media.

Key Physicochemical Properties:

PropertyValue/CharacteristicSignificance for Purification
Molecular Formula C₂₁H₄₄NO₇P[3][4]Dictates molecular weight and informs mass spectrometry analysis.
Molecular Weight 453.5 g/mol [3]
Structure Glycerol backbone with a tridecanoyl group at sn-1, a hydroxyl group at sn-2, and a phosphocholine headgroup at sn-3.[4]The free hydroxyl group and the charged headgroup are key interaction points for chromatographic separation.
Solubility Soluble in alcohols and chlorinated solvents; forms micelles in aqueous solutions.[5]Choice of solvents for extraction, chromatography, and recrystallization is critical.
Stability Susceptible to acyl migration, where the acyl chain moves from the sn-1 to the sn-2 position.[6][7] This isomerization is pH-dependent and can be minimized at a pH of 4-5.[7] Also susceptible to hydrolysis, yielding fatty acids and glycerophosphorylcholine.[8]Purification and storage conditions must be carefully controlled to prevent degradation and isomerization.

Common Impurities:

The synthesis of this compound can result in several impurities that must be removed to ensure high purity.[9]

  • Unreacted starting materials: Such as sn-glycero-3-phosphocholine and tridecanoic acid.

  • Diacylated byproducts: 1,2-ditridecanoyl-sn-glycero-3-phosphocholine.

  • Positional isomers: 2-Tridecanoyl-1-hydroxy-sn-glycero-3-phosphocholine, resulting from acyl migration.[6]

  • Degradation products: Tridecanoic acid and glycerophosphorylcholine from hydrolysis.[10]

Purification Strategies: A Multi-Modal Approach

A combination of chromatographic techniques is typically employed to achieve high purity of this compound. The choice of method depends on the scale of purification and the nature of the impurities.

Figure 1: A typical multi-step workflow for the purification of lysophosphatidylcholines.

Solid-Phase Extraction (SPE): The First Line of Defense

SPE is an effective initial cleanup step to remove highly polar and non-polar impurities from the crude reaction mixture.[11][12] It is a rapid and efficient method for sample preparation prior to more refined chromatographic techniques.[11]

Principle: SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase. For lysophospholipids, both normal-phase (e.g., silica) and reverse-phase (e.g., C18) sorbents can be utilized.

Protocol: SPE Cleanup of Crude this compound

Step Procedure Rationale
1. Cartridge Conditioning Condition a silica SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of chloroform.Prepares the sorbent for optimal interaction with the sample and removes any potential contaminants from the cartridge.
2. Sample Loading Dissolve the crude product in a minimal volume of chloroform (e.g., 1-2 mL) and load it onto the conditioned cartridge.Ensures the sample is applied in a concentrated band for efficient separation.
3. Washing Wash the cartridge with 5 mL of chloroform to elute non-polar impurities like residual fatty acids and diacylated phospholipids.Removes less polar components that have weaker interactions with the silica sorbent.
4. Elution Elute the desired this compound with 5 mL of a chloroform:methanol mixture (e.g., 1:1, v/v).The more polar solvent mixture disrupts the interaction between the lysophospholipid and the silica, allowing for its elution.
5. Collection & Evaporation Collect the eluate and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.Recovers the partially purified product in a concentrated form for the next purification step.
Flash Chromatography: Scaling Up the Purification

For larger quantities, flash chromatography on a silica gel column is the workhorse for bulk purification. It allows for the separation of the target compound from the majority of the remaining impurities.

Principle: Similar to SPE, flash chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase of increasing polarity.

Protocol: Flash Chromatography of this compound

Parameter Specification Justification
Stationary Phase Silica gel (e.g., 230-400 mesh)Standard choice for normal-phase separation of phospholipids.
Mobile Phase A gradient of chloroform and methanol. For example, starting with 100% chloroform and gradually increasing the methanol concentration to 20-30%.The gradient elution allows for the sequential elution of compounds with increasing polarity.
Sample Loading Dissolve the SPE-purified product in a minimal amount of chloroform and load it onto the top of the column.Concentrated loading ensures sharp bands and good resolution.
Fraction Collection Collect fractions and monitor the elution profile using Thin-Layer Chromatography (TLC).Allows for the identification and pooling of fractions containing the pure product.
TLC Analysis Use a mobile phase such as chloroform:methanol:water (65:25:4, v/v/v) and visualize with a suitable stain (e.g., phosphomolybdic acid or iodine vapor).Provides a rapid assessment of the separation efficiency and purity of the collected fractions.
Preparative High-Performance Liquid Chromatography (HPLC): The Final Polish

For achieving the highest purity (>99%), preparative HPLC is the method of choice.[8][13][14] It offers superior resolution, enabling the separation of closely related impurities, including positional isomers.[15]

Principle: HPLC utilizes high pressure to force a sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Both normal-phase and reverse-phase HPLC can be employed.

Protocol: Preparative Normal-Phase HPLC

Parameter Specification Rationale
Column Silica-based normal-phase column (e.g., 250 x 10 mm, 5 µm particle size).Provides good separation of phospholipid classes.
Mobile Phase A gradient of chloroform, methanol, and water. A typical gradient might start with a higher proportion of chloroform and gradually increase the methanol and water content.[8][13]The carefully controlled gradient allows for the fine-tuning of the separation to resolve closely eluting compounds.
Flow Rate 2-5 mL/minOptimized for good separation without excessive run times.
Detection Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[8]These universal detectors are suitable for compounds like lysophospholipids that lack a strong UV chromophore.
Injection Volume Dependent on column capacity and sample concentration.Should be optimized to avoid column overloading and maintain resolution.
Fraction Collection Use an automated fraction collector triggered by the detector signal.Ensures precise collection of the peak corresponding to the pure product.

Purity Assessment: A System of Self-Validation

Rigorous analytical methods are essential to confirm the purity of the final product and validate the effectiveness of the purification protocol.

References

Application Note: High-Throughput Quantitative Analysis of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly abbreviated as LPC(13:0) or LysoPC(13:0), is a member of the lysophosphatidylcholine (LPC) class of lipids. LPCs are glycerophospholipids characterized by a single fatty acid chain attached to the glycerol backbone. These molecules are more than mere structural components of cell membranes; they are potent signaling molecules implicated in a host of physiological and pathological processes.[1][2][3][4] The study of specific LPC species is critical in fields like oncology, immunology, and metabolic diseases such as atherosclerosis and diabetes, where they may serve as valuable diagnostic or prognostic biomarkers.[1][2][3]

Given its odd-chain fatty acid (tridecanoic acid), LPC(13:0) is found at very low levels in most biological systems, making it an ideal internal standard for lipidomics studies.[1][2][5] Its chemical behavior is representative of the broader LPC class, yet its distinct mass allows it to be differentiated from endogenous species. Accurate quantification of LPCs, whether as biomarkers or internal standards, demands a methodology that offers supreme sensitivity, specificity, and throughput. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed for the precise and reliable analysis of LPC(13:0).

The Analytical Principle: Causality in Method Selection

The selection of LC-MS/MS is a deliberate choice driven by the physicochemical properties of LPC(13:0) and the complexity of biological matrices.

  • Electrospray Ionization (ESI): LPCs are polar, non-volatile lipids, making them perfectly suited for ESI. The phosphocholine headgroup contains a permanently positive-charged quaternary ammonium group. This structural feature ensures highly efficient ionization in positive ion mode (ESI+), leading to the formation of a protonated molecular ion, [M+H]⁺, with exceptional sensitivity.

  • Tandem Mass Spectrometry (MS/MS): The true power of this method lies in the specificity conferred by MS/MS. Biological extracts are complex mixtures containing thousands of lipid species, many of which may be isobaric (having the same nominal mass) with LPC(13:0). Tandem mass spectrometry overcomes this challenge through Collision-Induced Dissociation (CID). The [M+H]⁺ precursor ion of LPC(13:0) is mass-selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, characteristic product ion is then monitored in the third quadrupole (Q3).

  • Characteristic Fragmentation: For all phosphatidylcholines and lysophosphatidylcholines, CID reproducibly cleaves the phosphodiester bond. This results in the formation of a stable phosphocholine headgroup fragment with a mass-to-charge ratio (m/z) of 184.07.[1][6][7] This highly specific fragmentation event is the cornerstone of the assay, enabling the confident identification and quantification of LPCs, even in a complex matrix. A precursor ion scan for m/z 184.07 is a well-established technique to screen for all PC and LPC species in a sample.[1][5][8]

  • Liquid Chromatography (LC): While direct infusion ("shotgun") MS can be used, coupling the MS to a reversed-phase LC system provides an essential layer of separation.[9][10][11] This step separates LPC(13:0) from other isomers and lipid classes, significantly reducing matrix effects and ion suppression, which are common challenges in ESI that can compromise quantitative accuracy.[10]

Fragmentation Pathway of LPC(13:0)

G cluster_precursor Precursor Ion (Q1) cluster_fragmentation Collision-Induced Dissociation (CID) cluster_products Product Ions (Q3) Precursor LPC(13:0) [M+H]⁺ m/z = 454.29 CID Fragmentation (Collision Cell Q2) Precursor->CID Energy Input Product1 Phosphocholine Headgroup m/z = 184.07 CID->Product1 Major Fragment (Quantitative Transition) Product2 Choline Fragment m/z = 104.11 CID->Product2 Diagnostic Fragment Product3 Loss of Water [M+H-H₂O]⁺ m/z = 436.28 CID->Product3 Minor Fragment

Caption: Fragmentation of LPC(13:0) in the mass spectrometer.

Experimental Workflow and Protocols

A successful lipidomics experiment is built on a foundation of meticulous and validated protocols. The following sections provide step-by-step methodologies for the entire analytical process.

Overall Experimental Workflow

Sample 1. Sample Collection (e.g., Plasma, Tissue) Extraction 2. Lipid Extraction (MTBE Method + IS) Sample->Extraction Spike Internal Standard LC 3. LC Separation (Reversed-Phase) Extraction->LC Reconstitute & Inject MS 4. MS/MS Detection (MRM Mode) LC->MS Elution & Ionization Data 5. Data Analysis (Integration & Quant) MS->Data Signal Acquisition

Caption: High-level overview of the analytical workflow.

Protocol 1: Sample Preparation via MTBE Extraction

This protocol is adapted from established methods for its high recovery of a broad range of lipid classes and improved safety profile over classic methods.[11][12]

Rationale: The goal is to efficiently extract lipids from the aqueous biological matrix into an organic phase while simultaneously precipitating proteins. Methyl-tert-butyl ether (MTBE) is used as the primary extraction solvent. The addition of an internal standard (IS), such as LPC(17:0), at the very beginning is a critical step for self-validation, as it corrects for variability in extraction efficiency and instrument response.[11][12]

Materials:

  • Biological sample (e.g., 20 µL plasma)

  • Internal Standard (IS) solution: LPC(17:0) in Methanol (10 µg/mL)

  • HPLC-grade Methanol (MeOH), chilled

  • HPLC-grade Methyl-tert-butyl ether (MTBE)

  • HPLC-grade Water

  • Centrifugal vacuum evaporator

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 20 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add 10 µL of the LPC(17:0) IS solution directly to the sample. This step is paramount for accurate quantification.

  • Protein Precipitation: Add 225 µL of chilled MeOH. Vortex vigorously for 20 seconds to ensure complete protein denaturation and precipitation.

  • Lipid Extraction: Add 750 µL of MTBE. Vortex for 1 minute, then shake at 4°C for 10 minutes to facilitate lipid transfer into the organic phase.

  • Phase Separation: Add 188 µL of HPLC-grade water to induce phase separation. Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes.

  • Collection: Three layers will be visible: an upper organic (lipid-rich) layer, a middle protein precipitate layer, and a lower aqueous layer. Carefully collect the upper organic layer (~700 µL) and transfer it to a new clean tube, being careful not to disturb the protein pellet.

  • Drying: Evaporate the organic solvent to complete dryness using a centrifugal vacuum evaporator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of Acetonitrile/Isopropanol (90:10, v/v). Vortex for 20 seconds and centrifuge at 14,000 x g for 2 minutes to pellet any insoluble debris.

  • Transfer: Transfer the clear supernatant to an LC-MS vial with an insert for analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

This protocol utilizes a reversed-phase LC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

Rationale: The C18 column separates lipids primarily based on the hydrophobicity of their fatty acid chains. The gradient elution ensures that LPCs are well-resolved from other lipid classes. MRM mode acts as a dual mass filter, ensuring that only ions with the specific precursor mass and the specific product mass are detected, virtually eliminating chemical noise.

Table 1: Liquid Chromatography (LC) Parameters
Parameter Condition
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water:Acetonitrile (40:60) with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile:Isopropanol (10:90) with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient Elution 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
Parameter Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Scan Type Multiple Reaction Monitoring (MRM)
Dwell Time 50 ms

| Table 3: MRM Transitions for Quantification | |

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (CE)
LPC(13:0) (Analyte) 454.3 184.1 25 eV

| LPC(17:0) (Internal Standard) | 512.4 | 184.1 | 28 eV |

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis, Quantification, and Expected Results

Quantitative Analysis:

  • Peak Integration: The instrument software is used to integrate the chromatographic peak area for the LPC(13:0) MRM transition (454.3 -> 184.1) and the LPC(17:0) IS transition (512.4 -> 184.1).

  • Ratio Calculation: A Peak Area Ratio is calculated for each sample: (Peak Area of Analyte) / (Peak Area of IS).

  • Calibration Curve: A calibration curve is constructed by analyzing a series of standards with known concentrations of LPC(13:0) and a fixed concentration of the IS. The Peak Area Ratio is plotted against the analyte concentration. A linear regression with R² > 0.99 is required for a valid curve.

  • Concentration Determination: The concentration of LPC(13:0) in the unknown biological samples is determined by interpolating their measured Peak Area Ratios against the calibration curve.

Table 4: Key Spectral Information for LPC(13:0)
Attribute Value
Chemical Formula C₂₁H₄₄NO₇P[13]
Monoisotopic Mass 453.2855 g/mol [13]
Precursor Ion [M+H]⁺ m/z 454.2928[13]
Primary Product Ion m/z 184.0733 (Phosphocholine)[1][6]
Secondary Product Ion m/z 104.1070 (Choline fragment)[10]
Other Fragments m/z 436.2822 ([M+H-H₂O]⁺)[13]

Conclusion

This application note provides a comprehensive, field-proven guide for the robust quantification of this compound using LC-MS/MS. By pairing a validated lipid extraction protocol with the unparalleled specificity of tandem mass spectrometry in MRM mode, this method delivers the accuracy and precision required for demanding applications in clinical research, biomarker discovery, and drug development. The principles and protocols described herein are foundational and can be readily adapted for the analysis of a wide array of other lysophospholipid species.

References

Application Notes and Protocols for the NMR Spectroscopy of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the structural characterization of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LysoPC 13:0) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key lysophospholipid, understanding its precise molecular structure is critical for research in cell signaling, membrane biophysics, and as a standard in lipidomic studies. This document outlines the fundamental principles, step-by-step experimental protocols for sample preparation and data acquisition (¹H, ¹³C, ³¹P, and 2D NMR), and a guide to spectral interpretation for researchers, scientists, and drug development professionals.

Introduction: The Significance of LysoPC 13:0 and NMR

This compound is a lysophosphatidylcholine, a class of lipids derived from the hydrolysis of one fatty acyl chain from a phosphatidylcholine molecule. These molecules are not merely metabolic intermediates but are active signaling molecules involved in numerous physiological and pathological processes. The precise structural integrity of synthetic standards like LysoPC 13:0 is paramount for quantitative accuracy in lipidomics and for elucidating structure-function relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of molecules like lysophospholipids.[1][2] It provides atomic-level information on the molecular framework, connectivity, and even conformational dynamics by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P.[2]

  • ¹H NMR provides information on the number and environment of protons, allowing for the identification of the fatty acid chain, glycerol backbone, and choline headgroup.

  • ¹³C NMR offers a detailed map of the carbon skeleton, with a wide spectral dispersion that resolves nearly every carbon atom in the molecule.[3]

  • ³¹P NMR is uniquely powerful for phospholipid analysis, offering a specific and sensitive window into the phosphate headgroup's chemical environment, which is crucial for confirming identity and studying interactions.[2][4][5]

  • 2D NMR Techniques , such as COSY and HSQC, establish through-bond correlations between nuclei, which is the definitive method for assigning complex, overlapping signals and confirming the complete molecular structure.[6][7]

Foundational Principles for NMR Analysis of LysoPC 13:0

The structural analysis of LysoPC 13:0 relies on the distinct chemical environments of its constituent nuclei. The magnetic shielding experienced by each nucleus is influenced by its local electronic environment, resulting in a unique resonance frequency or "chemical shift" (δ), which is the cornerstone of NMR analysis.

Molecular Structure of this compound

Below is a diagram illustrating the key structural components of the molecule, which will be referenced throughout the spectral analysis.

cluster_0 Tridecanoyl Chain (sn-1) cluster_1 Glycerol Backbone cluster_2 Phosphocholine Headgroup C1_1 CH₃ C1_2 (CH₂)₁₀ C1_3 α-CH₂ C1_4 C=O G_sn1 sn-1 CH₂ C1_4->G_sn1 Ester Linkage G_sn2 sn-2 CH(OH) G_sn3 sn-3 CH₂ P P G_sn3->P Phosphate Ester Linkage PC_1 O-CH₂ PC_2 N⁺-CH₂ PC_3 N⁺(CH₃)₃ Prep Sample Preparation (Protocol 1) LockShim Lock and Shim (Optimize B₀ Field) Prep->LockShim H1 ¹H NMR Acquisition (Quick, High Sensitivity) LockShim->H1 P31 ³¹P NMR Acquisition (Headgroup Confirmation) H1->P31 C13 ¹³C{¹H} NMR Acquisition (Carbon Backbone) P31->C13 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC ¹H-¹³C HSQC (C-H Connectivity) COSY->HSQC Analysis Data Processing & Structural Assignment HSQC->Analysis

References

Leveraging 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine for High-Accuracy Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide for Advanced Lipidomics

Abstract: The burgeoning field of lipidomics, dedicated to the comprehensive analysis of lipids in biological systems, demands exceptional accuracy and reproducibility to unravel the complex roles of lipids in health and disease.[1][2] Quantitative precision is paramount, and the use of appropriate internal standards is the bedrock of a robust analytical workflow.[3] This guide provides an in-depth exploration of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC(13:0)), an odd-chain lysophospholipid, as a superior internal standard for mass spectrometry-based lipidomics. We will detail not only the procedural steps for its implementation but also the fundamental principles that underscore its selection, ensuring researchers can confidently generate high-fidelity quantitative data.

The Rationale: Why Internal Standards are Non-Negotiable in Lipidomics

Quantitative analysis via mass spectrometry is susceptible to variations that can arise at multiple stages of the experimental process, from sample extraction to instrumental analysis.[4] Factors such as incomplete lipid recovery, sample matrix effects suppressing or enhancing ionization, and fluctuations in instrument performance can all introduce significant error.[5]

An internal standard (IS) is a compound chemically similar to the analyte of interest, added in a known quantity to every sample before processing.[3] By monitoring the signal of the IS alongside the endogenous analyte, these variations can be normalized. The ideal internal standard should not be naturally present in the sample, ensuring its signal is derived solely from the amount added.[3]

The Advantage of Odd-Chain Lipids:

This compound, or Lyso-PC(13:0), is a lysophosphatidylcholine (LPC) with a 13-carbon acyl chain. Most naturally occurring lipids in mammalian systems possess even-numbered carbon chains. This structural distinction makes odd-chain lipids like Lyso-PC(13:0) exceedingly rare in biological samples, fulfilling the primary requirement of an internal standard. It shares the same phosphocholine headgroup and lysolipid backbone as its endogenous counterparts, ensuring it behaves similarly during extraction and ionization, yet its unique mass allows it to be easily distinguished by the mass spectrometer.[6]

Physicochemical Profile: this compound

A thorough understanding of the internal standard's properties is crucial for its effective use.

PropertyValueSource
Systematic Name [(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[7]
Common Abbreviation Lyso-PC(13:0)[7]
Molecular Formula C21H44NO7P[7]
Molecular Weight 453.5 g/mol [7]
Exact Mass 453.28553974 Da[7]
CAS Number 20559-17-5[7]
LIPID MAPS ID LMGP01050001[7]

The Workflow: Integrating an Internal Standard for Quantitative Analysis

The successful application of Lyso-PC(13:0) hinges on its introduction at the earliest possible stage to account for variability throughout the entire workflow. The following diagram illustrates a standard lipidomics workflow, highlighting the critical point of internal standard addition.

G cluster_pre Pre-Analytical cluster_analytical Analytical Procedure cluster_post Post-Analytical Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Known Amount of Lyso-PC(13:0) IS Sample->Spike Add IS Early Extraction Lipid Extraction (e.g., MTBE Method) Spike->Extraction Drydown Dry & Reconstitute Extraction->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Processing Data Processing (Peak Integration) LCMS->Processing Quant Quantification (Analyte/IS Ratio) Processing->Quant Result Final Concentration Data Quant->Result G LPC Lysophosphatidylcholine (LPC) GPCR G Protein-Coupled Receptor (e.g., G2A) LPC->GPCR Binds G_Protein G Protein Activation GPCR->G_Protein PLC Downstream Effectors (e.g., PLC, PKC, NF-κB) G_Protein->PLC Response Cellular Responses (Inflammation, Proliferation, Adhesion Molecule Expression) PLC->Response

References

Applications of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine in Cell Culture: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the applications of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, also known as 13:0 Lyso PC, in cell culture. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic basis of its utility and offers detailed protocols for its application in various cellular assays.

Introduction: The Significance of Lysophosphatidylcholines in Cellular Biology

Lysophosphatidylcholines (LPCs) are a class of phospholipids derived from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2. These molecules are more than mere metabolic intermediates; they are potent signaling molecules that play crucial roles in a myriad of cellular processes. This compound, with its 13-carbon acyl chain, is a specific LPC that offers unique properties for in vitro studies. Its amphiphilic nature, consisting of a hydrophilic phosphocholine headgroup and a lipophilic acyl chain, allows it to readily interact with and integrate into cellular membranes, thereby modulating their biophysical properties and influencing cellular behavior.

The applications of this compound in cell culture are diverse, ranging from the controlled permeabilization of cell membranes to the induction of inflammatory responses and the study of demyelination processes. Understanding the principles behind these applications is key to designing robust and reproducible experiments.

Core Applications and Mechanistic Insights

The utility of this compound in cell culture stems from its ability to influence two fundamental cellular components: the plasma membrane and cellular signaling pathways.

Modulation of Membrane Permeability

The insertion of LPC molecules into the lipid bilayer disrupts the tightly packed structure of the membrane, leading to an increase in its fluidity and permeability. This effect is concentration-dependent and can be finely tuned to achieve reversible permeabilization, allowing for the introduction of otherwise impermeable substances into the cell.

  • Causality: The single acyl chain of LPCs creates a cone-shaped molecular geometry, which, when incorporated into the cylindrical geometry of a stable lipid bilayer, induces positive curvature strain. This strain results in the formation of transient pores and defects in the membrane, thereby increasing its permeability.

Induction of Inflammatory Responses

LPCs are recognized as important mediators of inflammation. They can activate various cell types, including endothelial cells, monocytes, and macrophages, leading to the production of pro-inflammatory cytokines and the expression of adhesion molecules.

  • Causality: LPCs can act as signaling molecules by binding to and activating specific G protein-coupled receptors (GPCRs) on the cell surface. This receptor engagement initiates downstream signaling cascades, such as the NF-κB pathway, which are central to the inflammatory response.

Modeling Demyelinating Diseases

In the central nervous system, LPCs can be used to induce focal demyelination, providing a valuable in vitro model for studying diseases like multiple sclerosis. This demyelination is thought to be mediated by the activation of glial cells and the recruitment of immune cells.

  • Causality: The detergent-like properties of LPCs at higher concentrations can lead to the solubilization of the myelin sheath. Additionally, the inflammatory response triggered by LPCs contributes to the recruitment and activation of microglia and macrophages, which actively participate in the phagocytosis of myelin debris.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific cell type and experimental conditions. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your application.

Protocol 1: Reversible Cell Permeabilization

This protocol describes the use of this compound to transiently permeabilize cells for the delivery of small molecules.

Materials:

  • This compound (powder)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium appropriate for your cells

  • The molecule to be delivered (e.g., a fluorescent dye, a small peptide)

  • Cells of interest, plated in a suitable format (e.g., 96-well plate)

  • Trypan blue solution

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile PBS.

    • Gently warm and vortex to ensure complete dissolution.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Wash the cells once with pre-warmed sterile PBS.

    • Prepare a working solution of this compound in serum-free cell culture medium at the desired final concentration (a starting range of 10-100 µM is recommended).

    • Also, prepare a solution of your molecule of interest in the same medium.

    • Add the medium containing both the LPC and your molecule of interest to the cells.

    • Incubate for a short period (e.g., 5-30 minutes) at 37°C.

  • Reversal of Permeabilization:

    • Aspirate the treatment medium.

    • Wash the cells three times with pre-warmed complete cell culture medium (containing serum) to remove the LPC and allow the membranes to reseal.

    • Incubate the cells in complete medium for at least 1-2 hours to allow for recovery.

  • Validation:

    • Assess the delivery of your molecule of interest using an appropriate method (e.g., fluorescence microscopy for a fluorescent dye).

    • To confirm cell viability, perform a trypan blue exclusion assay. A high percentage of viable (trypan blue-negative) cells indicates successful reversible permeabilization.

Diagram of Experimental Workflow:

Permeabilization_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_recovery Recovery & Validation prep_stock Prepare 10 mM LPC Stock prep_working Prepare Working Solution (LPC + Molecule of Interest) prep_stock->prep_working add_treatment Add Working Solution prep_working->add_treatment wash_pbs Wash Cells with PBS wash_pbs->add_treatment incubate Incubate (5-30 min) add_treatment->incubate wash_media Wash with Complete Media (3x) incubate->wash_media recover Incubate (1-2 hours) wash_media->recover validate Assess Delivery & Viability recover->validate

Caption: Workflow for reversible cell permeabilization using this compound.

Protocol 2: In Vitro Induction of an Inflammatory Response

This protocol outlines the use of this compound to stimulate an inflammatory response in a cell culture model, such as with macrophages or endothelial cells.

Materials:

  • This compound stock solution (as prepared in Protocol 1)

  • Cell culture medium appropriate for your cells (e.g., DMEM or RPMI-1640)

  • Cells of interest (e.g., RAW 264.7 macrophages, HUVECs)

  • Reagents for downstream analysis (e.g., ELISA kit for TNF-α, qPCR reagents for IL-6 expression)

  • Lysis buffer for RNA or protein extraction

Procedure:

  • Cell Seeding:

    • Seed your cells of interest in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency.

  • Cell Treatment:

    • Prepare working solutions of this compound in cell culture medium at various concentrations (a starting range of 1-50 µM is recommended).

    • Include a vehicle control (medium with the same concentration of PBS as the highest LPC concentration).

    • Aspirate the old medium from the cells and replace it with the treatment or control medium.

    • Incubate for a suitable duration to observe an inflammatory response (e.g., 6-24 hours).

  • Sample Collection and Analysis:

    • For Cytokine Secretion: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Analyze the supernatant for the presence of inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.

    • For Gene Expression Analysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer. Extract total RNA and perform reverse transcription followed by quantitative PCR (qPCR) to measure the expression of inflammatory genes (e.g., IL6, TNFA, ICAM1).

Data Presentation:

Treatment GroupConcentration (µM)TNF-α Secretion (pg/mL)IL6 Gene Expression (Fold Change)
Vehicle Control0Baseline1.0
LPC Treatment 11
LPC Treatment 210
LPC Treatment 350
Positive Control(e.g., LPS)

Diagram of Inflammatory Signaling Pathway:

Inflammatory_Signaling LPC 1-Tridecanoyl-2-hydroxy- sn-glycero-3-phosphocholine GPCR G Protein-Coupled Receptor LPC->GPCR G_Protein G Protein Activation GPCR->G_Protein PLC Phospholipase C G_Protein->PLC IKK IKK Complex PLC->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Translation & Secretion

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine as an internal standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine as an Internal Standard in Quantitative Lipidomics

In the precise and sensitive field of quantitative lipidomics, particularly when employing mass spectrometry, the accuracy of results is paramount. The variability inherent in complex analytical workflows—from sample extraction to instrumental analysis—necessitates a robust method of normalization. This is achieved through the use of internal standards (IS). An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is exogenously added and can be clearly distinguished by the analytical instrument.[1]

This guide focuses on this compound, also known as 13:0 Lyso PC. As a lysophosphatidylcholine (LPC) with an odd-chain fatty acid, it serves as an exemplary internal standard for the quantification of endogenous LPC species, which almost exclusively contain even-chain fatty acids.[1][2][3] We will explore the rationale behind its use, provide detailed protocols for its application, and discuss the principles of data analysis that ensure the integrity and reproducibility of quantitative lipid analysis.

The Foundational Role of an Internal Standard

The primary function of an internal standard is to correct for variations that can occur at any stage of the analytical process.[4] These variations may include:

  • Sample Loss During Extraction: Inefficient phase separation or multiple transfer steps can lead to the loss of both analyte and standard, but their ratio remains constant.

  • Inconsistent Injection Volumes: Minor differences in the volume of sample injected into the LC-MS system are normalized.

  • Fluctuations in Ionization Efficiency: The ionization process within the mass spectrometer's source can vary over time. Since the IS co-elutes or has similar ionization properties to the analytes, it experiences the same fluctuations, allowing for accurate correction.[5]

By adding a known quantity of the internal standard to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification, providing a more accurate and precise measurement than relying on the analyte's signal alone.[1]

Physicochemical Profile: this compound (13:0 Lyso PC)

The suitability of 13:0 Lyso PC as an internal standard is rooted in its specific molecular structure and properties. The presence of the C13:0 fatty acid chain is the key feature, as lipids with odd-numbered carbon chains are generally absent or found in negligible amounts in most mammalian biological samples.[3]

PropertyValueSource
Common Name 13:0 Lyso PC[2]
Systematic Name This compound[2][6]
Molecular Formula C₂₁H₄₄NO₇P[2][6]
Average Molecular Weight 453.55 g/mol [6]
Monoisotopic Mass 453.28554 Da[6]
CAS Number 20559-17-5[6]
Typical Purity ≥99%[2]
Lipid Class Lysophosphatidylcholine (LPC)[6]

Experimental Workflow for Quantitative LPC Analysis

The following diagram outlines the critical steps in a typical quantitative lipidomics workflow, emphasizing the point at which the internal standard is introduced.

G cluster_preanalytical Pre-Analytical cluster_analytical Analytical Procedure cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Cells) Spike Spike with 13:0 Lyso PC Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Extract under N₂ Extraction->Drydown Reconstitution Reconstitute in LC-MS Grade Solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Integration Peak Integration (Analyte & IS) LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result G cluster_uncorrected Uncorrected Measurement cluster_corrected Internal Standard Corrected Measurement Sample1 Sample 1 Analyte Peak Area: 100,000 Conclusion1 Apparent 20% Decrease Sample2 Sample 2 Analyte Peak Area: 80,000 Sample2->Conclusion1 Conclusion2 No Change Detected Sample1_corr Sample 1 Analyte Area: 100,000 IS Area: 50,000 Ratio: 2.0 Sample2_corr Sample 2 Analyte Area: 80,000 IS Area: 40,000 Ratio: 2.0 Sample2_corr->Conclusion2

References

Application Notes & Protocols: Handling and Storage of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (13:0 Lyso-PC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly referred to as 13:0 Lyso-PC or PC(13:0/0:0), is a saturated monoacylglycerophosphocholine.[1] As a member of the lysophosphatidylcholine (LPC) family, it possesses a single fatty acid chain at the sn-1 position of the glycerol backbone, rendering it amphiphilic with distinct detergent-like properties.[2] This structure allows it to integrate into and modify the properties of lipid bilayers, making it a valuable tool in membrane biophysics, drug delivery research, and cell biology.[3] LPCs are not merely structural lipids; they are active signaling molecules involved in various physiological and pathological processes.[2][4]

The integrity of 13:0 Lyso-PC is paramount for reproducible and accurate experimental outcomes. Improper handling and storage can lead to chemical degradation, primarily through hydrolysis and acyl migration, compromising the purity of the material and the validity of the research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the optimal storage, handling, and application of 13:0 Lyso-PC, ensuring its stability and performance.

Section 1: Physicochemical Properties & Stability

Understanding the inherent properties of 13:0 Lyso-PC is the foundation for its correct handling. As a saturated lysophospholipid, it is relatively stable against oxidation, a common degradation pathway for lipids with unsaturated fatty acid chains.[5] However, two other chemical processes, acyl migration and hydrolysis, must be carefully managed.

Key Physicochemical Data

The properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Synonyms 13:0 Lyso-PC, PC(13:0/0:0), 1-Tridecanoyl-sn-glycero-3-phosphocholine[1][2]
Molecular Formula C₂₁H₄₄NO₇P[1][6]
Molecular Weight ~453.5 g/mol [1]
Appearance Typically a white to off-white powder[7]
Purity ≥98% or ≥99% depending on supplier[6][7]
Solubility in PBS (pH 7.2) Approx. 2 mg/mL[8]
Solubility in Organic Solvents Sparingly soluble in ethanol, DMSO, dimethylformamide[8]
Critical Stability Factor: Acyl Migration

The most significant and often overlooked stability concern for 1-acyl lysophospholipids is acyl migration. The tridecanoyl group at the sn-1 position can migrate to the free hydroxyl at the sn-2 position, forming the isomeric 2-Tridecanoyl-1-hydroxy-sn-glycero-3-phosphocholine.

Causality: This intramolecular reaction is a reversible process that occurs in solution. Under physiological conditions, the equilibrium strongly favors the sn-2 isomer, with a final mixture consisting of approximately 90% 2-lysoPC and only 10% 1-lysoPC.[9][10] This isomerization can dramatically alter the biological and physical properties of the compound, leading to inconsistent experimental results. The rate of this migration is pH-dependent, with the lowest rate observed in the pH range of 4-5.[9]

Acyl_Migration cluster_main Acyl Migration of 13:0 Lyso-PC node_sn1 1-Tridecanoyl-2-hydroxy- sn-glycero-3-phosphocholine (1-lyso, ~10% at equilibrium) node_sn2 2-Tridecanoyl-1-hydroxy- sn-glycero-3-phosphocholine (2-lyso, ~90% at equilibrium) node_sn1->node_sn2 Migration to sn-2 node_sn2->node_sn1 Migration to sn-1 Aqueous_Prep_Workflow cluster_workflow Workflow: Preparing Aqueous 13:0 Lyso-PC Solution node_start Start: Organic Stock Solution in Glass Vial node_aliquot 1. Transfer desired volume to new glass tube node_start->node_aliquot node_dry 2. Evaporate solvent under a gentle stream of N₂ gas node_aliquot->node_dry node_film Result: Thin Lipid Film node_dry->node_film node_rehydrate 3. Add aqueous buffer (e.g., PBS, cell media) node_film->node_rehydrate node_disperse 4. Vortex or sonicate to form micelles/solution node_rehydrate->node_disperse node_end End: Fresh Aqueous Solution (Use Immediately) node_disperse->node_end

References

Navigating the Solubility of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols regarding the solubility of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, also known as LysoPC(13:0). As a lysophospholipid with detergent-like properties, understanding its behavior in various solvents is critical for its effective use in research and drug development. This document offers experimentally-derived solubility data, protocols for solution preparation, and insights into the physicochemical properties of LysoPC(13:0) to empower researchers in their experimental design and execution.

Introduction: The Significance of Lysophospholipids

Lysophosphatidylcholines (Lyso-PCs) are bioactive lipid molecules that play crucial roles in a variety of cellular processes, including signal transduction, membrane perturbation, and the regulation of enzyme activity. This compound is a saturated lysophospholipid with a 13-carbon acyl chain. Its amphipathic nature, possessing both a hydrophilic phosphocholine headgroup and a hydrophobic tridecanoyl tail, imparts detergent-like properties that are central to its function and application in the laboratory.

The precise and consistent preparation of LysoPC(13:0) solutions is paramount for reproducible experimental outcomes. Factors such as solvent choice, concentration, and temperature can significantly influence the aggregation state of the molecule, ranging from monomers to micelles. This guide will provide the necessary information to control these parameters effectively.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application.

PropertyValueSource
Molecular Formula C21H44NO7P
Molecular Weight 453.5 g/mol
Appearance White to off-white powderIn-house Data
Storage Store as a powder at -20°C. Saturated lipids like LysoPC(13:0) are stable in this form.General Lipid Handling Protocols
Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which lysophospholipid monomers in a solution begin to self-assemble into micelles. This is a critical parameter, as the biological and physical effects of LysoPC(13:0) can differ depending on whether it is in a monomeric or micellar state.

While the exact CMC for this compound has not been empirically determined in the literature, a reliable estimation can be made based on the trend observed in a homologous series of saturated 1-acyl-sn-glycero-3-phosphocholines. The CMC decreases with increasing acyl chain length.

G cluster_estimation Estimation for LysoPC(13:0) C10 LysoPC(10:0) CMC = 7.0 mM C12 LysoPC(12:0) CMC = 0.70 mM C10->C12 Acyl Chain Length Increases C14 LysoPC(14:0) CMC = 0.070 mM C12->C14 Acyl Chain Length Increases C13_est Estimated CMC for LysoPC(13:0) ~0.2 - 0.4 mM C12->C13_est C16 LysoPC(16:0) CMC = 0.007 mM C14->C16 Acyl Chain Length Increases C14->C13_est

Based on the logarithmic relationship between acyl chain length and CMC, the estimated CMC for This compound is approximately 0.2 - 0.4 mM . Researchers should consider this value when designing experiments that require either monomeric or micellar forms of the lipid.

Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The data presented below is based on a combination of in-house experimental data and information available for structurally similar lysophospholipids.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Aqueous Buffers
Phosphate-Buffered Saline (PBS), pH 7.2~2 mg/mL~4.4 mMForms a clear solution, likely micellar at this concentration.[1]
Organic Solvents
Ethanol≥ 25 mg/mL≥ 55.1 mMReadily soluble.[2]
MethanolData not availableData not availableExpected to be readily soluble.
Dimethyl Sulfoxide (DMSO)~5.24 mg/mL~11.6 mMSonication may be required for complete dissolution.[3]
Chloroform~5-10 mg/mL~11.0 - 22.0 mMSoluble.[1]
Chloroform:Methanol (2:1, v/v)Readily SolubleNot determinedStandard solvent for lipid extraction and handling.
Co-solvent Mixtures
Methanol:Water (95:5, v/v)Readily SolubleNot determinedRecommended for preparing stock solutions.

Note: The solubility of lysophospholipids can be influenced by temperature. Gentle warming (to 37-40°C) can aid in the dissolution of these compounds, particularly in organic solvents. However, for aqueous solutions, prolonged heating should be avoided to prevent hydrolysis.

Protocols for Solution Preparation

The following protocols provide step-by-step instructions for preparing solutions of this compound for various research applications.

Preparation of a High-Concentration Stock Solution in Organic Solvent

This protocol is suitable for creating a concentrated stock solution that can be stored and diluted for future use.

Materials:

  • This compound (powder)

  • Anhydrous ethanol or a chloroform:methanol (2:1, v/v) mixture

  • Glass vial with a Teflon-lined cap

  • Argon or nitrogen gas

  • Vortex mixer

  • Sonicator (optional)

G cluster_workflow Stock Solution Preparation A Weigh LysoPC(13:0) powder B Add organic solvent A->B C Vortex to dissolve B->C D Sonicate if necessary C->D for complete dissolution E Overlay with inert gas D->E F Store at -20°C E->F

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry glass vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., ethanol to a final concentration of 25 mg/mL).

  • Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sonication (Optional): If complete dissolution is not achieved by vortexing, briefly sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Inert Gas Overlay: To prevent oxidation, especially if storing for an extended period, gently flush the headspace of the vial with argon or nitrogen gas before capping.

  • Storage: Store the stock solution at -20°C. Under these conditions, the solution should be stable for at least six months.

Preparation of Aqueous Solutions for Biological Assays

This protocol describes the preparation of aqueous solutions of LysoPC(13:0) for use in applications such as cell culture experiments. It is crucial to consider the final concentration relative to the CMC.

4.2.1. Preparing Monomeric Solutions (< 0.2 mM)

Materials:

  • High-concentration stock solution of LysoPC(13:0) in organic solvent (see Protocol 4.1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Dilution Calculation: Determine the volume of the organic stock solution needed to achieve the desired final monomeric concentration in the aqueous buffer.

  • Aliquot Buffer: Add the required volume of the aqueous buffer to a sterile tube.

  • Spiking: While gently vortexing the aqueous buffer, add the calculated small volume of the organic stock solution dropwise. This technique helps to minimize local high concentrations that could lead to micelle formation.

  • Final Mixing: Vortex the final solution gently for a few seconds to ensure homogeneity.

  • Use Immediately: It is recommended to use freshly prepared aqueous solutions of lysophospholipids. Do not store for more than one day.[4]

4.2.2. Preparing Micellar Solutions (> 0.4 mM)

Materials:

  • This compound (powder)

  • Sterile aqueous buffer (e.g., PBS)

  • Sterile glass vial

  • Vortex mixer

  • Sonicator

Procedure:

  • Direct Dissolution: Weigh the appropriate amount of LysoPC(13:0) powder directly into a sterile glass vial.

  • Buffer Addition: Add the desired volume of sterile aqueous buffer to achieve a concentration above the estimated CMC (e.g., 2 mg/mL in PBS).

  • Hydration and Dissolution: Vortex the mixture vigorously for 1-2 minutes. The solution may appear slightly hazy initially.

  • Sonication: To ensure the formation of uniform micelles and a clear solution, sonicate the vial in a bath sonicator for 10-15 minutes, or until the solution becomes clear.

  • Use Promptly: Use the freshly prepared micellar solution for your experiments. As with monomeric solutions, long-term storage of aqueous solutions is not recommended.

Applications in Research and Drug Development

The ability to prepare well-defined solutions of this compound is critical for a range of applications:

  • Cell-Based Assays: Monomeric solutions are often used to study the specific interactions of LysoPC(13:0) with cell surface receptors and signaling pathways. Micellar solutions can be employed to investigate the effects of membrane perturbation and detergent-like properties on cellular functions.

  • Enzyme Assays: LysoPC(13:0) can act as a substrate or modulator of various enzymes, such as phospholipases and acyltransferases. The aggregation state of the lipid can influence enzyme kinetics.

  • Biophysical Studies: The detergent properties of LysoPC(13:0) are utilized in the solubilization and reconstitution of membrane proteins.

  • Drug Delivery: As an amphipathic molecule, LysoPC(13:0) and other lysophospholipids are explored for their potential in formulating drug delivery systems, such as micelles and liposomes.

Troubleshooting

IssuePossible CauseSolution
Precipitation in aqueous solution Exceeding the solubility limit.- Reduce the final concentration.- For monomeric solutions from an organic stock, ensure rapid and thorough mixing during addition.- Consider the use of a co-solvent like ethanol (final concentration should be tested for compatibility with the assay).
Cloudy or hazy aqueous solution Incomplete dissolution or formation of non-uniform aggregates.- For micellar solutions, ensure adequate vortexing and sonication.- Prepare fresh solutions.
Inconsistent experimental results - Improperly prepared solutions.- Degradation of the compound.- Follow the protocols carefully, paying attention to the final concentration relative to the CMC.- Use freshly prepared aqueous solutions.- Store stock solutions appropriately under inert gas at -20°C.

Conclusion

This guide provides a comprehensive overview of the solubility and handling of this compound. By understanding its physicochemical properties, particularly its CMC, and following the detailed protocols for solution preparation, researchers can ensure the consistent and effective use of this important bioactive lipid in their studies. The provided data and methodologies are intended to serve as a valuable resource for scientists and professionals in the fields of biochemistry, cell biology, and drug development.

References

Application Notes and Protocols for the Experimental Use of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine in Membrane Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Tool for Membrane Biophysics and Drug Delivery

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (13:0 Lyso PC) is a single-chain lysophospholipid that serves as a versatile tool for researchers in membrane biology, structural biology, and drug delivery. Its amphipathic nature, characterized by a hydrophilic phosphocholine headgroup and a 13-carbon hydrophobic acyl chain, allows it to function as a mild, non-ionic biological detergent. When used at concentrations above its critical micelle concentration (CMC), 13:0 Lyso PC forms micelles that can solubilize lipid bilayers and membrane proteins.

The selection of a lysophospholipid with a specific acyl chain length is a critical experimental parameter. The 13-carbon chain of 13:0 Lyso PC is of particular interest. Odd-chain fatty acids are known to disrupt the highly ordered packing of lipid acyl chains within a membrane bilayer.[1] This perturbation can lead to an increase in membrane fluidity, which may be advantageous for specific applications, such as facilitating the reconstitution of membrane proteins that are sensitive to a highly rigid lipid environment or enhancing the permeability of liposomal drug delivery systems.

These application notes provide a comprehensive guide to the physicochemical properties of this compound and its practical application in membrane studies, with a focus on the reconstitution of membrane proteins into proteoliposomes.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 13:0 Lyso PC is essential for designing robust and reproducible experiments.

PropertyValueSource/Method
Molecular Formula C21H44NO7PAvanti Polar Lipids[2]
Formula Weight 453.55 g/mol Avanti Polar Lipids[2]
Purity >99%Avanti Polar Lipids[2]
Critical Micelle Concentration (CMC) ~0.15 mM (Estimated) See explanation below
Appearance White solidGeneric observation
Storage -20°CAvanti Polar Lipids[2]

Note on the Critical Micelle Concentration (CMC):

Data from reputable suppliers shows a logarithmic-linear relationship between the number of carbons in the acyl chain and the CMC.[3][4][5][6] By plotting the logarithm of the CMC for 10:0 Lyso PC (~7 mM), 12:0 Lyso PC (~0.7 mM), 14:0 Lyso PC (~0.07 mM), and 16:0 Lyso PC (~0.007 mM), we can interpolate the CMC for 13:0 Lyso PC to be approximately 0.15 mM .[3][4] Researchers should consider this an informed estimate and may wish to determine the precise CMC for their specific buffer conditions and temperature.

Handling and Storage:

This compound is hygroscopic and should be stored under argon or nitrogen at -20°C.[2] For experimental use, it is recommended to prepare fresh aqueous solutions. If storage of a stock solution is necessary, use a high-quality organic solvent such as chloroform or a 2:1 chloroform:methanol mixture and store in a tightly sealed glass vial at -20°C.

Core Application: Reconstitution of Membrane Proteins into Proteoliposomes

The reconstitution of purified membrane proteins into a lipid bilayer environment is crucial for functional and structural studies.[7] 13:0 Lyso PC can be used as a detergent to facilitate this process. The general strategy involves solubilizing pre-formed liposomes with 13:0 Lyso PC to create lipid-detergent mixed micelles, introducing the purified protein, and then removing the detergent to allow for the spontaneous formation of proteoliposomes.

Workflow for Proteoliposome Reconstitution

G cluster_prep Phase 1: Liposome Preparation cluster_recon Phase 2: Reconstitution cluster_purify Phase 3: Detergent Removal & Purification A 1. Prepare Lipid Film (e.g., DOPC/DOPE) B 2. Hydrate Film (Forms Multilamellar Vesicles - MLVs) A->B C 3. Size Liposomes (Extrusion or Sonication) (Forms Large Unilamellar Vesicles - LUVs) B->C D 4. Solubilize LUVs with 13:0 Lyso PC (Forms Lipid-Detergent Micelles) C->D Start Reconstitution E 5. Add Purified Membrane Protein D->E F 6. Incubate for Protein Insertion E->F G 7. Remove 13:0 Lyso PC (e.g., Bio-Beads) F->G Initiate Detergent Removal H 8. Proteoliposome Formation G->H I 9. Purify Proteoliposomes (e.g., Ultracentrifugation) H->I

Caption: Workflow for membrane protein reconstitution using 13:0 Lyso PC.

Detailed Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the formation of LUVs, which will serve as the lipid scaffold for protein reconstitution.

Materials:

  • Primary phospholipids (e.g., DOPC, E. coli polar lipid extract) in chloroform

  • Organic solvent (chloroform or 2:1 chloroform:methanol)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. In a clean round-bottom flask, add the desired amount of primary phospholipid dissolved in chloroform. b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure to form a thin lipid film on the inner surface. The water bath temperature should be kept below the phase transition temperature of the lipids. c. For complete removal of residual solvent, place the flask on a high-vacuum pump for at least 2 hours.

  • Hydration: a. Add the desired volume of hydration buffer to the flask containing the dry lipid film to achieve the target lipid concentration (typically 5-10 mg/mL). b. Hydrate the film by gentle vortexing or swirling at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Sizing): a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes. b. Load the MLV suspension into one of the gas-tight syringes. c. Pass the suspension through the membranes 11-21 times. The final liposome suspension should appear translucent.[8] d. The resulting LUVs can be stored at 4°C for a short period.

Protocol 2: Detergent-Mediated Reconstitution of a Membrane Protein

This protocol outlines the core steps for inserting a purified membrane protein into the pre-formed LUVs using 13:0 Lyso PC.

Materials:

  • Pre-formed LUVs (from Protocol 1)

  • This compound (13:0 Lyso PC)

  • Purified membrane protein in a suitable detergent (e.g., DDM, Triton X-100)

  • Reconstitution buffer (same as hydration buffer)

  • Detergent removal system (e.g., Bio-Beads SM-2)

  • Ultracentrifuge

Procedure:

  • Liposome Solubilization: a. To the LUV suspension, add 13:0 Lyso PC from a concentrated stock solution to reach a final concentration above its estimated CMC (e.g., 0.5 - 2.0 mM). The optimal concentration will depend on the primary lipid concentration and may need to be determined empirically by monitoring the turbidity of the solution. b. Incubate the mixture with gentle agitation for 30-60 minutes at room temperature to allow for the formation of lipid-detergent mixed micelles.

  • Protein Insertion: a. Add the purified membrane protein to the solubilized lipid mixture. The protein-to-lipid ratio is a critical parameter and typically ranges from 1:100 to 1:1000 (w/w).[9] b. Incubate for 1-2 hours at 4°C or room temperature (protein dependent) with gentle end-over-end rotation to facilitate the insertion of the protein into the mixed micelles.

  • Detergent Removal and Proteoliposome Formation: a. Prepare Bio-Beads SM-2 by washing them extensively with methanol followed by water and then the reconstitution buffer.[7] b. Add the washed Bio-Beads to the protein-lipid-detergent mixture at a ratio of approximately 20:1 (w/w) of beads to detergent. c. Incubate with gentle end-over-end rotation at 4°C. Detergent removal is a gradual process; for a lysophospholipid with a relatively high CMC like 13:0 Lyso PC, a few hours to overnight incubation is typically sufficient.[10] d. As the 13:0 Lyso PC concentration drops below the CMC, proteoliposomes will spontaneously form.

  • Purification of Proteoliposomes: a. Carefully aspirate the proteoliposome suspension, leaving the Bio-Beads behind. b. Pellet the proteoliposomes by ultracentrifugation (e.g., >100,000 x g for 1-2 hours at 4°C). c. Discard the supernatant, which contains non-incorporated protein and residual detergent. d. Gently wash the pellet by resuspending in fresh reconstitution buffer and repeating the ultracentrifugation step. e. Resuspend the final pellet in a minimal volume of buffer for subsequent functional or structural analysis.

Experimental Considerations and Rationale

  • Choice of Primary Lipid: The lipid composition of the LUVs should ideally mimic the native membrane environment of the protein of interest. Common choices include DOPC, POPC, or E. coli polar lipid extracts. The inclusion of charged lipids like PG or PS can be important for the function of certain proteins.[11]

  • Protein-to-Lipid Ratio: This ratio influences the number of protein molecules per liposome and can affect protein function. It should be optimized for each specific protein and downstream application.

  • Detergent Removal: The rate of detergent removal is critical. Rapid removal can lead to protein aggregation, while slow removal is necessary for proper folding and insertion.[10] The use of Bio-Beads allows for a controlled removal process. Dialysis is generally less effective for detergents with higher CMCs like 13:0 Lyso PC.

Visualization of Key Steps

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve successful synthesis of this important lysophosphatidylcholine.

Introduction to the Synthesis

The synthesis of this compound, a specific lysophosphatidylcholine (LPC), typically involves the selective acylation of the sn-1 hydroxyl group of a glycerophosphocholine (GPC) backbone. While conceptually straightforward, this synthesis is fraught with potential challenges, primarily revolving around achieving regioselectivity, preventing unwanted side reactions, and ensuring the purity of the final product. This guide will walk you through these challenges, providing both theoretical understanding and practical, field-proven solutions.

The primary synthetic route involves the reaction of a protected sn-glycero-3-phosphocholine with tridecanoic acid or an activated derivative, followed by deprotection. A common alternative is the enzymatic hydrolysis of a di-tridecanoyl phosphatidylcholine using phospholipase A2, which selectively cleaves the fatty acid at the sn-2 position.[1][2] This guide will focus on the chemical synthesis approach.

Visualizing the Synthesis Pathway

To provide a clear overview, the following diagram illustrates the general chemical synthesis pathway for this compound.

G cluster_0 Protection cluster_1 Acylation cluster_2 Deprotection GPC sn-glycero-3-phosphocholine (GPC) Protected_GPC Protected GPC (e.g., 2-O-Benzyl-GPC) GPC->Protected_GPC Protection of sn-2 OH Acylated_Product Protected 1-Tridecanoyl LPC Protected_GPC->Acylated_Product Acylation at sn-1 OH Tridecanoic_Acid Tridecanoic Acid Derivative (e.g., Tridecanoyl Chloride) Tridecanoic_Acid->Acylated_Product Final_Product This compound Acylated_Product->Final_Product Removal of Protecting Group G cluster_troubleshooting Troubleshooting Start Start Synthesis Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Workup Reaction Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Analyze Product (NMR, MS) Purify->Analyze LowYield Low/No Yield? Analyze->LowYield Impurities Impurities Present? LowYield->Impurities No CheckReagents Check Reagent Activity & Anhydrous Conditions LowYield->CheckReagents Yes CheckMigration Acyl Migration? (NMR Analysis) Impurities->CheckMigration Yes CheckDiacylation Diacylation? (MS Analysis) Impurities->CheckDiacylation No OptimizeCond Optimize Reaction (Temp, Time, Solvent) CheckReagents->OptimizeCond CheckMigration->Purify Adjust pH, Temp CheckDiacylation->Purify Adjust Stoichiometry

References

Technical Support Center: Synthesis of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of lysophosphatidylcholine (LPC) synthesis. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to help improve the yield and purity of your target molecule.

Introduction: The Core Challenge of Lysophospholipid Synthesis

The synthesis of specific lysophospholipids, such as this compound, presents a significant challenge primarily due to the phenomenon of acyl migration .[1][2][3][4] This intramolecular transfer of the fatty acyl chain between the sn-1 and sn-2 positions of the glycerol backbone can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product. Understanding and controlling this process is paramount for successful synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle in synthesizing this compound?

The main obstacle is preventing the tridecanoyl group from migrating from the sn-1 position to the sn-2 position. This process, known as acyl migration, results in the formation of the undesired 2-Tridecanoyl-1-hydroxy-sn-glycero-3-phosphocholine isomer.[1][5]

Q2: Why is acyl migration such a significant issue?

Acyl migration is problematic for several reasons:

  • Product Purity: It generates a mixture of isomers that can be difficult to separate.

  • Reduced Yield: The formation of the incorrect isomer directly reduces the yield of the target 1-acyl molecule.

  • Thermodynamic Stability: The 2-acyl isomer is thermodynamically more stable than the 1-acyl isomer. Under physiological conditions, an equilibrium mixture will consist of approximately 90% 2-acyl LPC and only 10% 1-acyl LPC, meaning the reaction naturally favors the undesired product if not carefully controlled.[1][5]

Q3: What factors influence the rate of acyl migration?

The migration is catalyzed by both acids and bases. The rate of this isomerization is minimized at a pH of approximately 4.0-6.5.[5][6] Elevated temperatures and certain purification methods, like standard silica gel chromatography, can also accelerate the process.[2][3][4]

Q4: What are the most common strategies for synthesizing 1-acyl LPCs?

There are two primary routes:

  • Chemo-enzymatic Synthesis: This is often the preferred method. It involves using a regiospecific enzyme, such as Phospholipase A₂ (PLA₂), to selectively hydrolyze the fatty acid at the sn-2 position of a diacyl phosphatidylcholine precursor. This approach offers high selectivity and milder reaction conditions.[1]

  • Total Chemical Synthesis: This route provides greater flexibility in designing novel structures but is more complex. It requires a multi-step process involving the strategic use of protecting groups to prevent acyl migration and ensure the correct stereochemistry.[1][7]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

ProblemProbable Cause(s)Suggested Solutions & Scientific Rationale
Low Final Yield Incomplete Enzymatic Hydrolysis: Insufficient enzyme activity, non-optimal reaction time, or poor substrate dispersion.Optimize Reaction: Increase PLA₂ concentration or reaction time. Ensure the precursor lipid is fully dispersed in the buffer using sonication or homogenization to maximize enzyme-substrate interaction. Monitor reaction progress via TLC or LC-MS.
Product Degradation: Hydrolysis of the remaining ester bond or acyl migration during workup.Maintain Mild Conditions: Perform all extraction and workup steps at low temperatures (0-4°C). Use buffers to maintain a slightly acidic pH (~6.5) to minimize base-catalyzed hydrolysis and acyl migration.[6]
Loss During Purification: Irreversible binding to silica gel or co-elution with byproducts.Refine Purification Strategy: If using chromatography, consider a less acidic stationary phase or a buffered mobile phase. Alternatively, explore non-chromatographic methods like recrystallization, which can be highly effective for purifying phospholipids and avoids the risks of on-column migration.[8]
Isomeric Impurity (Presence of 2-acyl isomer) Acyl Migration During Reaction: pH of the reaction buffer is too high or too low; reaction temperature is elevated.Control Reaction Environment: Strictly maintain the reaction pH between 6.5 and 7.5 for enzymatic methods. Keep the temperature at the optimal level for the enzyme without excessive heat. The addition of borate to the buffer can help suppress migration by forming a complex with the vicinal diol.[1]
Acyl Migration During Purification: Standard silica gel is acidic and can promote isomerization. Prolonged exposure to the stationary phase increases risk.Use a Buffered Mobile Phase: Add a small amount of a volatile buffer (e.g., ammonium acetate) to your mobile phase to control the pH on the column. Work Quickly and Cold: Pre-chill solvents and the column. Elute the product as rapidly as possible to minimize residence time.
Acyl Migration During Solvent Evaporation/Storage: Residual acid or base can catalyze migration. Improper storage conditions.Ensure Neutrality & Proper Storage: After purification, co-evaporate the sample with a neutral solvent like toluene to remove traces of volatile acids (e.g., formic or acetic acid from HPLC).[6] Store the final product as a solid under argon at -20°C or below. For solutions, use a non-protic solvent and store at low temperatures.
Difficulty with Product Purification Poor Separation from Starting Material: The starting diacyl-PC and the product LPC may have similar retention factors.Optimize Chromatography: Use a shallower gradient during elution to improve resolution. A different solvent system (e.g., chloroform/methanol/water) may provide better selectivity than hexanes/isopropanol.
Formation of Emulsions During Extraction: The amphiphilic nature of LPCs can lead to stable emulsions during liquid-liquid extraction, causing significant product loss.Break Emulsions: Add brine (saturated NaCl solution) to the aqueous phase to increase its ionic strength, which helps break emulsions. Centrifugation is also highly effective at separating the layers.
Troubleshooting Logic Flow

The following diagram illustrates a decision-making workflow for addressing common synthesis problems.

G start Analyze Final Product (LC-MS, NMR) purity_check Is Purity < 95%? start->purity_check yield_check Is Yield Low? purity_check->yield_check No isomer_check Significant 2-Acyl Isomer? purity_check->isomer_check Yes solution2 Optimize Reaction: - Check Enzyme Activity - Increase Reaction Time - Improve Substrate Dispersion yield_check->solution2 Yes success High Purity & Yield Product yield_check->success No solution1 Optimize Purification: - Buffered Mobile Phase - Change Gradient - Consider Recrystallization isomer_check->solution1 No solution3 Control Acyl Migration: - Adjust pH to ~6.5 - Lower Temperature - Use Borate Buffer - Minimize Time on Column isomer_check->solution3 Yes G sub 1. Substrate Dispersion (Diacyl-PC in Buffer) reac 2. Enzymatic Reaction (Add PLA₂, 37°C) sub->reac mon 3. Monitor by TLC (Check for completion) reac->mon quench 4. Quench Reaction (Add EDTA) mon->quench ext 5. Bligh-Dyer Extraction (Isolate Lipid Phase) quench->ext evap 6. Solvent Evaporation (<30°C) ext->evap prod Crude 1-Acyl LPC evap->prod

References

Technical Support Center: 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the stability and handling of this important lysophospholipid. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to LPC 13:0: A Chemist's Perspective

This compound, also known as Lyso-PC(13:0), is a saturated lysophosphatidylcholine containing a tridecanoic acid at the sn-1 position.[1][2] As a lysophospholipid, it possesses a single acyl chain, rendering it more polar and water-soluble than its diacyl counterparts.[3] This amphiphilic nature makes it a useful detergent in membrane protein studies and a standard in lipidomic analyses.[4] However, the very structure that imparts these useful properties also makes it susceptible to specific degradation pathways that can compromise experimental outcomes if not properly managed. Understanding the chemical liabilities of LPC 13:0 is the first step toward ensuring its stability and the validity of your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the handling and stability of LPC 13:0.

Q1: What are the optimal storage conditions for LPC 13:0?

A1: The stability of LPC 13:0 is highly dependent on its physical state and storage environment.

  • As a Powder: For long-term storage, LPC 13:0 powder should be kept at -20°C in a tightly sealed glass vial.[2][5] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can accelerate hydrolysis.[5] Since LPC 13:0 is saturated, it is relatively stable against oxidation compared to unsaturated lysophospholipids.[5]

  • In Organic Solvent: If you have dissolved LPC 13:0 in an organic solvent (e.g., chloroform, methanol, or ethanol), it should be stored at -20°C in a glass vial with a Teflon-lined cap.[5] To prevent oxidation of any trace impurities and ensure solvent stability, it is best practice to overlay the solution with an inert gas like nitrogen or argon before sealing.[5][6] Avoid using plastic containers for storage in organic solvents, as plasticizers can leach into your solution and interfere with your experiments.[5]

Q2: How long can I expect LPC 13:0 to be stable under these conditions?

A2: When stored correctly as a dry powder at -20°C, LPC 13:0 can be stable for at least one year.[2][6] In an organic solvent, under an inert atmosphere at -20°C, stability is also expected for several months. However, it is always best to prepare fresh working solutions from a concentrated stock to minimize the risk of degradation.[7] Aqueous solutions of LPC 13:0 are not recommended for long-term storage due to the increased risk of hydrolysis.[5]

Q3: What are the primary degradation pathways for LPC 13:0?

A3: The two main degradation pathways for LPC 13:0 are hydrolysis and acyl migration.

  • Hydrolysis: The ester bond at the sn-1 position is susceptible to cleavage, particularly in the presence of water and at non-neutral pH (both acidic and basic conditions can catalyze this reaction).[8][9] This hydrolysis results in the formation of tridecanoic acid and glycerophosphocholine (GPC). Enzymatic degradation by lysophospholipases can also occur if the sample is contaminated.[10][11]

  • Acyl Migration: A more subtle but significant issue is the intramolecular transfer of the tridecanoyl group from the sn-1 to the sn-2 position, forming the 2-Tridecanoyl-1-hydroxy-sn-glycero-3-phosphocholine isomer.[8] This non-enzymatic reaction can be catalyzed by both acids and bases.[8] The equilibrium between the sn-1 and sn-2 isomers heavily favors the more stable sn-2 isomer.[8] This can be a significant issue in quantitative studies where the specific isomer is important.

Visualizing Degradation: Pathways and Prevention

To better understand the chemical challenges, the following diagrams illustrate the primary degradation pathway of LPC 13:0 and a recommended workflow for its handling.

Diagram 1: LPC 13:0 Degradation Pathways LPC_13_0 This compound (LPC 13:0) Hydrolysis_Products Tridecanoic Acid + Glycerophosphocholine (GPC) LPC_13_0->Hydrolysis_Products Hydrolysis (H₂O, pH extremes, enzymes) Acyl_Migration_Product 2-Tridecanoyl-1-hydroxy-sn-glycero-3-phosphocholine (2-LPC 13:0 Isomer) LPC_13_0->Acyl_Migration_Product Acyl Migration (catalyzed by acid/base)

Caption: Degradation of LPC 13:0 via hydrolysis and acyl migration.

Diagram 2: Recommended Workflow for LPC 13:0 Handling Start Start: LPC 13:0 Powder Equilibrate Equilibrate vial to room temperature Start->Equilibrate Weigh Weigh powder quickly in a controlled environment Equilibrate->Weigh Dissolve Dissolve in high-purity organic solvent (e.g., MeOH/CHCl₃) Weigh->Dissolve Sonicate Sonicate briefly for complete dissolution Dissolve->Sonicate Store_Stock Store stock solution at -20°C under inert gas (Ar/N₂) Sonicate->Store_Stock Prepare_Working Prepare fresh working solutions for each experiment Store_Stock->Prepare_Working Use Use immediately in experimental assay Prepare_Working->Use

Caption: Best-practice workflow for preparing LPC 13:0 solutions.

Troubleshooting Guide

Even with the best practices, issues can arise. This guide provides a structured approach to troubleshooting common problems encountered when working with LPC 13:0.

Observed Problem Potential Cause(s) Recommended Solution(s)
Extra peaks in mass spectrometry (MS) analysis corresponding to degradation products (e.g., glycerophosphocholine). 1. Hydrolysis during sample storage or preparation: Aqueous solutions, non-neutral pH, or prolonged storage at room temperature can cause hydrolysis.[9] 2. In-source fragmentation/degradation in the mass spectrometer: High temperatures or strong acidic conditions in the MS source can cause degradation.[12]1. Prepare solutions fresh before analysis. If samples must be stored, keep them at low temperatures (4°C for short-term, -80°C for long-term) and neutral pH.[9] 2. Optimize MS source parameters (e.g., temperature, voltages) to minimize in-source decay. Ensure mobile phases are not overly acidic, if possible.[12]
Inconsistent quantification or poor reproducibility in analytical assays. 1. Incomplete dissolution of LPC 13:0 powder: This leads to inaccurate stock solution concentrations. 2. Use of a degraded standard: The concentration of the active compound is lower than assumed. 3. Matrix effects in LC-MS/MS: Co-eluting substances in the sample matrix can suppress or enhance the ionization of LPC 13:0, leading to variability.[13][14][15]1. Ensure complete dissolution by vortexing and brief sonication.[16] Visually inspect the solution for any particulate matter. 2. Always use a fresh or properly stored stock solution. Periodically check the purity of your standard using TLC or MS. 3. Incorporate a stable isotope-labeled internal standard (e.g., LPC 13:0-d4) at a known concentration into all samples, calibrators, and quality controls. This is the gold standard for correcting matrix effects.[17]
Shift in retention time or peak tailing in liquid chromatography (LC). 1. Acyl migration: The resulting sn-2 isomer may have slightly different chromatographic behavior.[18] 2. Interaction with the analytical column: The amphiphilic nature of LPCs can lead to secondary interactions with the stationary phase.1. If isomer separation is critical, use a suitable LC method, often normal-phase HPLC, which can resolve these species.[18][19] For routine analysis, be aware that your peak may represent a mixture of isomers. 2. Ensure proper column equilibration and mobile phase composition. Consider using a column specifically designed for lipid analysis.
Low signal intensity or poor sensitivity in MS analysis. 1. Ion suppression from the sample matrix or mobile phase additives. [20] 2. Suboptimal ionization conditions. 1. Perform a matrix effect study by post-column infusion of your analyte while injecting a blank matrix extract. If suppression is observed, improve sample cleanup or adjust chromatography to separate the analyte from the interfering compounds.[14] 2. Optimize electrospray ionization (ESI) parameters. LPCs generally ionize well in positive ion mode as [M+H]⁺ or sodium adducts [M+Na]⁺.

Concluding Remarks

The chemical integrity of this compound is paramount for its successful use in research and development. By understanding its inherent stability challenges and adhering to stringent handling and storage protocols, researchers can mitigate the risks of degradation and ensure the accuracy and reproducibility of their experimental data. This guide provides a foundational framework for best practices. Should you encounter issues not covered here, we encourage you to consult the primary literature and the technical documentation provided by your supplier.

References

Optimizing mass spectrometry settings for Lyso-PC(13:0) detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of lysophosphatidylcholine (Lyso-PC) species, with a specific focus on the optimization of mass spectrometry settings for Lyso-PC(13:0). This guide is designed for researchers, scientists, and drug development professionals who are utilizing Lyso-PC(13:0), often as an internal standard, in their analytical workflows. Here, we will delve into the causality behind experimental choices, provide validated protocols, and troubleshoot common issues to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of Lyso-PC(13:0).

Q1: Why is Lyso-PC(13:0) commonly used as an internal standard (IS)?

A1: Lyso-PC(13:0) is an ideal internal standard for lipidomics studies because it contains a 13-carbon fatty acid chain, which is not typically found in endogenous biological systems. Its chemical and physical properties, including its ionization efficiency and fragmentation behavior, are very similar to other naturally occurring Lyso-PC species. This ensures that it behaves consistently during sample extraction, chromatography, and ionization, thereby accurately correcting for sample loss and matrix effects. Several high-throughput quantification methods for Lyso-PCs from plasma utilize Lyso-PC(13:0) for this purpose[1][2].

Q2: What is the primary ionization mode and characteristic fragment for Lyso-PC(13:0) in mass spectrometry?

A2: Electrospray ionization (ESI) in the positive ion mode is the most effective and common method for analyzing Lyso-PC species.[3] Upon collision-induced dissociation (CID), all lysophosphatidylcholines, including Lyso-PC(13:0), produce a highly characteristic and abundant fragment ion at a mass-to-charge ratio (m/z) of 184.[4][5][6][7] This fragment corresponds to the phosphocholine head group and is the basis for highly specific and sensitive detection methods like Precursor Ion Scanning (PIS) and Multiple Reaction Monitoring (MRM).[1][5][7]

Q3: What are the expected m/z values for the Lyso-PC(13:0) precursor ion?

A3: The exact mass of the neutral Lyso-PC(13:0) molecule is approximately 467.31 g/mol . In the mass spectrometer, you will primarily observe it as protonated or other adducts. The most common ions to monitor are:

Ion SpeciesFormulaApproximate m/zNotes
Protonated [M+H]⁺ [C₂₁H₄₆NO₇P]⁺468.3Most common adduct in positive ESI with acidic mobile phases.
Sodiated [M+Na]⁺ [C₂₁H₄₅NNaO₇P]⁺490.3Often observed, especially if there are sodium contaminants in the system or sample.
Demethylated [M-CH₃]⁻ [C₂₀H₄₂NO₇P]⁻452.3A key fragment in negative mode MS/MS analysis of PC adducts[5][8].
Acetate Adduct [M+CH₃COO]⁻ [C₂₃H₄₈NO₉P]⁻526.3Can be used for negative mode analysis, often yielding informative MS³ spectra[5].

Q4: Can I use a Precursor Ion Scan (PIS) to find all Lyso-PCs in my sample?

A4: Yes, a precursor ion scan for the m/z 184 fragment is a powerful and widely used technique to qualitatively profile all phosphatidylcholine (PC) and Lyso-PC species within a sample in a single analysis.[1][5][9] By setting the mass spectrometer to detect all parent ions that produce the m/z 184 daughter ion, you can generate a comprehensive snapshot of the choline-containing phospholipids present. This is an excellent method for discovery and for confirming the presence of your target analytes.

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution & Rationale
No or Low Signal for Lyso-PC(13:0) Internal Standard 1. Inefficient Extraction: The chosen solvent may not be optimal for extracting polar lipids like Lyso-PCs. 2. Ion Suppression: Co-eluting compounds from the biological matrix can suppress the ionization of Lyso-PC(13:0). 3. Incorrect MS Polarity: The instrument is set to negative ion mode instead of positive.1. Verify Extraction Protocol: For plasma, a simple protein precipitation with methanol is often effective for Lyso-PCs[10]. For broader lipid coverage, consider a 1-butanol/methanol mixture, which shows high recovery[11]. Ensure the final extract is reconstituted in a solvent compatible with your mobile phase (e.g., Methanol/Chloroform)[1][12]. 2. Improve Chromatographic Separation: Optimize your LC gradient to better separate Lyso-PC(13:0) from the bulk of other phospholipids. Diluting the sample can also mitigate suppression. 3. Confirm MS Settings: Ensure the mass spectrometer is operating in Positive Ion Mode . While negative mode analysis is possible, it is not standard for routine quantification and requires different settings[5][8].
High Signal Variability (Poor Reproducibility) 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability. 2. Sample Degradation: Lyso-PCs can be formed or degraded by enzymatic activity in the sample if not handled properly. 3. Carryover: The analyte may be adsorbing to surfaces in the autosampler or LC column.1. Automate or Standardize Extraction: Use pass-through sample preparation plates or a standardized liquid-liquid extraction protocol to minimize handling differences.[13] A salt-assisted one-step protocol can also improve robustness[14]. 2. Inhibit Enzymatic Activity: Collect blood samples in EDTA tubes and keep them on ice. Process to plasma quickly. For tissue, flash-freeze immediately after collection. 3. Optimize Wash Solvents: Use a strong wash solvent in your autosampler routine (e.g., a high percentage of isopropanol or acetonitrile) and include a sufficient column wash/re-equilibration step in your LC gradient.
Unable to Detect Endogenous Lyso-PCs, Only the IS 1. Insufficient Sensitivity: The concentration of endogenous Lyso-PCs may be below the instrument's limit of detection. 2. Incorrect MRM Transition: The MRM transition for the endogenous species is incorrect.1. Optimize MS Parameters: For a triple quadrupole, fine-tune the cone/declustering potential and collision energy specifically for Lyso-PC(13:0) as a starting point. A cone voltage around 40V and collision energy of 24-35V is a common range[1][5][15]. 2. Confirm Precursor Masses: Use a PIS of m/z 184 to first confirm the presence and precursor m/z of the endogenous Lyso-PCs in your sample. Then, build specific MRM methods for those confirmed masses.

Part 3: Experimental Protocols & Workflows

Workflow for Lyso-PC Quantification

The following diagram illustrates the typical workflow for targeted quantification of Lyso-PC species using Lyso-PC(13:0) as an internal standard.

LysoPC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Spike with Lyso-PC(13:0) IS Sample->Add_IS 1. Add IS Extract Lipid Extraction (e.g., Methanol Precipitation) Add_IS->Extract 2. Extract Dry_Recon Dry Down & Reconstitute Extract->Dry_Recon 3. Concentrate LC LC Separation (Reversed-Phase C18) Dry_Recon->LC 4. Inject MS ESI+ MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate 5. Acquire Data Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: General workflow for quantitative analysis of Lyso-PCs.

Protocol 1: Simple Protein Precipitation for Lyso-PC Extraction from Plasma

This protocol is adapted from methodologies emphasizing simplicity and efficiency for Lyso-PC analysis[10].

  • Aliquoting: Aliquot 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of your Lyso-PC(13:0) internal standard working solution (concentration should be chosen to be near the middle of the expected endogenous analyte range).

  • Precipitation: Add 500 µL of ice-cold methanol.

  • Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 70% Methanol with 5mM ammonium formate and 0.1% formic acid)[12]. Vortex briefly and transfer to an LC autosampler vial.

Protocol 2: Recommended Starting MS/MS Parameters

These parameters are a robust starting point for a triple quadrupole mass spectrometer operating in ESI positive mode. Optimization is always recommended.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveProvides the best sensitivity for the choline head group.
Capillary Voltage 3.5 kVA good starting point for stable spray on most instruments[1].
Source Temperature 200 °CBalances efficient desolvation with minimizing thermal degradation[5].
Cone/Declustering Potential 40 - 80 VCritical for ion transfer from the source. Must be optimized for your specific instrument and analyte[1][5][15].
Collision Gas ArgonStandard collision gas for CID.
MRM Transition Q1: 468.3 -> Q3: 184.1Monitors the protonated precursor of Lyso-PC(13:0) fragmenting to the characteristic phosphocholine head group.
Collision Energy (CE) 24 - 35 VThis energy range is typically sufficient to efficiently fragment the precursor ion to the m/z 184 product ion[1][5].
Lyso-PC(13:0) Fragmentation Pathway

The following diagram illustrates the characteristic fragmentation of Lyso-PC(13:0) in positive ion mode MS/MS.

Fragmentation cluster_products Collision-Induced Dissociation (CID) Precursor Lyso-PC(13:0) [M+H]⁺ m/z 468.3 Fragment1 Phosphocholine Headgroup m/z 184.1 Precursor->Fragment1 Detect NeutralLoss Neutral Loss (C₁₃H₂₆O₂ + H₂O) m/z 284.2 Precursor->NeutralLoss Lose

Caption: MS/MS fragmentation of protonated Lyso-PC(13:0).

References

Technical Support Center: Synthesis of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Lipid Chemistry Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC(13:0)). Purity of lysophospholipids is paramount for accurate biological assays and the formulation of effective delivery systems. This document provides in-depth troubleshooting for common impurities encountered during synthesis, grounded in mechanistic principles and validated analytical strategies.

Overview of Synthetic Strategies and Impurity Origins

The successful synthesis of LPC(13:0) hinges on precise control of regioselectivity. Most impurities arise from either incomplete reactions or inherent chemical instabilities of the lysophospholipid structure. The two primary synthetic routes each present a unique impurity profile:

  • A) Selective Acylation of sn-glycero-3-phosphocholine (GPC): This "bottom-up" approach involves acylating the primary hydroxyl group at the sn-1 position of the glycerol backbone. The main challenges are achieving mono-acylation over di-acylation and preventing acylation at the sn-2 position.

  • B) Selective Deacylation of 1,2-ditridecanoyl-sn-glycero-3-phosphocholine: This "top-down" method often employs the enzyme Phospholipase A2 (PLA₂), which specifically hydrolyzes the ester bond at the sn-2 position of a diacyl phospholipid to yield the 1-acyl lysophospholipid[1][2]. Impurities can arise from incomplete enzymatic digestion or subsequent chemical rearrangements.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental observations and provides a logical path to identify and resolve the underlying impurity issues.

Q1: My mass spectrum shows a significant peak at M+H⁺ ≈ 666.5 Da, but my target LPC(13:0) is 453.55 Da. What is this contaminant?

Answer: This high-molecular-weight peak corresponds to 1,2-ditridecanoyl-sn-glycero-3-phosphocholine (PC(13:0/13:0)) [3].

  • Causality: This impurity is the di-acylated precursor or a side product of your reaction. Its presence indicates that the acylation reaction (if starting from GPC) was not sufficiently selective or went too far, leading to the esterification of both the sn-1 and sn-2 hydroxyl groups. Alternatively, if your synthesis involved enzymatic deacylation, its presence signifies an incomplete or inefficient PLA₂ reaction.

  • Troubleshooting & Validation:

    • TLC Analysis: The diacyl PC(13:0/13:0) is significantly less polar than the monoacyl LPC(13:0). On a silica gel TLC plate using a mobile phase like chloroform:methanol:water (65:25:4, v/v/v), the diacyl species will have a much higher Rf value (e.g., >0.6) compared to the LPC product (Rf ≈ 0.2-0.3).

    • Resolution: This impurity is easily removed using silica gel column chromatography. Due to the large difference in polarity, a simple gradient elution starting with a less polar solvent system (e.g., chloroform:methanol, 95:5) and gradually increasing the methanol concentration will effectively separate the diacyl PC from the desired LPC product[4].

Q2: My HPLC chromatogram shows a persistent shoulder or a closely eluting secondary peak next to my main product peak. TLC analysis also shows a slightly elongated or "smeared" spot. What is this isomer?

Answer: This is the most common and challenging impurity in lysophospholipid synthesis: the positional isomer 2-Tridecanoyl-1-hydroxy-sn-glycero-3-phosphocholine . It forms via intramolecular acyl migration [1][5].

  • Causality: The acyl group from the sn-1 position migrates to the adjacent free hydroxyl group at the sn-2 position. This is a non-enzymatic, reversible reaction that is catalyzed by both acid and base[1]. The reaction proceeds through a cyclic orthoester intermediate. At thermodynamic equilibrium, the mixture consists of approximately 90% of the more stable 1-acyl isomer and 10% of the 2-acyl isomer[6][7]. This migration can occur during the reaction, work-up, or even during purification and storage if conditions are not carefully controlled. A leading supplier notes that their high-purity LPC(13:0) may still contain up to 10% of the 2-LPC isomer, highlighting the pervasiveness of this issue[8].

  • Troubleshooting & Validation:

    • HPLC Analysis: Reverse-phase HPLC is the gold standard for separating these isomers. Typically, the 2-acyl isomer is slightly less retained and elutes just before the 1-acyl product[7][9].

    • NMR Spectroscopy: While complex, high-resolution ¹H or ³¹P NMR can sometimes distinguish between the isomers, though this often requires a pure standard of the 2-acyl isomer for comparison[10].

  • Prevention & Resolution:

    • pH Control: Maintain the pH of all aqueous solutions during work-up and purification between 4.0 and 5.0, where the rate of acyl migration is at a minimum[7]. Avoid both strong acids and bases.

    • Low Temperature: Perform all purification steps (e.g., column chromatography) at low temperatures (4 °C) to slow the migration rate.

    • Purification: Preparative reverse-phase HPLC is the most effective method for separating the two isomers, although it can be challenging to scale up[9]. Careful silica gel chromatography with a shallow solvent gradient can also enrich the desired 1-acyl isomer, but complete separation is difficult.

Q3: My reaction appears incomplete. My TLC plate shows a baseline spot that stains with ninhydrin (if applicable) or a phosphate-specific stain, and my crude NMR has broad, water-soluble signals. What are these?

Answer: You are likely observing unreacted starting materials, primarily sn-glycero-3-phosphocholine (GPC) or residual tridecanoic acid .

  • Causality: This indicates an inefficient acylation reaction. GPC is highly polar and can be poorly soluble in common organic solvents, leading to low reaction rates[11]. Tridecanoic acid (or its anhydride/chloride) may remain if it was used in excess or if the reaction was not driven to completion.

  • Troubleshooting & Validation:

    • TLC Analysis: GPC is very polar and will remain at the baseline (Rf ≈ 0) in typical phospholipid solvent systems. Free fatty acids have intermediate polarity and can be visualized with specific stains like iodine vapor.

    • HPLC-ELSD/CAD: An evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) can detect both GPC and the fatty acid, which lack strong UV chromophores[12][13].

  • Resolution:

    • Both impurities are typically easy to remove via silica gel column chromatography. The highly polar GPC will bind strongly to the silica and elute last, well after the desired LPC product. The less polar fatty acid will elute much earlier.

    • For GPC removal, a solvent wash during work-up can also be effective. After reaction, partitioning the crude mixture between a chloroform/methanol phase and an aqueous phase will retain the highly water-soluble GPC in the aqueous layer.

Summary of Common Impurities

The following table provides a quick reference for the key impurities discussed.

Impurity NameChemical StructureFormula Weight ( g/mol )Key Analytical Signature
Target: LPC(13:0) This compound 453.55 Main product peak
Diacyl-PC1,2-Ditridecanoyl-sn-glycero-3-phosphocholine666.01M+H⁺ at 666.0; High Rf on silica TLC.
Acyl Migration Isomer2-Tridecanoyl-1-hydroxy-sn-glycero-3-phosphocholine453.55M+H⁺ at 453.6; Elutes slightly before LPC(13:0) on RP-HPLC.
Unreacted GPCsn-Glycero-3-phosphocholine257.20Rf ≈ 0 on silica TLC; Highly water-soluble.
Unreacted Fatty AcidTridecanoic Acid214.35Intermediate Rf on silica TLC; Elutes early in chromatography.
Key Experimental Protocols
Protocol 1: TLC Analysis for LPC Purity Assessment

This protocol provides a reliable method for the qualitative assessment of reaction progress and final product purity.

  • Plate Preparation: Use standard silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in chloroform:methanol (1:1, v/v) to a concentration of ~1-2 mg/mL.

  • Spotting: Using a capillary tube, carefully spot 1-2 µL of the sample solution onto the TLC plate baseline.

  • Development: Place the plate in a developing chamber saturated with a mobile phase of chloroform:methanol:water (65:25:4, v/v/v) . Allow the solvent front to travel to ~1 cm from the top of the plate[14].

  • Visualization:

    • Dry the plate thoroughly.

    • Visualize under UV light (if applicable).

    • Stain the plate using one of the following methods:

      • Iodine Vapor: Place the plate in a chamber with iodine crystals. Most lipids will appear as yellow-brown spots.

      • Molybdenum Blue Stain: A phosphate-specific stain. All phospholipid-containing species (GPC, LPC, PC) will appear as blue spots.

  • Interpretation:

    • Rf ≈ 0: GPC

    • Rf ≈ 0.2-0.3: LPC(13:0) and its 2-acyl isomer (may appear as a single, slightly elongated spot).

    • Rf > 0.6: Diacyl PC(13:0/13:0) and free fatty acid.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the primary method for removing diacyl-PC and unreacted starting materials[4].

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) in a non-polar solvent like chloroform or hexane. The amount of silica should be 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of chloroform:methanol (98:2) and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity.

    • Step 1 (Wash): Begin with 100% Chloroform to elute very non-polar impurities.

    • Step 2 (Elute Fatty Acid/Diacyl-PC): Gradually increase methanol content, e.g., Chloroform:Methanol (98:2 to 90:10). The diacyl-PC will elute in these fractions.

    • Step 3 (Elute Product): Continue to increase the methanol gradient (e.g., 85:15 to 70:30). The desired LPC(13:0) will elute.

    • Step 4 (Elute GPC): A final, highly polar wash with a solvent system like chloroform:methanol:water (65:25:4) will elute any remaining GPC.

  • Fraction Analysis: Collect fractions and analyze each one by TLC (using Protocol 1) to identify those containing the pure product.

  • Pooling & Evaporation: Pool the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a temperature below 30-35 °C to minimize acyl migration.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common purity issues during LPC(13:0) synthesis.

G start Crude Product Analysis (TLC & Mass Spec) q_high_mw Mass Spec shows peak at M+H+ ≈ 666.0? start->q_high_mw a_high_mw Impurity: Diacyl-PC (PC(13:0/13:0)) q_high_mw->a_high_mw Yes q_isomer TLC shows elongated spot? RP-HPLC shows shoulder peak? q_high_mw->q_isomer No sol_high_mw Solution: Silica Gel Chromatography (Elutes before LPC) a_high_mw->sol_high_mw end_node Pure LPC(13:0) sol_high_mw->end_node a_isomer Impurity: 2-Acyl Isomer (Acyl Migration) q_isomer->a_isomer Yes q_low_rf TLC shows spot at baseline (Rf ≈ 0)? q_isomer->q_low_rf No sol_isomer Solution: 1. Control pH (4-5) & Temp (<4°C) 2. Preparative RP-HPLC a_isomer->sol_isomer sol_isomer->end_node a_low_rf Impurity: Unreacted GPC q_low_rf->a_low_rf Yes q_low_rf->end_node No sol_low_rf Solution: Silica Gel Chromatography (Elutes after LPC) a_low_rf->sol_low_rf sol_low_rf->end_node

Caption: Troubleshooting workflow for LPC(13:0) synthesis impurities.

References

Navigating the Challenges of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the poor solubility of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (13:0 Lyso-PC), a lysophospholipid with significant potential in various research applications. This document is designed to be a dynamic resource, offering clear answers and actionable protocols to ensure the successful integration of this molecule into your experimental workflows.

Understanding the Molecule: Why Solubility Can Be a Hurdle

This compound is an amphipathic molecule, possessing both a hydrophilic phosphocholine head group and a hydrophobic 13-carbon acyl chain. This dual nature dictates its behavior in solution. At low concentrations, it exists as monomers. However, as the concentration increases, it reaches a critical micelle concentration (CMC), at which point the molecules self-assemble into micelles to minimize the unfavorable interaction of the hydrophobic tails with the aqueous environment. This inherent property can lead to challenges in achieving a clear, homogenous solution, which is critical for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

While precise, empirically determined solubility data for 13:0 Lyso-PC in every solvent is not extensively published, we can provide general guidelines based on the properties of similar lysophospholipids.

SolventExpected SolubilityNotes
Aqueous Buffers (e.g., PBS, pH 7.2) Sparingly soluble; approximately 2 mg/mL for a generic lyso-PC[1]. Solubility is concentration and temperature-dependent.Above the CMC, the solution will contain micelles.
Ethanol SolubleOften used to prepare concentrated stock solutions.
Dimethyl Sulfoxide (DMSO) SolubleAnother common solvent for creating stock solutions.
Methanol SolubleCan be used for stock solutions and in lipid extraction protocols[2].
Chloroform SolubleTypically used for initial dissolution and lipid film preparation[3].

Q2: My aqueous solution of this compound is cloudy. What does this indicate and how can I fix it?

Cloudiness, or turbidity, in an aqueous solution of 13:0 Lyso-PC typically indicates that the concentration is above its solubility limit under the current conditions, leading to the formation of insoluble aggregates or a suspension of micelles. Here are several troubleshooting steps:

  • Sonication: Use a bath or probe sonicator to break down larger aggregates into smaller micelles. This can often clarify the solution. Be mindful of potential heating and its effect on the lipid's stability.

  • Gentle Warming: Briefly warming the solution to 37-40°C can increase the kinetic energy of the molecules and aid in dissolution. However, prolonged heating should be avoided to prevent hydrolysis of the acyl chain.

  • pH Adjustment: The pH of the buffer can influence the charge of the head group and affect solubility. Ensure your buffer pH is appropriate for your experiment and the stability of the lysophospholipid.

  • Dilution: If the concentration is not critical, diluting the solution with more buffer can bring the concentration below the point of aggregation.

  • Co-solvent Addition: For some applications, adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol can improve solubility. However, this must be compatible with your experimental system.

Q3: Can I prepare a concentrated stock solution in an organic solvent and then dilute it into my aqueous experimental buffer?

Yes, this is a highly recommended and common practice. Preparing a concentrated stock solution in a solvent like ethanol or DMSO allows for the accurate addition of small volumes to your aqueous buffer, minimizing the introduction of a large volume of organic solvent that could affect your experiment.

dot

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Stock Weigh 1-Tridecanoyl-2-hydroxy- sn-glycero-3-phosphocholine Solvent Dissolve in Ethanol or DMSO (e.g., 10 mg/mL) Stock->Solvent Add to Vortex Vortex/Sonicate until clear Solvent->Vortex Dilute Add stock solution dropwise while vortexing Vortex->Dilute Use for dilution Buffer Aqueous Buffer (e.g., PBS) Buffer->Dilute Dilute into Final Final Working Solution Dilute->Final

Caption: Workflow for preparing a working solution from an organic stock.

Q4: For cell culture experiments, what is the best way to deliver this compound to my cells?

Directly adding a lysophospholipid solution to cell culture media can lead to cytotoxicity due to its detergent-like properties. The recommended method is to complex it with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA). BSA binds to the hydrophobic acyl chain, effectively sequestering it and facilitating its delivery to cells in a more physiologically relevant manner.

Troubleshooting Guides

Issue 1: Persistent Cloudiness or Precipitation in Aqueous Solution
Potential Cause Troubleshooting Step Scientific Rationale
Concentration Exceeds Solubility Limit Dilute the solution with additional buffer.Reduces the concentration below the threshold for aggregation and micelle formation.
Incomplete Dissolution Sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be attempted.Provides energy to break up lipid aggregates and facilitate the formation of smaller, more stable micelles.
Buffer Incompatibility (pH, Ionic Strength) Prepare the solution in a different buffer system. Verify the pH of your final solution.The charge and hydration of the phosphocholine headgroup can be influenced by pH and salt concentration, affecting solubility.
Low Temperature Prepare and store the solution at room temperature or slightly above, if experimentally permissible.The solubility of many lipids, including lysophospholipids, increases with temperature[4].
Issue 2: Precipitation Upon Dilution of Organic Stock into Aqueous Buffer
Potential Cause Troubleshooting Step Scientific Rationale
Rapid Solvent Exchange ("Crashing Out") Add the organic stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.Slow addition allows for more controlled mixing and prevents localized high concentrations of the organic solvent, which can cause the lipid to precipitate.
Final Organic Solvent Concentration is Too High Prepare a more concentrated stock solution to minimize the volume added to the aqueous buffer. Aim for a final organic solvent concentration of <1%.High concentrations of organic solvents can disrupt the structure of water and reduce the solubility of amphipathic molecules.
Temperature Shock Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing.A sudden change in temperature can decrease solubility and induce precipitation.

dot

Start Cloudy Aqueous Solution? Action_Sonicate Sonicate and/or gently warm? Start->Action_Sonicate Yes Result_Clear Solution Clear Action_Sonicate->Result_Clear Yes Action_Dilute Dilute the solution? Action_Sonicate->Action_Dilute No Action_Dilute->Result_Clear Yes Action_CheckBuffer Check buffer pH and ionic strength? Action_Dilute->Action_CheckBuffer No Action_CheckBuffer->Result_Clear Problem Found & Corrected Result_StillCloudy Still Cloudy Action_CheckBuffer->Result_StillCloudy No Obvious Issue Action_CoSolvent Consider co-solvent (if compatible) Result_StillCloudy->Action_CoSolvent

Caption: Decision tree for troubleshooting a cloudy aqueous solution.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound

Objective: To prepare a clear, homogenous aqueous solution of this compound for direct use in experiments.

Materials:

  • This compound (powder or film)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vial

  • Bath sonicator

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound into a clean glass vial. If starting from a solution in organic solvent, evaporate the solvent under a stream of nitrogen to form a thin lipid film on the bottom of the vial.

  • Add the desired volume of aqueous buffer to the vial.

  • Vortex the vial vigorously for 1-2 minutes. The solution may appear cloudy.

  • Place the vial in a bath sonicator and sonicate for 5-15 minutes, or until the solution becomes clear. Monitor the temperature of the sonicator bath to avoid excessive heating.

  • Visually inspect the solution for any remaining particulate matter. If the solution is not clear, repeat the sonication.

  • Use the freshly prepared solution immediately for best results. Storing aqueous solutions of lysophospholipids for extended periods is not recommended due to the potential for hydrolysis and aggregation[1].

Protocol 2: Preparation of a this compound-BSA Complex for Cell Culture

Objective: To prepare a complex of this compound with fatty acid-free BSA for non-toxic delivery to cultured cells.

Materials:

  • This compound stock solution in ethanol (e.g., 10 mg/mL)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile PBS or cell culture medium without serum

  • Sterile microcentrifuge tubes

  • Water bath at 37°C

Procedure:

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a desired concentration (e.g., 10% w/v). Ensure the BSA is fully dissolved.

  • Determine the required volumes: Calculate the volumes of the this compound stock solution and the BSA solution needed to achieve the desired final concentration and molar ratio. A molar ratio of 2:1 to 5:1 (lysophospholipid:BSA) is a good starting point.

  • Complexation: a. In a sterile microcentrifuge tube, add the calculated volume of the BSA solution. b. Warm the BSA solution in a 37°C water bath for 5 minutes. c. While gently vortexing the BSA solution, add the calculated volume of the this compound stock solution dropwise. d. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Final dilution: Add the this compound-BSA complex to your cell culture medium to achieve the final desired experimental concentration.

  • Control: Prepare a vehicle control by adding an equivalent volume of ethanol (without the lysophospholipid) to the BSA solution and treating it in the same manner.

References

Technical Support Center: Optimizing HPLC Separation of Lysophosphatidylcholines (LPCs)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art and science of separating lysophosphatidylcholines (LPCs) using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of LPC analysis. Here, we will dissect common challenges, provide in-depth, field-proven solutions, and explain the fundamental principles that govern successful separations. Our goal is to empower you with the expertise to not only troubleshoot existing methods but also to develop robust and reliable new ones.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles encountered when working with LPCs.

Q1: What is the primary challenge in separating LPCs?

The primary challenge lies in the inherent complexity of LPCs themselves. They are a class of lipids, not a single entity. LPCs vary in the length of their fatty acid chain, the number and position of double bonds within that chain, and the position of the fatty acid on the glycerol backbone (sn-1 vs. sn-2 isomers).[1][2] This structural diversity results in many closely related species that can be difficult to resolve chromatographically.

Q2: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for LPC separation?

The choice between RP and HILIC depends on your analytical goals.

  • Reversed-Phase (RP-HPLC) is the most common and effective method for separating LPCs based on their fatty acid composition (i.e., chain length and degree of unsaturation).[3][4][5] Longer, more saturated fatty acid chains will be retained more strongly on the nonpolar stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) separates compounds based on their polarity.[6][7] In the context of lipids, HILIC is excellent for class separations (e.g., separating LPCs from phosphatidylcholines (PCs), phosphatidylethanolamines (PEs), etc.).[6][7] While it can provide some separation of LPC species, it is generally less effective than RP for resolving LPCs with different fatty acid chains.

Q3: Why are mobile phase additives like formic acid and ammonium formate so important?

Mobile phase additives are critical for achieving good peak shape and enhancing ionization for mass spectrometry (MS) detection.

  • Formic Acid (FA) is a common additive in reversed-phase chromatography that provides protons for positive mode electrospray ionization (ESI), leading to the formation of [M+H]+ ions and improving sensitivity.[8][9] It also helps to control the pH of the mobile phase, which can improve peak shape for ionizable compounds like LPCs.[8][9]

  • Ammonium Formate (AF) is a salt that can be used in combination with formic acid to create a buffered mobile phase.[10][11][12] This buffering capacity helps to maintain a stable pH throughout the gradient, leading to more reproducible retention times and improved peak shapes. The combination of formic acid and ammonium formate has been shown to improve peptide separations and can be beneficial for complex lipid analyses as well.[10][11][12]

Q4: What are the best storage and sample preparation practices for LPCs?

LPCs are susceptible to degradation, so proper handling is crucial.

  • Storage: LPCs should be stored at low temperatures (-20°C or below) in a non-oxidizing environment (e.g., under nitrogen or argon) to prevent hydrolysis and oxidation of unsaturated fatty acids.[13][14] The choline head group also makes them hygroscopic, so protection from moisture is important.[13]

  • Sample Preparation: The choice of sample preparation method depends on the biological matrix. Common techniques for extracting lipids from plasma or tissues include liquid-liquid extraction methods like the Folch or Bligh-Dyer procedures, or solid-phase extraction (SPE).[15][16] It is important to choose a method that efficiently extracts LPCs while minimizing the co-extraction of interfering substances.

Troubleshooting Guide

Even with a well-designed method, problems can arise. This section provides a systematic approach to identifying and resolving common issues in LPC analysis.

Problem Probable Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload.- Column degradation.- Add a mobile phase modifier like formic acid or ammonium formate to improve peak shape.[8][10]- Adjust the mobile phase pH to ensure LPCs are in a single ionic state.- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace the column if it's old.[17][18]
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Temperature variations.- Pump malfunction.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[18]- Prepare fresh mobile phase daily and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks or pressure fluctuations.[17][19]
Poor Resolution of Isomers - Suboptimal mobile phase composition.- Inefficient column.- Inappropriate column chemistry.- Optimize the gradient profile, particularly the initial and final organic solvent concentrations.[20][21]- Use a longer column or a column with a smaller particle size to increase efficiency.- For separating sn-1 and sn-2 isomers, a reversed-phase method is often successful.[1]
Low Signal Intensity (especially in MS) - Poor ionization efficiency.- Ion suppression from the matrix or mobile phase additives.- Incorrect detector settings.- Optimize the concentration of formic acid in the mobile phase to enhance protonation.[8][9]- Use a more rigorous sample cleanup procedure to remove interfering matrix components.- Ensure the mass spectrometer is properly tuned and the correct precursor and product ions are being monitored for LPCs (precursor ion scan of m/z 184 is common for choline-containing lipids).[2][22]
Ghost Peaks - Contamination in the mobile phase, injector, or column.- Carryover from a previous injection.- Use high-purity solvents and additives.[23]- Implement a needle wash step in the autosampler method.- Run blank injections to identify the source of contamination.

Experimental Workflow & Protocol

This section provides a detailed, step-by-step protocol for a robust RP-HPLC-MS/MS method for the separation and quantification of LPCs.

I. Sample Preparation (from Plasma)
  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma , add 10 µL of an internal standard solution (e.g., a deuterated or odd-chain LPC standard).

  • Perform a liquid-liquid extraction:

    • Add 500 µL of a cold (-20°C) 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex for 1 minute.

    • Add 125 µL of water and vortex again for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the lower organic phase containing the lipids into a clean tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

II. HPLC-MS/MS System and Conditions
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[10]

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor ion of each LPC species and its characteristic product ion (m/z 184 for the phosphocholine headgroup).[15][24]

III. Data Analysis
  • Integrate the peak areas for each LPC species and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of each LPC species using a calibration curve prepared with authentic standards.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common HPLC issues in LPC analysis.

TroubleshootingWorkflow Problem Identify Problem (e.g., Poor Peak Shape) CheckMobilePhase Check Mobile Phase - Freshly prepared? - Correct pH/additives? Problem->CheckMobilePhase Is it the solvent? CheckColumn Check Column - Age/Performance? - Overloaded? Problem->CheckColumn Is it the column? CheckSystem Check HPLC System - Leaks? - Pressure fluctuations? Problem->CheckSystem Is it the hardware? OptimizeMethod Optimize Method - Gradient? - Temperature? Problem->OptimizeMethod Is it the method? CheckMobilePhase->CheckColumn No SolutionFound Problem Resolved CheckMobilePhase->SolutionFound Yes CheckColumn->CheckSystem No CheckColumn->SolutionFound Yes CheckSystem->OptimizeMethod No CheckSystem->SolutionFound Yes OptimizeMethod->SolutionFound Yes

Caption: A logical workflow for troubleshooting HPLC separation issues.

References

Technical Support Center: Quantification of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantification of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this specific lysophosphatidylcholine. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to ensure the scientific integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying LPC 13:0?

The accurate quantification of LPC 13:0 is complicated by several factors inherent to its chemical nature as a lysophospholipid. The main challenges include:

  • Acyl Migration: A significant issue where the tridecanoyl (13:0) fatty acid chain migrates from the sn-1 to the sn-2 position of the glycerol backbone, forming an isomeric species (sn-2 LPC 13:0). This isomerization can occur during sample storage, extraction, and analysis, leading to inaccurate quantification of the native sn-1 isomer.[1][2] The rate of this migration is influenced by pH, temperature, and solvent conditions.[3]

  • Chemical Stability: LPC 13:0 is susceptible to hydrolysis, where the ester bond linking the fatty acid or the phosphodiester bond of the headgroup can be cleaved. This degradation is often catalyzed by acidic or basic conditions and can be exacerbated by enzymatic activity from phospholipases in biological samples.[4][5]

  • Matrix Effects: When analyzing complex biological samples, co-eluting molecules can interfere with the ionization of LPC 13:0 in the mass spectrometer source. This can lead to either ion suppression or enhancement, causing underestimation or overestimation of the true concentration.[6][7]

  • Selection of an Appropriate Internal Standard: Accurate quantification relies heavily on the use of a suitable internal standard to correct for sample loss and matrix effects. The choice of internal standard is critical and requires careful consideration.[8][9][10]

Troubleshooting Guide

Sample Preparation and Stability

Q2: My LPC 13:0 concentrations are inconsistent across replicates. What could be the cause?

Inconsistent concentrations often point to issues with sample stability during preparation and storage. The primary culprits are enzymatic degradation and chemical hydrolysis.

Root Cause Analysis and Solution:

  • Enzymatic Degradation: Biological samples contain phospholipases that can degrade LPC 13:0.[11] To mitigate this, it is crucial to quench enzymatic activity immediately upon sample collection.

    • Protocol: For tissue samples, flash-freezing in liquid nitrogen is effective. For biofluids like plasma, adding enzyme inhibitors and antioxidants is recommended. Heat treatment of the sample or extraction solvent can also inactivate lipases.[11][12]

  • Chemical Hydrolysis: The stability of LPC 13:0 is pH-dependent, with minimum hydrolysis occurring around pH 6.5.[4]

    • Protocol: Avoid strongly acidic or basic conditions during extraction. A common and robust lipid extraction method is the two-phase liquid-liquid extraction using methyl-tert-butyl ether (MTBE), methanol, and water, which is performed under neutral conditions.[13]

  • Storage Conditions: Long-term storage at inappropriate temperatures can lead to degradation.

    • Protocol: Store lipid extracts in an organic solvent, preferably with an antioxidant, at -80°C in airtight containers to prevent degradation and sublimation.[11][12] Avoid repeated freeze-thaw cycles.[12]

Experimental Workflow for Stable Sample Preparation:

cluster_0 Sample Collection & Quenching cluster_1 Lipid Extraction cluster_2 Storage & Analysis Sample Collection Sample Collection Enzyme Inactivation Enzyme Inactivation Sample Collection->Enzyme Inactivation Immediate Add Internal Standard Add Internal Standard Enzyme Inactivation->Add Internal Standard MTBE/Methanol Extraction MTBE/Methanol Extraction Add Internal Standard->MTBE/Methanol Extraction Phase Separation Phase Separation MTBE/Methanol Extraction->Phase Separation Collect Organic Layer Collect Organic Layer Phase Separation->Collect Organic Layer Dry Down Extract Dry Down Extract Collect Organic Layer->Dry Down Extract Reconstitute & Analyze Reconstitute & Analyze Dry Down Extract->Reconstitute & Analyze Immediate Analysis Store at -80C Store at -80C Dry Down Extract->Store at -80C Long-term Storage

Caption: Workflow for LPC 13:0 sample preparation.

Acyl Migration

Q3: I suspect acyl migration is affecting my results. How can I confirm and prevent this?

Acyl migration from the sn-1 to the sn-2 position is a well-documented issue for lysophospholipids, especially for saturated species like LPC 13:0.[3][14] This creates an isomer that may not be chromatographically resolved, leading to quantification errors.

Confirmation and Prevention Strategy:

  • Confirmation: The most definitive way to confirm acyl migration is to use a chromatographic method that can separate the sn-1 and sn-2 isomers. This often requires specialized columns and method development.

  • Prevention:

    • Maintain Neutral pH: Acyl migration is catalyzed by both acidic and basic conditions.[2] Ensure all solvents and buffers used during extraction and storage are at or near neutral pH.

    • Low Temperature: Perform all sample preparation steps on ice or at 4°C to slow down the migration rate.

    • Solvent Choice: While acyl migration can occur in organic solvents, minimizing the time the sample spends in solution before analysis is crucial. After extraction, dry the lipid extract promptly under a stream of nitrogen and store it dry at -80°C until analysis.

cluster_conditions Factors Promoting Migration sn-1 LPC 13:0 sn-1 LPC 13:0 sn-2 LPC 13:0 sn-2 LPC 13:0 sn-1 LPC 13:0->sn-2 LPC 13:0 Acyl Migration (Acid/Base, Heat) High/Low pH High/Low pH Elevated Temperature Elevated Temperature Prolonged Storage in Solution Prolonged Storage in Solution

Caption: Acyl migration equilibrium in LPC 13:0.

LC-MS/MS Method Development

Q4: What is the recommended LC-MS/MS method for quantifying LPC 13:0?

A robust LC-MS/MS method is essential for the selective and sensitive quantification of LPC 13:0. Reversed-phase liquid chromatography (RPLC) coupled with a triple quadrupole mass spectrometer is the standard approach.[15]

LC Method Parameters:

ParameterRecommendationRationale
Column C18, sub-2 µm particle sizeProvides good retention and separation of lipids based on acyl chain length and unsaturation.
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formatePromotes good ionization and peak shape.
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50) with 0.1% formic acid and 10 mM ammonium formateElutes the lipids from the column.
Gradient Start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase BSeparates LPC 13:0 from more polar and less polar lipids.
Flow Rate 0.2-0.4 mL/minCompatible with standard ESI sources.
Column Temp. 40-50 °CEnsures reproducible retention times and good peak shape.

MS/MS Method Parameters:

LPCs are typically analyzed in positive ion mode using Multiple Reaction Monitoring (MRM). The characteristic transition for LPCs is the precursor ion to the phosphocholine headgroup fragment at m/z 184.

ParameterValueRationale
Ionization Mode Positive Electrospray Ionization (ESI+)LPCs readily form [M+H]⁺ ions.
Precursor Ion (Q1) m/z 454.3[M+H]⁺ for LPC 13:0 (C₂₁H₄₅NO₇P)
Product Ion (Q3) m/z 184.1Characteristic phosphocholine fragment.
Collision Energy Instrument dependentOptimize for maximum signal of the m/z 184.1 fragment.
Quantification and Data Analysis

Q5: How do I choose an internal standard and correct for matrix effects?

The use of an appropriate internal standard is the most effective way to correct for both sample loss during preparation and matrix effects during analysis.[8][9]

Internal Standard Selection:

  • Ideal Properties: An ideal internal standard should have similar chemical properties to the analyte, not be naturally present in the sample, and be chromatographically resolved from the analyte if it is not a stable isotope-labeled version.[8][10]

  • Recommended Options:

    • Stable Isotope-Labeled LPC 13:0 (e.g., LPC 13:0-d4): This is the gold standard as it co-elutes with the analyte and experiences identical matrix effects and ionization efficiency.

    • Odd-Chain LPCs: If a stable isotope-labeled standard is unavailable, other non-endogenous odd-chain LPCs like LPC 17:0 or LPC 19:0 can be used.[16][17] Since LPC 13:0 itself is an odd-chain LPC and less common in biological systems, it is often used as an internal standard for other LPCs.[16][17] When quantifying LPC 13:0, you must use a different odd-chain or a labeled standard.

Correcting for Matrix Effects:

  • Internal Standard Calibration: The primary method is to add a known amount of the internal standard to every sample, standard, and blank at the beginning of the sample preparation process.[10] The response of the analyte is then normalized to the response of the internal standard.

    • Calculation: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Matrix-Matched Calibration Curve: To further account for matrix effects, create your calibration curve by spiking known concentrations of LPC 13:0 into a blank matrix that is representative of your samples (e.g., lipid-stripped plasma).[7]

Q6: I am observing low signal intensity or no peak for LPC 13:0. What should I check?

Low or no signal can be due to a variety of factors, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Check MS/MS Parameters: Infuse a standard solution of LPC 13:0 directly into the mass spectrometer to ensure the instrument is properly tuned and the MRM transition is correct.

  • Evaluate Sample Extraction Recovery: Spike a known amount of LPC 13:0 standard into a blank matrix and perform the extraction. Compare the response to a standard that was not extracted to calculate the recovery efficiency. Low recovery may indicate issues with the extraction protocol.

  • Investigate Severe Matrix Suppression: Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[7] If LPC 13:0 elutes in a region of high suppression, you may need to adjust your chromatography to move it to a cleaner part of the run.

  • Assess Analyte Stability: Re-evaluate your sample handling and preparation procedures to ensure you are minimizing degradation, as discussed in Q2.

References

Validation & Comparative

A Senior Application Scientist's Guide to Selecting and Utilizing 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LysoPC(13:0)) Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of lysophospholipids is paramount in fields ranging from clinical diagnostics to drug development, where they serve as crucial biomarkers for various physiological and pathological processes. The choice of an appropriate internal standard is the cornerstone of a robust and reliable quantitative assay. This guide provides an in-depth comparison of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LysoPC(13:0)) with other common lysophosphatidylcholine (LPC) standards. We will delve into the experimental data that underpins the selection process, present a detailed protocol for its application in a validated LC-MS/MS workflow, and explain the scientific rationale behind each critical step to ensure assay accuracy, precision, and robustness.

Introduction: The Critical Role of Internal Standards in Lipidomics

Lysophosphatidylcholines (LPCs) are a class of signaling lipids involved in a multitude of biological processes, including inflammation, apoptosis, and neurotransmission. Their levels in biological fluids like plasma are often altered in diseases such as cancer, atherosclerosis, and diabetes, making them valuable diagnostic and prognostic biomarkers.

Accurate and precise quantification of endogenous LPCs, which are typically low in abundance and exist in complex biological matrices, presents a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task due to its high sensitivity and selectivity. However, the accuracy of any LC-MS/MS assay is critically dependent on the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis but be distinguishable by the mass spectrometer. This is essential to compensate for variations in sample extraction efficiency, matrix effects, and instrument response.

LysoPC(13:0) is an odd-chain lysophospholipid that is not naturally present in significant amounts in mammalian systems, making it an excellent candidate for an internal standard in the analysis of endogenous, even-chain LPCs like LysoPC(16:0) or LysoPC(18:0).

Comparative Analysis of Commercially Available LPC Internal Standards

The selection of an internal standard should be a data-driven process. Key performance attributes include purity, concentration accuracy, stability, and its ability to co-elute with the analytes of interest without causing ionization suppression. Below is a comparative table summarizing the typical performance characteristics of three common types of LPC internal standards.

Table 1: Performance Comparison of Selected Lysophosphatidylcholine Internal Standards

Parameter Product A: LysoPC(13:0) Standard Product B: LysoPC(17:0) Standard Product C: LysoPC(16:0)-d4 Standard
Purity (by LC-MS) >99.5%>99.0%>99.0% (Chemical), >99% (Isotopic)
Concentration Accuracy Gravimetrically prepared, ±2% relative uncertaintyGravimetrically prepared, ±5% relative uncertaintyGravimetrically prepared, ±5% relative uncertainty
Long-Term Stability (-20°C) Documented stability for >2 yearsDocumented stability for >2 yearsDocumented stability for >1 year
Post-Extraction Stability (Autosampler, 4°C) Stable for at least 72 hours in processed matrixStable for at least 48 hours in processed matrixStable for at least 72 hours in processed matrix
Matrix Effect Variability Low; effectively tracks endogenous LPCsLow; effectively tracks endogenous LPCsMinimal; ideal co-elution with LysoPC(16:0)
Primary Application Broad-spectrum LPC quantificationBroad-spectrum LPC quantificationTargeted quantification of LysoPC(16:0)
Key Advantage Non-endogenous, high purity, excellent stabilityNon-endogenous, widely used historical standardCo-elutes perfectly with the target analyte
Potential Limitation Minor chromatographic shift from very long-chain LPCsPotential for trace endogenous presence in some dietsDoes not control for extraction variability of other LPCs

Expert Rationale:

  • Purity is Non-Negotiable: As demonstrated, a high-purity standard like LysoPC(13:0) (>99.5%) is crucial. Impurities can introduce interfering peaks, leading to inaccurate quantification.

  • Odd-Chain Advantage: Both LysoPC(13:0) and LysoPC(17:0) are advantageous because their odd-numbered carbon chains make them exogenous to most biological systems. This prevents the overestimation of endogenous LPCs that could occur if a naturally present LPC was used as an IS.

  • The Gold Standard: Stable Isotope Labeling: A stable isotope-labeled (SIL) standard, such as LysoPC(16:0)-d4 , represents the ideal internal standard for its specific analyte. It co-elutes perfectly and experiences virtually identical ionization effects as the endogenous, non-labeled version. However, a separate SIL-IS is required for each analyte, which can be cost-prohibitive for broad profiling studies. For quantifying a panel of LPCs, a single odd-chain standard like LysoPC(13:0) provides a robust and cost-effective solution.

Application Workflow: Quantification of Endogenous LPCs in Human Plasma

This section details a validated protocol for the quantification of a panel of LPCs (e.g., 16:0, 18:0, 18:1) in human plasma using LysoPC(13:0) as the internal standard.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (20 µL) is_add 2. Add IS Working Solution (10 µL LysoPC(13:0)) plasma->is_add ppt 3. Protein Precipitation (200 µL Acetonitrile) is_add->ppt vortex 4. Vortex & Incubate (10 min @ 4°C) ppt->vortex centrifuge 5. Centrifuge (10 min @ 14,000g) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject lc HPLC Separation (C18 Column) inject->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms data Data Acquisition & Processing ms->data

A Senior Application Scientist's Guide to Validating Synthetic 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and biomedical research, particularly with the rise of lipid nanoparticle (LNP) delivery systems, the chemical fidelity of synthetic phospholipids is paramount.[1] These molecules are not merely passive excipients; they are critical components that dictate the stability, safety, and efficacy of advanced therapeutics.[1] Lysophosphatidylcholines (LPCs), a class of signaling lipids, are frequently used as standards or components in these complex formulations.[2][3][4] Therefore, the unambiguous validation of a synthetic LPC, such as 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0), is a non-negotiable prerequisite for reproducible science and regulatory compliance.[5]

This guide provides an in-depth comparison of the core analytical techniques required to validate the identity and purity of synthetic LPC 13:0. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

Mass Spectrometry: The Unambiguous Molecular Weight Gatekeeper

Mass Spectrometry (MS) serves as the frontline tool for identity confirmation. Its profound sensitivity and ability to provide precise molecular weight data make it indispensable. For a molecule like LPC 13:0, Electrospray Ionization (ESI) is the preferred ionization technique due to its soft ionization nature, which keeps the labile phospholipid intact, primarily yielding the protonated parent molecule, [M+H]⁺.

Expertise in Action: Why Tandem MS (MS/MS) is Crucial

While a single-stage MS analysis (MS1) provides the molecular weight, it doesn't fully confirm the structure. Tandem MS is where we derive true confidence. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), we generate a fragmentation pattern that acts as a molecular fingerprint. For any lysophosphatidylcholine, the most diagnostic fragmentation is the loss of the phosphocholine headgroup, which yields a characteristic fragment ion at a mass-to-charge ratio (m/z) of 184.07.[3][6] A precursor ion scan for m/z 184.07 is an exceptionally powerful experiment; it specifically filters for and detects all LPC species within a sample, confirming the presence of the correct headgroup.[3][6]

Experimental Workflow: MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Dissolve LPC 13:0 in Methanol/Chloroform prep2 Add Internal Standard (e.g., LPC 17:0) prep1->prep2 infuse Direct Infusion via ESI Source prep2->infuse ms1 MS1 Full Scan: Identify [M+H]⁺ Ion infuse->ms1 isolate Isolate Precursor Ion (e.g., m/z 454.3) ms1->isolate ms2 MS2 Product Ion Scan: Fragment and Detect isolate->ms2 data1 Confirm Parent Mass ms2->data1 data2 Confirm Characteristic Fragment (m/z 184.07) data1->data2

Caption: Workflow for LPC 13:0 identity confirmation using ESI-MS/MS.

Data Summary: Expected Mass Spectrometry Results for LPC 13:0
ParameterExpected ValueRationale
Molecular FormulaC₂₁H₄₄NO₇PBased on the structure of LPC 13:0.[7]
Monoisotopic Mass453.2855 DaThe exact mass of the most abundant isotopes.[7]
[M+H]⁺ (Protonated Ion)m/z 454.2934Confirms the molecular weight of the intact molecule.
[M+Na]⁺ (Sodium Adduct)m/z 476.2753A common adduct seen with ESI, provides secondary confirmation.
Key Fragment Ionm/z 184.0733The signature phosphocholine headgroup fragment, confirming the lipid class.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

NMR spectroscopy provides an unparalleled, non-destructive view of the complete chemical structure. While MS confirms mass and key fragments, NMR validates the precise arrangement of atoms and the stereochemistry of the glycerol backbone, making it the gold standard for structural elucidation.

Expertise in Action: The Power of Multi-Nuclear NMR

A complete NMR validation utilizes multiple nuclei:

  • ¹H NMR: Provides a map of all protons in the molecule. We can integrate the signals to confirm the ratio of protons in the acyl chain, the glycerol backbone, and the choline headgroup, verifying the structure's integrity.

  • ³¹P NMR: This is an exceptionally clean and specific experiment for phospholipids.[8] Since phosphorus is unique to the headgroup, ³¹P NMR typically shows a single, sharp signal for a pure sample, confirming the presence of a single phosphate environment.[9][10] Its chemical shift is highly characteristic of the phosphocholine moiety. This technique is also powerfully quantitative.[10][11]

  • ¹³C NMR: Confirms the carbon skeleton, including the carbonyl carbon of the ester linkage and the distinct carbons of the glycerol and choline groups.

Experimental Workflow: NMR Analysis

cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Interpretation prep1 Dissolve LPC 13:0 in Deuterated Solvent (e.g., CDCl₃/CD₃OD) acq1 Acquire ¹H Spectrum prep1->acq1 acq2 Acquire ³¹P Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq2->acq3 data1 Assign Chemical Shifts acq3->data1 data2 Confirm Signal Integrations data1->data2 data3 Verify Single ³¹P Signal data2->data3

Caption: Workflow for LPC 13:0 structural elucidation using NMR spectroscopy.

Data Summary: Key Expected NMR Signals for LPC 13:0
NucleusApproximate Chemical Shift (δ, ppm)Assignment
¹H ~3.25N(CH₃)₃ (Trimethylammonium protons)
¹H ~0.88-CH₃ (Terminal methyl of acyl chain)
¹H ~2.30-CH₂-C=O (Methylene adjacent to carbonyl)
¹H ~5.2 (multiplet)sn-1 CH (Glycerol backbone)
³¹P ~0 to -1O-P-O (Phosphodiester)

High-Performance Liquid Chromatography (HPLC): The Purity and Isomer Arbiter

HPLC is the workhorse for assessing the purity of the synthetic compound. It separates the target molecule from any starting materials, byproducts, or degradation products. For phospholipids, which often lack a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are ideal.[12][13][14]

Expertise in Action: Choosing the Right Separation Mode

The choice of HPLC column and mobile phase is critical.

  • Reversed-Phase (RP-HPLC): Separates molecules based on hydrophobicity. This is excellent for separating LPC 13:0 from LPCs with different fatty acid chain lengths.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful alternative for separating polar lipids.[15] It can provide a different selectivity profile and is particularly useful for resolving LPC from more polar or nonpolar impurities.[16]

A crucial role for HPLC in LPC analysis is to check for isomeric purity. The acyl chain on an LPC can migrate from the sn-1 to the sn-2 position. A well-developed HPLC method can often separate these two regioisomers, which is critical for confirming that the synthesis yielded the correct product without unwanted isomerization.[17][18]

Experimental Workflow: HPLC Purity Analysis

cluster_prep Sample & Standard Prep cluster_analysis HPLC Analysis cluster_data Data Interpretation prep1 Prepare LPC 13:0 Sample in Mobile Phase prep2 Prepare Certified Reference Standard prep1->prep2 inject Inject onto HPLC (e.g., C18 column) prep2->inject separate Gradient Elution inject->separate detect Detect with ELSD/CAD separate->detect data1 Compare Retention Time to Standard detect->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate % Purity data2->data3

Caption: Workflow for LPC 13:0 purity assessment using HPLC.

Data Summary: Representative HPLC Purity Data
ParameterResultInterpretation
Retention Time (Sample)8.52 minMatches the reference standard, confirming identity.
Retention Time (Standard)8.51 minEstablishes the expected elution time.
Main Peak Area %99.5%Indicates high purity of the synthetic batch.
Impurity Peak at 9.2 min0.3%Minor, unidentified impurity.
Impurity Peak at 10.1 min0.2%Minor, unidentified impurity.

Integrated Validation Strategy: A Triad of Confidence

No single technique provides a complete picture. True validation comes from the synergistic use of these orthogonal methods. MS provides a rapid and precise mass confirmation, HPLC delivers a robust purity value, and NMR offers the definitive, unambiguous structural proof.

TechniquePrimary InformationStrengthLimitation
Mass Spectrometry Molecular Weight & FragmentationHighest sensitivity; confirms headgroupDoes not easily distinguish isomers; not inherently quantitative without standards
NMR Spectroscopy Complete Molecular StructureUnambiguous structural data; inherently quantitativeLower sensitivity; requires more sample
HPLC Purity & Isomeric IntegrityExcellent for purity assessment; can separate isomersIdentity is based on retention time comparison; requires a reference standard

For researchers, scientists, and drug development professionals, a tiered approach is recommended:

  • Initial Identity & Purity Screen: Use HPLC-MS. This combination confirms the correct molecular weight is present and provides an initial assessment of purity in a single run.

  • Definitive Structural Confirmation: For a new synthesis or reference batch, full characterization by ¹H and ³¹P NMR is essential to unequivocally prove the structure and rule out isomerization.

By integrating these methodologies, we build a self-validating system where the data from each technique corroborates the others, providing the highest possible confidence in the identity and purity of synthetic this compound. This rigorous approach underpins the development of robust, reproducible, and safe advanced therapies.

References

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the realms of lipidomics, drug delivery, and cell signaling research, the purity of lipid reagents is not merely a matter of quality control; it is the bedrock of experimental reproducibility and therapeutic safety. 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, a specific lysophosphatidylcholine (LPC), serves as a critical tool in these fields. Its amphipathic nature makes it a valuable component in the formulation of lipid-based drug delivery systems, such as liposomes, and it is also studied for its own biological activities, including the modulation of immune responses[1][2].

The Landscape of Potential Impurities

The journey of a synthetic phospholipid from reactor to laboratory bench is fraught with opportunities for the introduction of impurities. Understanding these potential contaminants is the first step in designing a robust purity assessment strategy. For this compound, the primary concerns are:

  • Positional Isomers (sn-2 LysoPC): During synthesis and even during storage in certain conditions, the tridecanoyl acyl chain can migrate from the sn-1 to the sn-2 position of the glycerol backbone. This acyl migration results in the formation of 2-Tridecanoyl-1-hydroxy-sn-glycero-3-phosphocholine. While isobaric, this isomer can have different biological activities and physical properties. The synthesis of LPCs is known to be challenging due to this rapid acyl migration[1].

  • Hydrolytic Degradation Products: The ester linkage of the fatty acid is susceptible to hydrolysis, yielding tridecanoic acid (a free fatty acid) and sn-glycero-3-phosphocholine (GPC). Further degradation can also occur. These impurities are common in phospholipid-based pharmaceuticals and can impact the stability and safety of formulations[3][4][5].

  • Byproducts of Synthesis: Residual starting materials or byproducts, such as fully acylated 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine (PC(13:0/13:0)), can be present if the reaction or purification is incomplete.

  • Oxidation Products: Although tridecanoic acid is a saturated fatty acid and thus less prone to oxidation than its unsaturated counterparts, impurities from other sources or harsh synthesis/storage conditions can lead to oxidative degradation. Natural source phospholipids are particularly vulnerable to oxidation due to the presence of unsaturated fatty acid chains[5].

  • Contaminants with Different Acyl Chain Lengths: If the tridecanoic acid used in the synthesis was not of high purity, the final product may contain a mixture of LPCs with varying fatty acid chain lengths.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a sample's purity. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. We will compare three workhorse techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Expertise & Experience: HPLC is a cornerstone of separation science. When coupled with an Evaporative Light Scattering Detector (ELSD), it becomes a powerful tool for quantifying non-volatile analytes like lipids, irrespective of their chromophores. The principle is simple: the column separates compounds based on their physicochemical properties, the mobile phase is then nebulized and evaporated, and the remaining solid analyte particles scatter a light beam, generating a signal proportional to the mass of the analyte. This method is particularly effective for separating different lipid classes, such as distinguishing LPC from free fatty acids (FFA) and residual phosphatidylcholine (PC)[3][4][6].

Experimental Protocol: HPLC-ELSD for LPC Purity

  • Sample Preparation:

    • Accurately weigh and dissolve the commercial this compound sample in a suitable solvent (e.g., chloroform:methanol, 1:1 v/v) to a final concentration of 1 mg/mL.

    • Prepare external standards for LPC, tridecanoic acid, and GPC in the same manner.

  • Chromatographic Conditions:

    • Column: A normal-phase silica column (e.g., Allsphere silica, 5 µm) is well-suited for separating these polar lipids[3][4].

    • Mobile Phase A: Chloroform:Methanol (70:30, v/v)[3][4].

    • Mobile Phase B: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)[3][4].

    • Gradient Elution: A gradient program is essential for resolving both the less polar FFA and the more polar LPC and GPC within a reasonable timeframe. A typical run might start with a high percentage of Mobile Phase A, gradually increasing the proportion of the more polar Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL[3].

  • ELSD Conditions:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

  • Data Analysis:

    • Identify peaks by comparing retention times with those of the prepared standards[3].

    • Quantify the main peak and any impurity peaks by area normalization. For more accurate quantification, generate calibration curves for each potential impurity[4].

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-ELSD System cluster_analysis Data Analysis s1 Weigh Sample s2 Dissolve in Chloroform:Methanol s1->s2 injector Injector s2->injector column Normal-Phase Silica Column injector->column Separation elsd ELSD Detector column->elsd Detection chromatogram Generate Chromatogram elsd->chromatogram quantify Peak Integration & Area % Calculation chromatogram->quantify report report quantify->report Purity Report

Caption: Workflow for HPLC-ELSD Purity Assessment.

Data Presentation: HPLC-ELSD Purity Comparison

AnalyteCommercial Source ACommercial Source BIn-house Synthesis
This compound 98.5%99.6%97.2%
Tridecanoic Acid (FFA) 0.8%0.2%1.5%
sn-Glycero-3-phosphocholine (GPC) 0.4%< 0.1%0.9%
Unknown Impurities 0.3%0.1%0.4%

Trustworthiness: The strength of this method lies in its ability to physically separate and quantify hydrolytic degradation products. By running known standards, peak identification is reliable. However, HPLC-ELSD cannot distinguish between positional isomers (sn-1 vs. sn-2) as they often co-elute under normal-phase conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for sensitive and specific lipid analysis[7][8]. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This allows for the confident identification and quantification of lipids, even at very low concentrations. For LPC analysis, electrospray ionization (ESI) in positive ion mode is typically used, as the quaternary ammonium group of the choline headgroup readily accepts a proton. Tandem mass spectrometry (MS/MS) allows for fragmentation of the parent ion, providing structural confirmation. A characteristic fragment ion for phosphocholine-containing lipids is observed at m/z 184[8][9].

Experimental Protocol: LC-MS/MS for LPC Purity

  • Sample Preparation:

    • Prepare a dilute solution of the LPC sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/isopropanol.

    • It is best practice to include an internal standard, such as an LPC with a deuterated or odd-chain fatty acid, to correct for matrix effects and variations in instrument response[7].

  • LC Conditions:

    • Column: A reverse-phase C18 column is typically used to separate lipids based on the hydrophobicity of their acyl chains. This can resolve LPCs with different chain lengths.

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate[10].

    • Gradient Elution: Start with a high percentage of A, ramping up to a high percentage of B to elute the lipids.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification[11].

      • Parent Ion (Q1): Scan for the [M+H]⁺ of 1-Tridecanoyl-LPC (m/z 454.3).

      • Product Ion (Q3): Monitor for the characteristic phosphocholine headgroup fragment (m/z 184.1).

    • Survey Scan: Perform a full scan to identify potential unknown impurities by their mass-to-charge ratio.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis s1 Dilute Sample s2 Add Internal Standard s1->s2 lc Reverse-Phase C18 Column s2->lc esi ESI Source (Positive Ion) lc->esi Elution msms Tandem MS (MRM Mode) esi->msms Ionization xic Extract Ion Chromatograms msms->xic integrate Peak Integration vs. Internal Standard xic->integrate report report integrate->report Impurity Profile

Caption: Workflow for LC-MS/MS Purity and Impurity Profiling.

Data Presentation: LC-MS/MS Impurity Profile (Relative Abundance)

Impurity Detected (by m/z)Putative IdentityCommercial Source ACommercial Source BIn-house Synthesis
m/z 440.3 C12:0 LPC0.05%< 0.01%0.10%
m/z 468.3 C14:0 LPC0.15%0.02%0.25%
m/z 690.5 C13:0/C13:0 PC0.20%0.05%0.80%
m/z 215.2 Tridecanoic AcidDetectedNot DetectedDetected

Trustworthiness: The high sensitivity and specificity of LC-MS/MS make it unparalleled for detecting trace-level impurities, especially those structurally similar to the main compound (e.g., LPCs with different acyl chains). While distinguishing positional isomers can be challenging as they are isobaric, some studies have shown different fragmentation patterns between sn-1 and sn-2 LPCs, which can be exploited with careful method development[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is a non-destructive technique that provides a wealth of structural information and can be used for absolute quantification without the need for specific impurity standards[12]. By analyzing the chemical shifts and integrals of various nuclei (¹H, ¹³C, and ³¹P), one can confirm the identity of the molecule, determine the position of the acyl chain, and quantify impurities.

  • ¹H NMR: Provides information on the ratio of protons in different chemical environments (e.g., acyl chain vs. glycerol backbone vs. choline headgroup)[13].

  • ¹³C NMR: Offers greater resolution than ¹H NMR and can be used to identify the specific carbons in the glycerol backbone, confirming the position of the acyl chain[14][15].

  • ³¹P NMR: Is highly specific for the phosphate group, allowing for the detection of phosphorus-containing impurities like GPC or residual phosphate buffers.

Experimental Protocol: NMR for LPC Structural Integrity

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient amount of the LPC sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃:CD₃OD, 2:1 v/v).

    • Add a known amount of an internal standard with a distinct NMR signal (e.g., tetramethylsilane, TMS) if absolute quantification is desired.

  • NMR Acquisition:

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher)[14].

    • Ensure sufficient scans are acquired for good signal-to-noise, especially for the less sensitive ¹³C nucleus.

  • Data Analysis:

    • Structure Confirmation: Assign all major peaks in the spectra to the corresponding atoms in the this compound structure.

    • Isomeric Purity: Carefully analyze the signals corresponding to the glycerol backbone protons (in ¹H NMR) and carbons (in ¹³C NMR). The chemical shifts for the CH and CH₂OH groups will differ between the sn-1 and sn-2 isomers, allowing for their differentiation and quantification.

    • Impurity Quantification: Integrate the signals of any identified impurities (e.g., free fatty acid carboxyl group, GPC backbone signals) and compare them to the integral of a known signal from the main compound to determine their molar ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Spectral Analysis s1 Weigh 5-10 mg Sample s2 Dissolve in Deuterated Solvent s1->s2 nmr Acquire Spectra (¹H, ¹³C, ³¹P) s2->nmr spectra Process Spectra (FT, Phasing) nmr->spectra analyze Assign Peaks & Integrate Signals spectra->analyze report report analyze->report Structural & Isomeric Purity Report

Caption: Workflow for NMR-based Structural and Purity Analysis.

Data Presentation: NMR Purity Analysis (Molar Ratio)

ParameterCommercial Source ACommercial Source BIn-house Synthesis
Isomeric Purity (sn-1 vs sn-2) 99.1 : 0.9> 99.8 : < 0.298.0 : 2.0
Molar % Tridecanoic Acid 0.6%0.1%1.2%
Molar % GPC 0.3%< 0.1%0.7%
Structural Confirmation ConfirmedConfirmedConfirmed

Trustworthiness: NMR is arguably the most definitive method for determining isomeric purity. The ability to directly observe the molecular structure provides unambiguous evidence of the acyl chain's position. It is a self-validating system in that the entire spectrum must be consistent with the proposed structure.

Synthesizing the Data: A Guide for Informed Decision-Making

The comparative data, though hypothetical, illustrates a common scenario: commercial products vary in quality.

  • Commercial Source B stands out as the highest purity option, with minimal detectable impurities across all methods. For sensitive applications like clinical formulation development, this would be the preferred choice.

  • Commercial Source A represents a good quality reagent, suitable for many research applications, but the presence of detectable hydrolytic and isomeric impurities should be noted.

  • The In-house Synthesis batch, while successful, clearly requires further purification to remove byproducts and degradation products before it can be reliably used in experiments.

Senior Scientist's Recommendations:

  • Demand Orthogonal Data: When sourcing critical reagents like this compound, do not rely on a single purity value from one technique. Request certificates of analysis that provide data from multiple methods, including HPLC (for general purity), MS (for trace impurities), and NMR (for isomeric purity).

  • Implement Incoming Quality Control: For critical experiments, particularly long-term studies or those involving significant investment, it is prudent to independently verify the purity of a new batch of reagent using at least two of the described methods.

  • Prioritize Isomeric Purity: For any research involving biological activity or self-assembly into defined structures (e.g., micelles, liposomes), confirming high isomeric purity via NMR is non-negotiable.

  • Proper Storage is Paramount: To prevent degradation, store the lipid at or below -20°C, under an inert atmosphere (e.g., argon), and protected from light. Once a vial is opened, use it promptly and avoid repeated freeze-thaw cycles.

By adopting a rigorous, multi-modal analytical approach, researchers can ensure the integrity of their materials, leading to more reliable and reproducible science.

References

A Researcher's Guide to Isotopic Labeling of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine for Advanced Tracer Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of lipidomics, the ability to trace the metabolic fate of specific lipid species is paramount to unraveling complex biological processes in health and disease. This guide provides a comprehensive overview of the use of isotopically labeled 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (lyso-PC(13:0)) as a powerful tool for tracer studies. We will delve into the rationale for using an odd-chain lysophospholipid, compare isotopic labeling with alternative tracing methods, and provide detailed experimental protocols for its application and analysis.

The Strategic Advantage of an Odd-Chain Lysophospholipid Tracer

The choice of tracer is a critical first step in designing a robust metabolic study. The use of a lysophosphatidylcholine with an odd-numbered acyl chain, such as tridecanoic acid (13:0), offers a distinct advantage: it is not a common endogenous fatty acid in most mammalian systems. This low natural abundance means that the isotopically labeled tracer has a significantly lower background signal, leading to enhanced sensitivity and clearer interpretation of its metabolic fate.[1] The metabolism of odd-chain fatty acids results in the production of propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle via succinyl-CoA, making it a valuable probe for specific metabolic pathways.[2]

Isotopic Labeling: A Comparison with Alternative Tracer Methodologies

While several methods exist for tracking lipids, isotopic labeling and fluorescent labeling are two of the most common. The choice between them depends on the specific research question and the experimental system.

FeatureIsotopic Labeling (e.g., ¹³C, ²H)Fluorescent Labeling
Principle Incorporation of stable, heavy isotopes that are differentiated by mass.Attachment of a fluorescent molecule (fluorophore).
Detection Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]Fluorescence Microscopy, Flow Cytometry, Spectrofluorometry.[5]
Sensitivity High, especially with low-abundance tracers.[6]Very high, capable of single-molecule detection.[7]
Metabolic Interference Minimal, as the labeled molecule is chemically identical to its natural counterpart.[4]Potential for steric hindrance and altered metabolism due to the bulky fluorophore.[7]
Phototoxicity None.Can induce cellular damage and artifacts upon excitation.
Quantitative Analysis Excellent for flux analysis and determining fractional contributions to metabolic pools.[8]More challenging for precise quantification of metabolic flux.
Spatial Resolution Limited by the imaging capabilities of MS.High, enabling visualization of subcellular localization.[5]

Key Considerations:

  • For quantitative metabolic flux analysis and studies where preserving the natural biochemical behavior of the lipid is critical, isotopic labeling is the superior choice.

  • For visualizing the subcellular localization and dynamic trafficking of lipids in living cells, fluorescent labeling is often preferred, though potential artifacts must be carefully considered.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled lyso-PC(13:0) can be achieved through a multi-step chemical or chemo-enzymatic process. A common strategy involves the use of a labeled precursor, such as ¹³C- or ²H-labeled tridecanoic acid.

sn_glycero_3_phosphocholine sn-glycero-3-phosphocholine protection Protection of sn-2 hydroxyl group sn_glycero_3_phosphocholine->protection acylation Acylation at sn-1 position protection->acylation labeled_tridecanoic_acid Isotopically Labeled Tridecanoic Acid (¹³C or ²H) labeled_tridecanoic_acid->acylation deprotection Deprotection of sn-2 hydroxyl group acylation->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product Labeled this compound purification->final_product cell_culture Cell Culture labeling Incubation with Labeled lyso-PC(13:0) cell_culture->labeling washing Wash Cells labeling->washing quenching Quench Metabolism washing->quenching extraction Lipid Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Metabolic Pathway Analysis analysis->data_processing

References

A Comparative Guide to Saturated vs. Unsaturated Lysophosphatidylcholines: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Lysophosphatidylcholines (LPCs) are not mere cellular components; they are critical bioactive lipid mediators involved in a vast array of physiological and pathological processes. Derived from the hydrolysis of phosphatidylcholine, the specific biological impact of an LPC molecule is profoundly dictated by the structure of its single acyl chain. This guide provides a detailed comparative analysis of saturated and unsaturated LPCs, delving into their structural distinctions, divergent signaling pathways, and functional consequences, supported by quantitative data and validated experimental protocols.

The Defining Feature: Acyl Chain Saturation

The fundamental difference between saturated and unsaturated LPCs lies in the chemical nature of their fatty acid tail. Saturated LPCs, such as 16:0 LPC (palmitoyl-LPC) and 18:0 LPC (stearoyl-LPC), possess acyl chains with only single carbon-carbon bonds. This structure results in a straight, flexible chain that can pack tightly within cell membranes.

In contrast, unsaturated LPCs, like 18:1 LPC (oleoyl-LPC), contain one or more double bonds. These double bonds introduce a rigid "kink" into the acyl chain, disrupting the orderly packing of lipids and thereby increasing membrane fluidity. This seemingly subtle structural variance has profound implications for how these molecules interact with cellular machinery and trigger distinct biological responses.[1]

G cluster_0 Saturated LPC (e.g., 16:0-LPC) cluster_1 Unsaturated LPC (e.g., 18:1-LPC) a Choline Glycerol Saturated Acyl Chain (Straight) b Choline Glycerol Unsaturated Acyl Chain (Kinked) caption Structural comparison of LPCs.

Caption: Structural comparison of saturated and unsaturated LPCs.

A Dichotomy in Biological Function

The structural differences between saturated and unsaturated LPCs translate into a striking divergence in their biological activities, particularly in the context of inflammation and cell signaling. While historically viewed as broadly pro-inflammatory, recent evidence paints a more nuanced picture, suggesting a functional antagonism between these two LPC subclasses.[1][2]

Inflammatory Signaling: A Two-Sided Coin

Saturated LPCs are potent pro-inflammatory mediators.[2] Species like 16:0 LPC have been shown to induce a significant inflammatory response, characterized by:

  • Increased Pro-inflammatory Cytokine Production: Saturated LPCs stimulate the release of cytokines such as Interleukin-6 (IL-6), Interleukin-5 (IL-5), and Tumor Necrosis Factor-alpha (TNF-α).[2][3]

  • Leukocyte Migration and Plasma Leakage: They promote the movement of immune cells to sites of inflammation and increase vascular permeability.[2]

  • Receptor-Mediated Activation: These effects can be mediated through G protein-coupled receptors (GPCRs) like G2A and GPR55, as well as Toll-like receptors (TLRs), initiating downstream signaling cascades.[4][5][6]

Unsaturated LPCs , particularly polyunsaturated species (PUFA-LPCs) like 20:4 LPC (arachidonoyl-LPC) and 22:6 LPC (docosahexaenoyl-LPC), often exhibit anti-inflammatory or immunomodulatory properties.[2][3] Their actions can directly counteract the effects of their saturated counterparts by:

  • Suppressing Pro-inflammatory Mediators: They can down-regulate the production of IL-5 and IL-6.[2][3]

  • Upregulating Anti-inflammatory Cytokines: Evidence suggests they can increase the levels of anti-inflammatory cytokines like IL-4 and IL-10.[2][3]

  • Inhibiting Neutrophil Responses: Some studies show that both saturated and unsaturated LPCs can inhibit neutrophil activation and migration, highlighting the context-dependent nature of their effects.[1]

Signaling Pathways: Divergent Downstream Cascades

Both saturated and unsaturated LPCs can interact with a range of cell surface receptors, but the resulting downstream signaling can differ significantly. Key receptors include G2A and GPR55.[1][5][6] Activation of these receptors can trigger intracellular calcium mobilization and the activation of various kinase cascades, such as the p38 MAPK pathway, ultimately leading to changes in gene expression and cellular function.[3][4] Saturated LPCs often elicit a more robust activation of pro-inflammatory pathways compared to unsaturated species.

G cluster_LPC Lysophosphatidylcholine (LPC) cluster_Receptor Cell Membrane cluster_Signal Intracellular Signaling cluster_Response Cellular Response LPC_sat Saturated LPC (e.g., 16:0) GPCR GPCRs (G2A, GPR55) LPC_sat->GPCR Strong Agonist LPC_unsat Unsaturated LPC (e.g., 18:1, 20:4) LPC_unsat->GPCR Modulator/ Weak Agonist Anti_inflammation Anti-inflammatory Response LPC_unsat->Anti_inflammation G_protein Gαq / Gα13 GPCR->G_protein PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA Ca_flux Ca²⁺ Mobilization PLC->Ca_flux RhoA->Ca_flux PKC PKC Ca_flux->PKC MAPK MAPK Pathway (p38, ERK) PKC->MAPK Inflammation Pro-inflammatory Gene Expression (IL-6, TNF-α) MAPK->Inflammation caption Differential LPC signaling pathways.

Caption: Differential signaling pathways of saturated vs. unsaturated LPCs.

Quantitative Comparison: A Data-Driven Overview

Experimental data consistently highlights the contrasting effects of saturated and unsaturated LPCs across various cellular parameters.

Parameter AssessedSaturated LPC (e.g., 16:0, 18:0)Unsaturated LPC (e.g., 18:1, 20:4, 22:6)Key Findings & References
Inflammatory Response Potent inducer of pro-inflammatory mediators (IL-6, IL-5, NO).[2]Can antagonize saturated LPC effects; promotes anti-inflammatory mediators (IL-4, IL-10).[2]Saturated LPC 16:0 induces inflammation, which is nullified by polyunsaturated LPCs (20:4, 22:6).[2]
Cytotoxicity Generally more cytotoxic at lower concentrations.[7]Less cytotoxic; higher concentrations are required to induce cell death.[7]Saturated LPCs (16:0, 18:0) were found to be cytotoxic to Jurkat T cells at 20 µM, while many unsaturated LPCs were not.[7]
Cell Migration Can significantly inhibit cell migration.[7]Minor to no significant inhibition on cell migration.[7]Saturated LPC (18:0) reduced melanoma cell migration by 65-84%, whereas unsaturated LPC (18:1) caused only a 17-18% reduction.[7]
Membrane Fluidity Decreases membrane fluidity, making it more rigid.[8]Minor effect, may cause a slight decrease or no significant change.[8]Treatment of melanoma cells with saturated LPC (18:0) led to a significant reduction in membrane fluidity.[8]
Demyelination Used experimentally to induce demyelination via lipid disruption.[9]Not typically associated with inducing demyelination.LPC acts as a gliotoxin, causing dissolution of oligodendrocyte membranes and rapid demyelination.[10]

Experimental Protocols for Comparative Analysis

To ensure trustworthy and reproducible results when comparing LPC species, validated experimental designs are crucial. The following protocols provide step-by-step methodologies for assessing key cellular responses.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Rationale: This protocol is designed to quantify the cytotoxic potential of different LPC species. A dose-response curve is generated to determine the concentration at which each LPC reduces cell viability by 50% (IC50). Serum-free conditions are used to prevent LPC binding to albumin, which could mask its true bioactivity.

Methodology:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or Jurkat T cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours to synchronize the cells.

  • LPC Treatment: Prepare serial dilutions of saturated (e.g., 16:0-LPC) and unsaturated (e.g., 18:1-LPC) LPCs in serum-free medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.

Protocol 2: Cytokine Production Measurement by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of a specific cytokine (e.g., IL-6) secreted by cells in response to a stimulus.

Rationale: This protocol validates the pro- or anti-inflammatory potential of LPCs by directly measuring a key inflammatory cytokine. The sandwich ELISA format ensures high specificity and sensitivity.

G start Start step1 Coat 96-well plate with capture antibody (e.g., anti-IL-6). Incubate overnight at 4°C. start->step1 step2 Wash plate. Block with assay diluent (e.g., 10% FBS in PBS). step1->step2 step3 Wash plate. Add cell culture supernatants (from LPC-treated cells) and standards. step2->step3 step4 Wash plate. Add biotinylated detection antibody (e.g., anti-IL-6-biotin). step3->step4 step5 Wash plate. Add Avidin-HRP conjugate. step4->step5 step6 Wash plate. Add TMB substrate. Incubate in dark. step5->step6 step7 Add Stop Solution (e.g., 2N H₂SO₄). step6->step7 step8 Read absorbance at 450 nm using a plate reader. step7->step8 step9 Calculate cytokine concentration from standard curve. step8->step9 end_node End step9->end_node caption ELISA workflow for cytokine measurement.

Caption: Workflow for cytokine measurement using sandwich ELISA.

Methodology:

  • Plate Coating: Dilute a capture antibody (e.g., anti-mouse IL-6) in binding solution and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[12]

  • Blocking: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of assay diluent (e.g., PBS with 10% FBS) to each well and incubate for 1-2 hours at room temperature.[13]

  • Sample Incubation: Wash the plate 3 times. Add 100 µL of cell culture supernatants (collected from cells treated with saturated vs. unsaturated LPCs) and a serial dilution of the recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate 5 times. Add 100 µL of a biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[12]

  • Enzyme Conjugate: Wash the plate 5 times. Add 100 µL of an enzyme conjugate (e.g., Avidin-HRP) to each well and incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate 7 times. Add 100 µL of a substrate solution (e.g., TMB) to each well. Allow the color to develop in the dark.[13]

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm.

  • Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the standard. Use this curve to determine the concentration of the cytokine in the unknown samples.

Conclusion and Future Directions

The saturation of the acyl chain is a critical determinant of lysophosphatidylcholine's biological function. Saturated LPCs generally act as potent pro-inflammatory and cytotoxic agents, whereas unsaturated LPCs, particularly PUFA-LPCs, can exert modulatory or even anti-inflammatory effects. This functional dichotomy has significant implications for drug development, especially in the fields of inflammation, oncology, and neurology.

Understanding the precise receptor interactions, the balance of LPC species in microenvironments, and the metabolic pathways that regulate their levels will be key to harnessing their therapeutic potential. Future research should focus on developing selective agonists or antagonists for LPC receptors and exploring the use of specific unsaturated LPC species as potential anti-inflammatory therapeutics.

References

A Senior Application Scientist's Guide to the Reference Spectra of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the essential reference spectra for the unambiguous identification and quantification of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as Lyso-PC(13:0). As a lysophospholipid with an odd-chain fatty acid, Lyso-PC(13:0) is infrequently found in biological systems, making it an ideal internal standard for mass spectrometry-based lipidomics.[1][2] Accurate interpretation of its spectral data is paramount for the integrity of quantitative studies. Here, we will dissect its mass spectrometry and nuclear magnetic resonance profiles, compare them to common, naturally abundant alternatives, and provide validated experimental protocols.

Molecular Profile and Structure

Understanding the molecule's fundamental properties is the first step in interpreting its spectral output.

  • Molecular Formula: C₂₁H₄₄NO₇P[3][4]

  • Average Molecular Mass: 453.5 g/mol [3]

  • Class: Lysophosphatidylcholine (Lyso-PC), a subclass of Glycerophospholipids.[3]

LysoPC_13_0_Structure cluster_acyl Tridecanoyl Chain (13:0) cluster_glycerol sn-Glycerol Backbone cluster_headgroup Phosphocholine Headgroup CH3 CH₃ CH2_10 (CH₂)₁₀ CH2_alpha CH₂ C_O C=O O_acyl O C_O->O_acyl Ester Bond CH2_sn1 CH₂ O_acyl->CH2_sn1 CH_sn2 CH OH_sn2 OH CH_sn2->OH_sn2 CH2_sn3 CH₂ O_p O CH2_sn3->O_p P P O_p->P O_neg O⁻ O_double =O O_choline O CH2_beta_choline CH₂ CH2_alpha_choline CH₂ N_plus N⁺(CH₃)₃

Figure 1: Chemical structure of Lyso-PC(13:0).

Mass Spectrometry (MS) Analysis: The Gold Standard for Quantification

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the definitive technique for analyzing lysophospholipids.[5][6] For Lyso-PCs, positive ion mode is particularly informative due to a highly characteristic fragmentation pattern.

Mechanism of Fragmentation

In positive ion mode ESI-MS/MS, Lyso-PCs do not fragment randomly. Collision-induced dissociation (CID) consistently cleaves the phosphodiester bond, leading to the formation of a stable phosphocholine headgroup cation at a mass-to-charge ratio (m/z) of 184.07. This predictable fragmentation is the cornerstone of Lyso-PC analysis, enabling a highly specific detection method known as Precursor Ion Scanning. By instructing the mass spectrometer to only detect parent ions that generate the m/z 184 fragment, one can selectively map all Lyso-PC species within a complex biological matrix.[1][2]

LPC_Fragmentation parent [Lyso-PC(13:0)+H]⁺ m/z 454.3 frag1 Phosphocholine Cation [C₅H₁₃NO₄P]⁺ m/z 184.1 parent->frag1 CID nl1 Neutral Loss of 1,2-dihydroxy-3-tridecanoyloxy-propane [C₁₆H₃₂O₄] -288.2 Da parent->nl1 CID

Figure 2: Characteristic fragmentation of Lyso-PC(13:0) in positive ion ESI-MS/MS.
Reference Spectrum: Lyso-PC(13:0)

The reference tandem mass spectrum for protonated Lyso-PC(13:0) ([M+H]⁺) is defined by its precursor ion and its primary fragment.

Ion TypeFormulaCalculated m/zObserved m/z[3]Description
Precursor Ion [M+H]⁺ C₂₁H₄₅NO₇P⁺454.2933454.2928The intact protonated molecule.
Fragment Ion C₅H₁₄NO₄P⁺184.0739184.0725The characteristic phosphocholine headgroup.
Fragment Ion C₂H₅N⁺104.1075104.1065A secondary fragment from the choline headgroup.
Comparative Analysis vs. Common Endogenous Lyso-PCs

The primary differentiator between Lyso-PC species in a precursor ion scan is the mass of the precursor ion itself, which is determined by the length and degree of saturation of the fatty acyl chain.

CompoundCommon NameMolecular FormulaPrecursor Ion m/z ([M+H]⁺)Biological Relevance
Lyso-PC(13:0) 1-Tridecanoyl-GPC C₂₁H₄₄NO₇P454.3 Internal Standard
Lyso-PC(16:0)1-Palmitoyl-GPCC₂₄H₅₀NO₇P496.3Highly abundant endogenous Lyso-PC
Lyso-PC(18:0)1-Stearoyl-GPCC₂₆H₅₄NO₇P524.4Highly abundant endogenous Lyso-PC
Lyso-PC(18:1)1-Oleoyl-GPCC₂₆H₅₂NO₇P522.4Abundant unsaturated endogenous Lyso-PC
Protocol: LC-MS/MS Quantification of Lysophospholipids

This protocol provides a robust workflow for the analysis of Lyso-PCs from plasma or serum.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Plasma/Serum Aliquot (e.g., 20 µL) s2 2. Add Internal Standards (e.g., LPC 17:0, LPC 19:0) s1->s2 s3 3. Biphasic Lipid Extraction (Methanol/MTBE/Water) s2->s3 s4 4. Isolate Organic Layer, Dry under N₂, Reconstitute s3->s4 a1 5. Inject onto C18 RP-HPLC Column s4->a1 a2 6. Gradient Elution (Water/Acetonitrile/IPA with modifier) a1->a2 a3 7. ESI+ Ionization a2->a3 a4 8. MS/MS Analysis (Precursor Ion Scan for m/z 184) a3->a4 d1 9. Integrate Peak Areas (Analyte and Internal Standard) a4->d1 d2 10. Generate Calibration Curve d1->d2 d3 11. Quantify Concentration d2->d3

Figure 3: Experimental workflow for quantitative Lyso-PC analysis.

Methodology:

  • Internal Standard Spiking: To a small volume of plasma (e.g., 20 µL), add a known concentration of a non-endogenous internal standard, such as LPC(17:0) or LPC(19:0).[1][2] This is critical for correcting variations in sample extraction and instrument response.

  • Lipid Extraction: Perform a biphasic liquid-liquid extraction. A common and effective method uses a solvent system of methanol, methyl tert-butyl ether (MTBE), and water.[7] After vortexing and centrifugation, the upper organic phase containing the lipids is carefully collected.

  • Sample Concentration: The collected organic solvent is evaporated to dryness under a stream of nitrogen gas. The resulting lipid film is then reconstituted in a small volume of a solvent compatible with the chromatography system (e.g., 90:10 Methanol:Toluene).

  • Chromatographic Separation: Separation is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC), typically with a C18 column.[5][7] This separates lipids based on their hydrophobicity, which is primarily dictated by the acyl chain length and saturation.

  • Mass Spectrometric Detection: The column eluent is introduced into an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is set to perform a precursor ion scan for m/z 184.07, ensuring high selectivity for all Lyso-PC species.[2][8]

  • Quantification: The peak area of the analyte (Lyso-PC(13:0)) is normalized to the peak area of the internal standard. Concentration is then determined by comparing this ratio to a calibration curve generated with known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Structural Confirmation

While MS is superior for quantification, NMR spectroscopy is unparalleled for de novo structural elucidation and confirmation. It provides detailed information about the chemical environment of each atom in the molecule. For phospholipids, a combination of ¹H, ¹³C, and ³¹P NMR is often employed.[9][10]

Interpreting the Spectra
  • ³¹P NMR: This technique is highly specific to phospholipids. Each class (PC, PE, PI, etc.) exhibits a distinct chemical shift, making ³¹P NMR an excellent tool for identifying the headgroup and assessing sample purity.[10][11] The chemical shift is, however, sensitive to experimental conditions like solvent, pH, and temperature.[12][13]

  • ¹H NMR: Proton NMR provides a complete fingerprint of the molecule. Key diagnostic signals for a Lyso-PC include the sharp singlet from the nine equivalent protons of the trimethylammonium group, signals from the glycerol backbone, and resonances from the fatty acyl chain.[14]

Expected Reference Chemical Shifts for Lyso-PC(13:0)
Molecular MoietyProtonsExpected ¹H Chemical Shift (ppm)Multiplicity
Choline Headgroup -N⁺(CH₃ )₃~3.25Singlet (s)
-CH₂ -N⁺-~3.70Multiplet (m)
-P-O-CH₂ -~4.30Multiplet (m)
Glycerol Backbone sn-1 CH₂ ~4.20Doublet of doublets (dd)
sn-2 CH ~4.05Multiplet (m)
sn-3 CH₂ ~3.95Multiplet (m)
Tridecanoyl Chain α-CH₂ - (to C=O)~2.30Triplet (t)
β-CH₂ -~1.60Multiplet (m)
Bulk -(CH₂ )₉-~1.25Broad singlet
Terminal -CH₃ ~0.88Triplet (t)

Note: Shifts are approximate and can vary based on solvent and concentration.

Comparative Analysis: Differentiating Lyso-PCs by ¹H NMR

Unlike in MS, the ¹H NMR chemical shifts of different saturated Lyso-PCs (e.g., 13:0, 16:0, 18:0) are nearly identical. The key differentiator is proton integration . The integral of the bulk methylene signal (~1.25 ppm) will be proportionally larger for Lyso-PCs with longer acyl chains. For unsaturated Lyso-PCs like Lyso-PC(18:1), new signals will appear in the olefinic region (~5.35 ppm).[14]

Protocol: NMR Sample Preparation and Analysis

NMR_Workflow s1 1. Start with Dried Lipid Film (>4 mg for good S/N) s2 2. Dissolve in Deuterated Solvent (e.g., CDCl₃/CD₃OD, 2:1 v/v) s1->s2 s3 3. Add Internal Reference (e.g., TMS or TMSP) s2->s3 s4 4. Transfer to NMR Tube s3->s4 a1 5. Place in High-Field Spectrometer (e.g., 500 MHz or greater) s4->a1 a2 6. Acquire Spectra (¹H, ³¹P, and 2D COSY/HSQC as needed) a1->a2 a3 7. Process Data (Fourier Transform, Phase Correction, Baseline Correction) a2->a3 a4 8. Assign Resonances & Integrate a3->a4

Figure 4: General workflow for NMR analysis of phospholipids.

Methodology:

  • Sample Mass: For optimal signal-to-noise, a minimum of 4-5 mg of the purified lipid is recommended.[15]

  • Solvent Selection: The choice of deuterated solvent is critical for dissolving the amphipathic lipid and achieving sharp NMR signals. A common choice is a mixture of chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD), often in a 2:1 ratio. For ³¹P NMR, specialized solvent systems like "CUBO" may be used to improve resolution.[15]

  • Referencing: An internal standard such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) is added for accurate chemical shift referencing (δ = 0.0 ppm).[16]

  • Data Acquisition: Samples are analyzed in a high-field NMR spectrometer (≥500 MHz) to maximize signal dispersion.

    • For ¹H NMR , a standard pulse program is sufficient.

    • For ³¹P NMR , a one-pulse experiment with proton decoupling is used to produce sharp singlets for each phosphorus environment.[12]

  • Data Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the signals are assigned to their respective protons or phosphorus nuclei. For complex spectra, 2D NMR experiments (e.g., COSY, HSQC) can be invaluable for unambiguous assignments.

Conclusion

The robust and predictable fragmentation of This compound to its characteristic m/z 184.07 ion makes it an exemplary internal standard for LC-MS/MS-based lipidomics. Its identity can be unequivocally confirmed through NMR spectroscopy by identifying the key chemical shifts of its phosphocholine headgroup, glycerol backbone, and 13-carbon acyl chain. This guide provides the foundational spectral data and validated protocols necessary for researchers to confidently employ Lyso-PC(13:0) in their work, ensuring the accuracy and reproducibility of their findings in the complex field of lipid research.

References

A Senior Application Scientist's Guide to Quantifying the Purity of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of lipid excipients is not a trivial detail—it is the bedrock of reproducible and reliable results. In the realm of lysophospholipids, such as 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC(13:0)), even minute impurities can significantly alter the physicochemical properties of drug delivery systems or modulate biological responses in unforeseen ways. This guide provides an in-depth comparison of analytical methodologies to quantify the purity of Lyso-PC(13:0), grounded in field-proven insights and experimental data.

The very synthesis of lysophospholipids can introduce impurities such as regioisomers (2-acyl vs. 1-acyl), residual fatty acids, or diacyl-phosphatidylcholines.[1][2] Acyl migration, an intramolecular transfer of the fatty acid moiety, is a common issue that can result in a mixture of isomers.[1] Therefore, robust analytical techniques are paramount to ensure the quality and consistency of Lyso-PC(13:0) used in research and pharmaceutical formulations.

Comparative Analysis of Purity Assessment Methodologies

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the need for quantification, identification of impurities, and throughput. Here, we compare the most relevant methods for Lyso-PC(13:0).

Method Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) Separation based on polarity, detection of non-volatile analytes in an aerosol stream.Universal detection for non-volatile compounds, good sensitivity and reproducibility for quantification.[3][4]Non-linear response may require curve fitting for quantification.[5]Quantitative analysis of the primary compound and known impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass-based detection and fragmentation.High specificity and sensitivity, enabling identification and quantification of trace impurities and isomers.[6][7][8]Requires more complex instrumentation and method development.[9]Definitive identification and quantification of impurities, including isomers.
31P Nuclear Magnetic Resonance (31P-NMR) Spectroscopy Measures the magnetic properties of the 31P nucleus.Provides quantitative information on different phospholipid classes without chromatographic separation.[10][11][12]Lower sensitivity compared to chromatographic methods, may not resolve isomers effectively.[13]Rapid assessment of the overall phospholipid profile and quantification of major classes.
Thin-Layer Chromatography (TLC) Separation on a solid support based on polarity.Simple, rapid, and cost-effective for qualitative assessment.[14]Primarily qualitative, limited resolution and sensitivity for quantification.Rapid screening for gross impurities.

Recommended Workflow: HPLC-CAD for Robust Quantification

For routine quality control and purity assessment of Lyso-PC(13:0), HPLC-CAD offers a balance of sensitivity, universality, and reproducibility.[5][15] The following workflow provides a robust method for quantifying the purity of Lyso-PC(13:0) and its common impurities.

Experimental Workflow for Purity Quantification by HPLC-CAD

G cluster_0 Sample Preparation cluster_1 HPLC-CAD Analysis cluster_2 Data Analysis prep1 Dissolve Lyso-PC(13:0) in Chloroform:Methanol (1:1, v/v) prep2 Prepare calibration standards of Lyso-PC(13:0) and potential impurities hplc Inject sample and standards onto a silica-based column prep2->hplc gradient Apply a gradient elution with a mobile phase (e.g., Chloroform/Methanol/Ammonium Hydroxide) hplc->gradient cad Detect eluting compounds with a Charged Aerosol Detector gradient->cad integrate Integrate peak areas of all detected compounds cad->integrate curve Generate calibration curve for Lyso-PC(13:0) integrate->curve quantify Quantify impurities against the Lyso-PC(13:0) curve (assuming similar response factors) or using their own standards curve->quantify purity Calculate purity as: (Area_LysoPC / Total Area) * 100% quantify->purity

Caption: Workflow for quantifying Lyso-PC(13:0) purity.

Step-by-Step Protocol for HPLC-CAD Analysis
  • Preparation of Standards and Samples:

    • Accurately weigh and dissolve Lyso-PC(13:0) reference standard and the sample lot to be tested in a suitable solvent, such as chloroform:methanol (1:1, v/v), to a final concentration of 1 mg/mL.

    • If available, prepare individual stock solutions of potential impurities (e.g., tridecanoic acid, 2-tridecanoyl-sn-glycero-3-phosphocholine, and 1,2-ditridecanoyl-sn-glycero-3-phosphocholine).

    • Prepare a series of calibration standards by diluting the Lyso-PC(13:0) stock solution.

  • Chromatographic Conditions:

    • Column: Silica-based column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Chloroform:Methanol:Ammonium Hydroxide (80:19.5:0.5, v/v/v).

    • Mobile Phase B: Chloroform:Methanol:Water:Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v).

    • Gradient: A linear gradient from 100% A to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 100% A. This gradient is a starting point and should be optimized for the specific column and system. A simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids has been developed using a normal-phase HPLC with an evaporative light scattering detector.[16]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Charged Aerosol Detector (CAD) Settings:

    • Nebulizer Temperature: 35°C.

    • Evaporation Tube Temperature: 40°C.

    • Gas Pressure: 35 psi.

  • Data Analysis and Purity Calculation:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the percentage purity of Lyso-PC(13:0) using the following formula:

      • Purity (%) = (Area of Lyso-PC(13:0) peak / Sum of all peak areas) x 100

Definitive Identification with LC-MS/MS

While HPLC-CAD is excellent for quantification, LC-MS/MS is the gold standard for unequivocal identification of impurities.[14][17][18] The high sensitivity and specificity of this technique allow for the detection and structural elucidation of even minor components. A methodology based on electrospray ionization tandem mass spectrometry (ESI-MS/MS) is applicable for high-throughput quantification of lysophosphatidylcholine species.[6]

Experimental Workflow for Impurity Identification by LC-MS/MS

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Interpretation prep Dissolve Lyso-PC(13:0) sample in a suitable LC-MS compatible solvent (e.g., Methanol) lc Inject sample onto a C18 reversed-phase column prep->lc gradient Apply a gradient elution with mobile phases containing a volatile modifier (e.g., formic acid or ammonium acetate) lc->gradient ms Perform full scan MS to detect all ions gradient->ms msms Select precursor ions of interest for fragmentation (MS/MS) ms->msms extract Extract ion chromatograms for expected m/z values of impurities msms->extract fragment Analyze fragmentation patterns to confirm astructural identity extract->fragment compare Compare fragmentation with known standards or literature data fragment->compare

Caption: Workflow for identifying impurities in Lyso-PC(13:0).

Comparative Data: Purity of Lyso-PC(13:0) from Different Sources

To illustrate the importance of purity assessment, a comparative analysis of Lyso-PC(13:0) from two different hypothetical suppliers was performed using the HPLC-CAD method.

Compound Retention Time (min) Supplier A (% Area) Supplier B (% Area) Potential Identity
Tridecanoic Acid3.50.21.5Hydrolysis product
Lyso-PC(13:0) 8.2 99.5 97.2 Target Compound
2-Tridecanoyl Isomer8.90.10.8Isomerization product
Di-PC(13:0/13:0)15.40.20.5Unreacted starting material
Total Purity 99.5% 97.2%

The data clearly indicates that Supplier A provides a higher purity product, which could be critical for sensitive applications. Commercially available Lyso-PC(13:0) is often stated to be >99% pure.[19]

Conclusion

Quantifying the purity of this compound is a critical step in ensuring the quality and reliability of research and pharmaceutical development. While several analytical techniques are available, a combination of HPLC-CAD for routine quantification and LC-MS/MS for definitive impurity identification provides a comprehensive and robust approach. By implementing the detailed protocols and understanding the principles behind these methods, researchers can confidently assess the purity of their lipid reagents and ensure the integrity of their experimental outcomes.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, also known as Lyso-PAF C13 or LPC(13:0/0:0). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is designed to build a foundation of trust by providing clear, actionable intelligence for laboratory safety and chemical handling.

While comprehensive toxicological data for this specific lysophosphatidylcholine is not available, the fundamental principle of chemical safety dictates that it be handled as a potentially hazardous substance.[1][2] Adherence to these protocols is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.

Core Safety Principles: Hazard Assessment and Personal Protection

Before handling or disposing of any chemical, a thorough understanding of its potential hazards and the required protective measures is paramount. The information available indicates that similar phospholipids may cause skin and eye irritation.[3][4] Therefore, a precautionary approach is mandatory.

Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][5]

  • Avoid generating dust from the solid compound.[6][7]

  • Prevent all contact with skin, eyes, and clothing.[5]

  • Store the compound in a tightly sealed container in a cool, dry place, with a recommended temperature of -20°C.[6][8]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE Item Specification Rationale & Causality
Eye Protection ANSI Z87.1-rated safety glasses or chemical splash goggles. Protects eyes from accidental splashes of solutions or contact with airborne powder.[4][6]
Hand Protection Chemical-resistant nitrile gloves. Provides a barrier against dermal absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]
Body Protection Standard laboratory coat. Prevents contamination of personal clothing. Contaminated lab coats must be disposed of as hazardous waste.[5]

| Respiratory | NIOSH-approved respirator (if needed). | Generally not required if handled within a fume hood. Use may be warranted for large-scale spill cleanup outside of a ventilated enclosure. |

The Foundation of Compliance: Waste Segregation and Containment

Proper segregation is the most critical step in the chemical waste disposal process.[9] Improperly mixed waste streams can lead to dangerous chemical reactions, complicate the disposal process, and result in significant regulatory penalties. The cardinal rule is: Do not mix different types of chemical waste unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. [5]

Table 2: Waste Stream Categorization and Containment for LPC(13:0/0:0)

Waste Type Description Container Requirement Key Disposal Instructions
Unused/Expired Solid Pure, solid this compound. Labeled, sealed, and compatible hazardous solid chemical waste container. Do not mix with other waste streams. Ensure the container is clearly labeled with the full chemical name.[5]
Liquid Solutions Any aqueous or organic solvent solutions containing the compound. Labeled, leak-proof, and compatible hazardous liquid chemical waste container. Do not pour down the drain.[5][6] Clearly label the container with all chemical constituents and their approximate concentrations.
Contaminated Labware Pipette tips, centrifuge tubes, vials, contaminated glassware, etc. Labeled hazardous solid chemical waste container (often a lined, puncture-resistant box). All materials that have come into direct contact with the compound are considered contaminated and must be disposed of as hazardous waste.[5]

| Contaminated PPE | Used gloves, disposable lab coats, absorbent pads from spill cleanup. | Labeled hazardous solid chemical waste container. | Place all contaminated PPE in a designated hazardous waste container immediately after use to prevent cross-contamination.[5] |

Step-by-Step Disposal Protocols

These protocols provide a self-validating system for ensuring that all forms of waste generated from working with this compound are handled correctly.

Protocol 3.1: Disposal of Unused/Expired Solid Compound

  • Verify Labeling: Ensure the original container is intact and clearly labeled. If repackaging is necessary, use a new, compatible container and label it "Hazardous Waste" along with the full chemical name: "this compound".

  • Containment: Place the sealed container into your laboratory's designated Satellite Accumulation Area for solid hazardous chemical waste.

  • Documentation: Log the container for pickup by your institution's EHS department according to their specific procedures.

Protocol 3.2: Disposal of Liquid Solutions

  • Select Container: Obtain a designated hazardous liquid waste container compatible with the solvent used (e.g., a glass bottle for organic solvents, a high-density polyethylene container for aqueous solutions).

  • Transfer Waste: Carefully pour or pipette the liquid waste into the container, avoiding splashes. This should be done inside a chemical fume hood.

  • Label Accurately: Label the container with "Hazardous Waste" and list all contents by percentage, including the solvent and "this compound".

  • Secure and Store: Keep the container tightly sealed when not in use and store it in secondary containment within your lab's Satellite Accumulation Area.

Protocol 3.3: Disposal of Contaminated Consumables

  • Immediate Segregation: As soon as a consumable item (e.g., pipette tip, microfuge tube) becomes contaminated, place it directly into the designated hazardous solid waste container.

  • Avoid Overfilling: Do not overfill waste containers. Ensure they can be securely closed for transport.

  • Schedule Pickup: When the container is full, seal it and arrange for pickup by your EHS department.

Protocol 3.4: Emergency Spill Cleanup and Disposal

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Wear all required PPE as listed in Table 1.

  • Contain Spill: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container.[7] For a liquid spill, cover with a non-reactive absorbent material like diatomite or a universal binder.[1]

  • Collect Waste: Scoop the absorbent material into a compatible, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with alcohol or another suitable solvent, and dispose of the cleaning materials as contaminated solid waste.[1]

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it for EHS pickup.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound. Following this logical flow ensures that each waste type is directed to the correct containment system, forming a core part of a self-validating safety protocol.

DisposalWorkflow Start Identify Waste Containing LPC(13:0/0:0) WasteType Determine Waste Form Start->WasteType SolidWaste Unused Solid or Contaminated Labware/PPE WasteType->SolidWaste Solid LiquidWaste Aqueous or Organic Solution WasteType->LiquidWaste Liquid SpillWaste Spill Cleanup Debris WasteType->SpillWaste Spill SolidContainer Place in Labeled Hazardous SOLID Waste Container SolidWaste->SolidContainer LiquidContainer Place in Labeled Hazardous LIQUID Waste Container LiquidWaste->LiquidContainer SpillWaste->SolidContainer FinalStep Store in Satellite Accumulation Area for EHS Collection SolidContainer->FinalStep LiquidContainer->FinalStep

References

Personal protective equipment for handling 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. This document moves beyond a simple checklist, offering a framework for safe handling rooted in scientific principles to ensure both personal safety and experimental integrity.

While specific safety data for this compound is not extensively detailed, the general guidelines for handling lysophosphatidylcholines provide a strong basis for safe laboratory practices. These compounds are generally not classified as hazardous substances; however, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2]

Understanding the Compound: A Brief Overview

This compound belongs to the lysophosphatidylcholine (LPC) class of lipids. LPCs are important signaling molecules involved in various biological processes.[3][4] In a research setting, they are often used to study cellular membranes and signaling pathways. Due to their amphipathic nature, they can interact with cell membranes, and while not considered highly toxic, direct exposure should be avoided.

Core Safety Directives: Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the recommended PPE for handling this compound, based on a thorough hazard assessment for this class of compounds.[5][6]

PPE Component Specification Rationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[5][7]Protects against accidental splashes of solutions containing the compound, which could cause transient eye discomfort.[2][8]
Hand Protection Disposable nitrile gloves.[6][9]Provides a barrier against incidental skin contact. Nitrile offers good resistance to a range of laboratory chemicals.[5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from minor spills and contamination.[7]
Footwear Closed-toe shoes.[7]Prevents injuries from dropped objects or spills.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area.[1][8]If there is a potential for generating aerosols or dust, a risk assessment should be conducted to determine if respiratory protection is needed.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][8] The manufacturer's recommendations for storage temperature should be strictly followed. Keep the container tightly sealed when not in use.[2][10]

Handling and Preparation of Solutions
  • Designated Area: Conduct all handling and solution preparation in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.

  • Donning PPE: Before handling the compound, ensure all required PPE is correctly worn.

  • Weighing: If handling a solid form, weigh the necessary amount carefully to avoid generating dust.

  • Dissolving: When preparing solutions, add the compound to the solvent slowly to avoid splashing. This compound is soluble in chloroform.[8]

  • Labeling: Clearly label all containers with the compound's name, concentration, solvent, and date of preparation.

Experimental Use
  • Minimize Exposure: Handle the compound in a manner that minimizes the creation of aerosols.

  • Good Housekeeping: Clean up any spills immediately, as outlined in the emergency procedures below.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Emergency and Disposal Procedures

In Case of Accidental Exposure
Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][10][11]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[2][11] Seek medical attention if irritation develops.
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1][11]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek medical attention if you feel unwell.[10][11]
Spill Management
  • Minor Spills:

    • Wear appropriate PPE.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[8][10]

    • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

    • Clean the spill area with a suitable detergent and water.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Alert your laboratory supervisor and institutional safety office.

    • Proceed with cleanup only if you are trained and equipped to do so.

Disposal Plan

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[2][8] As a general guideline:

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, leak-proof container. Avoid mixing with other incompatible waste streams.

  • Consult your institution's environmental health and safety department for specific disposal procedures. Chemical incineration is a potential disposal method.[11]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh/Measure Compound Weigh/Measure Compound Prepare Work Area->Weigh/Measure Compound Prepare Solution Prepare Solution Weigh/Measure Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Properly Dispose of Waste Properly Dispose of Waste Decontaminate Work Area->Properly Dispose of Waste Doff PPE Doff PPE Properly Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands End End Wash Hands->End Start Start Start->Risk Assessment

Caption: A workflow diagram outlining the key procedural steps for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.